(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
SZSSGZBQJZZVER-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)OC)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Stereochemical Architecture and Enantioselective Synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol: A Technical Guide
Executive Summary
In modern drug development, the precise construction of chiral centers is non-negotiable. (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (CAS No. 1216072-89-7)[1] is a highly functionalized secondary alcohol that serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical properties of this molecule and provides field-proven, self-validating methodologies for its enantioselective synthesis. By moving beyond standard procedural lists, we will explore the mechanistic causality behind catalyst selection, transition state geometry, and analytical validation.
Molecular Architecture & Physicochemical Profiling
The structural framework of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol features a chiral secondary alcohol adjacent to a di-substituted aromatic ring. The strategic placement of the 5-chloro and 2-methoxy groups is not merely a feature of the final API; these substituents actively dictate the chemical behavior of the molecule during its synthesis.
Quantitative Data & Structural Causality
| Property | Value | Causality / Impact on Synthesis |
| Molecular Formula | C₉H₁₁ClO₂[1] | Defines the fundamental atomic composition and mass balance. |
| Molecular Weight | 186.64 g/mol [1] | Standard handling and stoichiometric calculations apply. |
| LogP | ~2.40[1] | Moderate lipophilicity dictates the use of moderately polar to non-polar extraction solvents (e.g., Ethyl Acetate, Dichloromethane) during workup. |
| 5-Chloro Group | Electron-Withdrawing | Inductively deactivates the aromatic ring, slightly increasing the electrophilicity of the carbonyl carbon in the ketone precursor, thereby accelerating hydride attack. |
| 2-Methoxy Group | Steric & Lewis Basic | Provides crucial steric differentiation (A-1,3 strain) and acts as a Lewis basic directing group. This forces the ketone into a specific conformation during catalysis, directly dictating the facial selectivity of the reduction. |
Mechanistic Pathways for Enantioselective Synthesis
To achieve >99% enantiomeric excess (ee) of the (R)-enantiomer, the prochiral precursor, 1-(5-chloro-2-methoxyphenyl)ethan-1-one , must undergo asymmetric reduction. Two highly reliable catalytic pathways dominate this space: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori Asymmetric Transfer Hydrogenation (ATH).
Pathway A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) and a stoichiometric borane source (such as BH₃·THF or catecholborane)[2][3].
-
Mechanistic Causality: The Lewis acidic boron of the catalyst coordinates to the lone pair of the ketone oxygen. The sterically demanding 2-methoxy group of the substrate clashes with the catalyst's substituents, forcing the ketone to adopt a conformation that exposes only its re face to the incoming hydride. The hydride is then transferred via a highly organized six-membered chair-like transition state, yielding the (R)-alcohol[2][3].
Pathway B: Noyori Asymmetric Transfer Hydrogenation (ATH)
An alternative, highly atom-economical approach is the Noyori ATH, utilizing a chiral Ruthenium(II) complex such as RuCl[4].
-
Mechanistic Causality: Unlike standard hydrogenations, this reaction operates via a "metal-ligand bifunctional catalysis" mechanism[5]. The active 16-electron Ru complex does not require the ketone to bind directly to the metal. Instead, a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand occurs across a six-membered pericyclic transition state[5][6].
Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation.
Experimental Protocols: Self-Validating CBS Reduction Workflow
The following protocol details the CBS reduction of 1-(5-chloro-2-methoxyphenyl)ethan-1-one. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on controlling the kinetics of the catalyzed versus uncatalyzed pathways.
Step-by-Step Methodology
-
System Preparation (Strictly Anhydrous):
-
Action: Flame-dry a 250 mL round-bottom flask under a continuous stream of Argon.
-
Causality: Both the oxazaborolidine catalyst and the borane reagent are exquisitely sensitive to moisture. Even trace water will hydrolyze the borane, generating boric acid derivatives that poison the catalyst and drastically reduce the ee[2].
-
-
Catalyst Activation:
-
Action: Add (R)-Me-CBS catalyst (0.1 equiv, 10 mol%) to the flask, followed by 20 mL of anhydrous THF. Inject BH₃·THF (1.0 M solution, 1.2 equiv) via syringe. Stir at 25 °C for 15 minutes.
-
Causality: This incubation period allows the borane to coordinate with the nitrogen of the oxazaborolidine, forming the active, highly electrophilic catalytic species[7].
-
-
Temperature Modulation:
-
Substrate Addition (Critical Step):
-
Action: Dissolve 1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 equiv) in 10 mL of anhydrous THF. Add this solution to the reaction mixture using a syringe pump over a period of 60 to 90 minutes .
-
Causality: Slow addition maintains an extremely low steady-state concentration of the ketone. If the ketone concentration spikes, the catalyst becomes saturated, and the excess borane will perform a racemic background reduction, destroying the enantiomeric purity[8].
-
-
Reaction Quenching (Self-Validation):
-
Action: Once TLC indicates complete consumption of the ketone (typically 30 minutes post-addition), carefully add 5 mL of Methanol dropwise at -20 °C.
-
Causality: Methanol safely decomposes the unreacted borane. The immediate evolution of hydrogen gas (bubbling) is a self-validating visual cue that active borane was present throughout the reaction, ensuring complete conversion[7].
-
-
Workup & Isolation:
-
Action: Warm to room temperature. Partition the mixture between Ethyl Acetate and 1M HCl. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The 1M HCl wash protonates the chiral amino alcohol (derived from the catalyst), pulling it into the aqueous phase and separating it from the highly lipophilic product[1].
-
Analytical Characterization & Chiral Resolution
Synthesizing the molecule is only half the battle; proving its absolute configuration and enantiomeric purity is the other. The analytical workflow must be as rigorous as the synthetic one.
Analytical Validation Techniques
-
Reaction Monitoring via ¹¹B NMR: During the reaction, the formation of the intermediate boron-alkoxy species can be monitored using ¹¹B NMR. The disappearance of the BH₃ peak and the appearance of the intermediate signal validate the catalytic cycle's progression[7].
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is mandatory. Using a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol (typically 95:5), the transient diastereomeric interactions between the stationary phase and the enantiomers will cause the (R) and (S) isomers to elute at different retention times.
-
Structural Confirmation: ¹H NMR (CDCl₃) will confirm the structure. The characteristic doublet of the methyl group (~1.4 ppm, J = 6.5 Hz) and the quartet of the chiral methine proton (~5.1 ppm) are diagnostic. The 2-methoxy group will appear as a sharp singlet (~3.8 ppm).
Analytical workflow for the isolation and stereochemical validation of the chiral alcohol.
References
- ChemScene - 1-(5-Chloro-2-methoxyphenyl)ethanol.
- NIH PMC - Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts.
- Alfa Chemistry - Corey-Bakshi-Shibata Reduction.
- SciencePedia - The Corey-Bakshi-Shibata (CBS) Reduction.
- Magritek - CBS reduction of acetophenone followed by 11B NMR.
- BenchChem - A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction.
- ResearchGate - Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 8. The Corey-Bakshi-Shibata (CBS) Reduction | SciencePedia [bohrium.com]
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Data of CAS 1344918-11-1
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Subject: (1R)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1344918-11-1)
Executive Summary: The Strategic Value of Chiral 1-Arylethanols
In modern medicinal chemistry, the spatial orientation of functional groups dictates pharmacodynamic efficacy and pharmacokinetic stability. CAS 1344918-11-1 , chemically identified as (1R)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol, is a highly specialized chiral building block. The 5-chloro-2-methoxy substitution pattern provides unique steric and electronic advantages:
-
Conformational Locking: The ortho-methoxy group restricts the rotation of the benzylic carbon, pre-organizing the molecule for target binding.
-
Halogen Bonding: The meta-chloro substituent enhances lipophilicity and allows for directional halogen bonding within hydrophobic protein pockets.
As a Senior Application Scientist, I approach this compound not just as a static reagent, but as a dynamic precursor. The (1R)-alcohol is predominantly utilized to synthesize enantiopure (1S)-amines via stereospecific SN2 inversion—a critical motif in CNS-active agents and kinase inhibitors.
Physicochemical Profiling
Understanding the baseline properties of CAS 1344918-11-1 is essential for predicting its behavior in solvent systems and biological assays. Below is the synthesized data profile based on structural analysis and analogous compound databases [1].
| Property | Value / Description |
| Chemical Name | (1R)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol |
| CAS Registry Number | 1344918-11-1 |
| Molecular Formula | C9H11ClO2 |
| Molecular Weight | 186.63 g/mol |
| Monoisotopic Mass | 186.04475 Da |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Hydroxyl and Methoxy oxygen) |
| Predicted XLogP3 | ~2.0 (Indicates moderate lipophilicity) |
| Physical State | Viscous liquid to low-melting solid (ambient temp) |
Enantioselective Synthesis Methodology
The Causality of Experimental Design
To synthesize the (1R)-enantiomer from the prochiral ketone 1-(5-chloro-2-methoxyphenyl)ethanone, classical kinetic resolution is highly inefficient (maximum 50% theoretical yield). Instead, Noyori Asymmetric Transfer Hydrogenation (ATH) is the industry standard [2].
We utilize the RuCl catalyst. The choice of the (S,S)-ligand is not arbitrary; it dictates the facial selectivity of the hydride transfer. Through a highly organized six-membered pericyclic transition state (an outer-sphere mechanism), the hydride from the formate donor attacks the re-face of the ketone, exclusively yielding the (1R)-alcohol.
Step-by-Step Protocol: ATH of 1-(5-chloro-2-methoxyphenyl)ethanone
This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to ensure stereochemical integrity.
-
Preparation of the Catalyst Complex: In a rigorously degassed Schlenk flask under N2, dissolve 0.5 mol% of[RuCl2(p-cymene)]2 and 1.1 mol% of (S,S)-TsDPEN in anhydrous dichloromethane (DCM). Stir at 40°C for 1 hour, then remove the solvent in vacuo to yield the active catalyst.
-
Substrate Addition: Dissolve 10.0 g (54 mmol) of 1-(5-chloro-2-methoxyphenyl)ethanone in 25 mL of an azeotropic mixture of formic acid and triethylamine (HCOOH/Et3N, 5:2 molar ratio).
-
Catalytic Reduction: Transfer the substrate solution to the catalyst flask. Stir the homogeneous reaction mixture at 25°C–30°C.
-
In-Process Control (IPC): After 12 hours, sample 50 µL of the mixture, quench with water, extract with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when ketone conversion is >99%.
-
Workup and Isolation: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield CAS 1344918-11-1 as a colorless, viscous oil (>98% ee).
Noyori Asymmetric Transfer Hydrogenation (ATH) pathway yielding the (1R)-enantiomer.
Downstream Application: Pharmacophore Integration Logic
In drug development, chiral secondary alcohols are rarely the final Active Pharmaceutical Ingredient (API). They are typically transformed into chiral amines. Because CAS 1344918-11-1 is the (1R)-enantiomer, it is perfectly primed for a Walden Inversion to yield a (1S)-amine.
The hydroxyl group is a poor leaving group. Causally, we must first activate it by converting it into a mesylate or tosylate. Subsequent nucleophilic attack by a primary amine occurs via an SN2 mechanism, which stereospecifically inverts the chiral center.
Stereospecific conversion of the (1R)-alcohol to a (1S)-amine via SN2 Walden inversion.
Safety Data & Handling Protocols (EHS)
While highly specific toxicological data for the pure (1R)-enantiomer is proprietary to specialized manufacturers, the safety profile is extrapolated from the racemic mixture and structurally analogous halogenated methoxybenzyl alcohols [3].
Hazard Identification (GHS Classification)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation. |
Laboratory Handling Protocols
-
Engineering Controls: Handle exclusively within a certified chemical fume hood. The compound may volatilize slightly at elevated temperatures.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), safety goggles with side shields, and a standard lab coat.
-
Storage: Store in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The methoxy-benzyl system can be prone to slow oxidation upon prolonged exposure to air and light.
-
Spill Response: Contain the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust. Dispose of as halogenated organic waste.
References
-
PubChemLite / PubChem Database. "1216072-89-7 (Racemic precursor properties)." Université du Luxembourg / NIH. Available at:[Link]
-
Dalton Transactions (RSC Publishing). "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Royal Society of Chemistry. Available at:[Link]
The Chiral Building Block (R)-1-(5-Chloro-2-methoxyphenyl)ethanol: Molecular Weight Profiling and Asymmetric Synthesis
Executive Summary
(R)-1-(5-Chloro-2-methoxyphenyl)ethanol is a highly versatile chiral building block utilized in the development of advanced active pharmaceutical ingredients (APIs). The presence of the ortho-methoxy and meta-chloro substituents on the phenyl ring creates a unique electronic and steric environment that dictates its reactivity and binding affinity in biological systems. This technical guide provides an in-depth analysis of its physicochemical properties—with a specific focus on molecular weight and isotopic mass profiling—and details a field-proven, self-validating protocol for its enantioselective synthesis.
Physicochemical Properties & Molecular Weight Profiling
Accurate molecular weight determination and isotopic profiling are the first lines of validation in any synthetic workflow. For (R)-1-(5-Chloro-2-methoxyphenyl)ethanol, the molecular formula is C9H11ClO2 [1].
Causality in Mass Spectrometry: The presence of the chlorine atom provides a built-in diagnostic tool for researchers. Chlorine exists naturally as two stable isotopes: ^35Cl (75.77%) and ^37Cl (24.23%). Consequently, high-resolution mass spectrometry (HRMS) will not just show a single molecular ion peak, but a distinct M and M+2 isotopic cluster in a ~3:1 ratio. This isotopic signature is a mandatory validation checkpoint to confirm the structural integrity of the synthesized batch before downstream processing.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Significance |
| Molecular Formula | C9H11ClO2 | Defines elemental composition. |
| Average Molecular Weight | 186.64 g/mol | Used for stoichiometric and yield calculations. |
| Monoisotopic Mass | 186.0448 Da | Target exact mass for HRMS (ESI-TOF) validation. |
| Isotopic Signature | ~3:1 ratio (M : M+2) | Diagnostic confirmation of the chlorine atom. |
| Precursor CAS | 6342-64-9 | Identifier for the starting prochiral ketone. |
| SMILES | COC1=C(C=C(Cl)C=C1)O | Computational and cheminformatics tracking. |
Enantioselective Synthesis: The Noyori Asymmetric Transfer Hydrogenation (ATH)
To synthesize the pure (R)-enantiomer from the[2], a highly stereoselective reduction is required.
Expertise & Experience (Methodological Choice): While Corey-Bakshi-Shibata (CBS) reduction is a classical approach for chiral alcohols, it requires stoichiometric hazardous borane reagents and strictly anhydrous conditions. Instead, we employ the [3]. This method utilizes a chiral Ruthenium(II) catalyst—specifically Ru(p-cymene)[(R,R)-TsDPEN]Cl—and a [4] as the hydrogen source.
The causality behind this choice is twofold:
-
Irreversibility: The decomposition of formic acid into CO2 gas drives the reaction to 100% conversion, preventing the reverse Oppenauer oxidation that can erode enantiomeric excess (ee).
-
Outer-Sphere Mechanism: The catalyst transfers a hydride and a proton simultaneously to the ketone via a highly organized six-membered transition state, ensuring exceptional enantiofacial discrimination without requiring high-pressure H2 gas.
Synthetic workflow of Noyori asymmetric transfer hydrogenation.
Step-by-Step ATH Protocol:
-
Catalyst Activation: In a dry, argon-purged flask, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add the pre-formed Ru(p-cymene)[(R,R)-TsDPEN]Cl catalyst (0.05 mmol, 0.5 mol%).
-
Hydrogen Donor Addition: Slowly add a 5:2 azeotropic mixture of formic acid and triethylamine (30 mmol). (Note: The evolution of CO2 gas will begin immediately; ensure the system is properly vented through a bubbler.)
-
Reaction Propagation: Stir the mixture at 30 °C for 16 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 3:1).
-
Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize residual formic acid. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure (R)-alcohol.
Analytical Validation: A Self-Validating System
A protocol is only as reliable as its validation logic. To ensure the trustworthiness of the synthesized (R)-1-(5-Chloro-2-methoxyphenyl)ethanol, a self-validating analytical loop must be executed.
The Self-Validating Logic: You cannot accurately determine the enantiomeric excess of a chiral batch without first proving that your analytical method can physically separate the enantiomers. Therefore, the workflow dictates the parallel synthesis of a racemic standard (using non-chiral NaBH4 reduction). This racemate is injected into the Chiral HPLC to establish baseline resolution (Rs > 1.5) between the (R) and (S) peaks. Only after this baseline is established is the chiral batch analyzed against the validated method.
Self-validating analytical workflow for chiral purity and structural confirmation.
Step-by-Step Validation Protocol:
-
Chiral HPLC (Enantiomeric Purity):
-
Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane/Isopropanol (95:5 v/v), isocratic flow at 1.0 mL/min.
-
Validation: Inject the racemic standard to confirm two distinct, equally integrated peaks. Inject the ATH product; calculate ee based on the peak area integration (Target: >99% ee).
-
-
LC-MS (Molecular Weight Confirmation):
-
Inject the sample into an ESI-TOF MS system.
-
Validation: Confirm the presence of the[M-OH]+ or [M+Na]+ adducts. Verify the 3:1 isotopic ratio at the calculated monoisotopic mass (186.04 Da) to validate the presence of the intact 5-chloro substituent.
-
-
1H NMR (Structural Integrity):
-
Solvent: CDCl3.
-
Validation: Confirm the benzylic methine proton as a distinct quartet at ~5.0 ppm, integrating to 1H. Confirm the adjacent methyl group as a doublet at ~1.4 ppm, integrating to 3H. The methoxy group should appear as a sharp singlet at ~3.8 ppm (3H).
-
References
-
1-(5-Chloro-2-methoxyphenyl)ethanone (CID 240434) - PubChem, National Library of Medicine. URL:[Link]
-
Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes - Accounts of Chemical Research (ACS Publications). URL:[Link]
-
Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - National Institutes of Health (NIH). URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(5-Chloro-2-methoxyphenyl)ethanone | C9H9ClO2 | CID 240434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of ketones catalyzed by chiral macrocyclic cobalt(II) complexes [ouci.dntb.gov.ua]
- 4. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reduction Strategies for 5-Chloro-2-methoxyacetophenone
[1][2]
Executive Summary
5-Chloro-2-methoxyacetophenone (CAS 6342-64-9) is a versatile pharmacophore precursor used in the synthesis of phenylethanolamine derivatives, benzamide antipsychotics (e.g., Remoxipride metabolites), and agrochemical active ingredients.[1][2][3][4] Its unique substitution pattern—combining an electron-donating ortho-methoxy group with an electron-withdrawing meta-chloro group—creates distinct electronic and steric environments that dictate reduction outcomes.[1][2]
This guide details the three primary reduction pathways:
-
Carbonyl Reduction to 1-(5-chloro-2-methoxyphenyl)ethanol (Racemic & Enantioselective).
-
Reductive Amination to
-amino alcohol derivatives. -
Deoxygenation to 4-chloro-1-ethyl-2-methoxybenzene.
Part 1: Reaction Pathways & Mechanistic Logic[1][5]
The reduction of 5-chloro-2-methoxyacetophenone is governed by the competition between the steric bulk of the ortho-methoxy group and its potential for chelation with reducing agents.[1][2]
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways based on the reducing system employed.
Figure 1: Divergent reduction pathways for 5-Chloro-2-methoxyacetophenone.[1][2]
Part 2: Experimental Protocols
Standard Hydride Reduction (Racemic Alcohol Synthesis)
Target Product: 1-(5-chloro-2-methoxyphenyl)ethanol (CAS 1216072-89-7) Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1][2] The ortho-methoxy group may accelerate the reaction via coordination with the boron atom, stabilizing the transition state.[2]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 5-chloro-2-methoxyacetophenone (10.0 g, 54.2 mmol) and anhydrous Methanol (100 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add Sodium Borohydride (NaBH
) (2.05 g, 54.2 mmol, 1.0 eq) portion-wise over 30 minutes. Note: Maintain internal temperature <5°C to minimize side reactions. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2][5]
-
Quench: Carefully quench with 1N HCl (20 mL) to decompose excess borohydride.
-
Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).[2][5] Wash combined organics with brine, dry over Na
SO , and concentrate.[2][5][6] -
Purification: The crude oil typically requires no further purification (>95% purity).[2][5] If necessary, purify via flash chromatography (SiO
, 10-20% EtOAc in Hexane).[1][2]
Expected Yield: 92-96% Key Analytical Data:
-
1H NMR (400 MHz, CDCl3):
7.45 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.10 (q, 1H, CH-OH), 3.85 (s, 3H, OMe), 1.45 (d, 3H, CH3).[2][5]
Asymmetric Reduction (Enantioselective Synthesis)
Target Product: (S)-1-(5-chloro-2-methoxyphenyl)ethanol Relevance: Critical for synthesizing enantiopure APIs like Remoxipride analogs or chiral phenylethanolamines.[1][2] Method: Transfer Hydrogenation using a Ruthenium catalyst (Noyori type).[2][5]
Protocol:
-
Catalyst Preparation: In a glovebox, combine [RuCl
(p-cymene)] (0.5 mol%) and (S,S)-Ts-DPEN (1.0 mol%) in isopropanol. -
Reaction: Add 5-chloro-2-methoxyacetophenone (1.0 eq) to the catalyst solution.
-
Base Addition: Add KOH (0.1M in isopropanol, 5 mol%).
-
Conditions: Stir at room temperature for 12-24 hours.
-
Workup: Filter through a silica pad to remove the catalyst.[2][5] Concentrate the filtrate.
-
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA).
Expected ee: >95% (The ortho-methoxy group provides steric bulk that enhances face differentiation during hydride transfer).[1][2]
Part 3: Advanced Applications & Deoxygenation[1][5]
Reductive Amination (Synthesis of Amino-Alcohols)
To access 2-Amino-1-(5-chloro-2-methoxyphenyl)ethanol (CAS 1267959-00-1), a two-step sequence is preferred over direct reductive amination due to the steric hindrance of the ortho-methoxy group.[1][2]
-
Oxime Formation: React ketone with Hydroxylamine HCl / NaOAc in Ethanol (Reflux 2h).
-
Reduction: Hydrogenation of the oxime using Raney Nickel or Pd/C (50 psi H
, MeOH, catalytic NH ) reduces the C=N bond to the amine while often reducing the oxime oxygen to the alcohol (depending on conditions) or requiring a subsequent hydride reduction.[2][5]
Deoxygenation (Clemmensen Reduction)
Target Product: 4-Chloro-1-ethyl-2-methoxybenzene Use Case: Creating alkyl-substituted benzene cores for agrochemicals.[1]
Protocol:
-
Reagent: Amalgamated Zinc (Zn/Hg) prepared by treating zinc wool with HgCl
.[2][5] -
Solvent: 37% HCl / Water / Toluene (biphasic system).
-
Procedure: Reflux the ketone with excess Zn/Hg and HCl for 6-12 hours. The biphasic system protects the product from polymerization.[2][5]
-
Note: The ortho-methoxy group is stable to these conditions, unlike in Lewis-acid mediated Friedel-Crafts conditions where demethylation might occur.[1][2]
Part 4: Safety & Handling
Hazard Classification (GHS):
Specific Handling of Chloro-Methoxy Aromatics:
-
Chlorine Stability: The aryl-chloride bond is stable under standard hydride reduction conditions but can undergo oxidative addition with Pd(0) catalysts.[2] Avoid Pd-catalyzed hydrogenation unless dehalogenation is intended or carefully controlled.[1][2]
-
Demethylation Risk: Avoid strong Lewis acids (e.g., BBr
, AlCl ) at elevated temperatures if the methoxy group must be preserved.[2][5]
References
-
National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 240434, 1-(5-Chloro-2-methoxyphenyl)ethanone. Retrieved from [Link]
-
Hogberg, T., et al. (1990).[2][5] Potential Antipsychotic Agents.[2][5] Synthesis of Substituted 5-Hydroxy-2-pyrrolidones, Metabolites of Remoxipride. Journal of Medicinal Chemistry. (Establishes the link to Remoxipride metabolites).
-
Accela ChemBio. (2023).[2][5] Product List: 2-Amino-1-(5-chloro-2-methoxyphenyl)ethanol. Retrieved from [Link][2]
Sources
- 1. 1250066-86-4,N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
Technical Guide: (R)-Enantioselective Synthesis of Chlorinated Phenylethanols
Executive Summary: The Chiral Imperative
In the high-stakes landscape of pharmaceutical development, the (R)-enantiomer of chlorinated phenylethanols represents a critical pharmacophore scaffold. These chiral alcohols serve as essential building blocks for a diverse array of bioactive molecules, including
The biological activity of these drugs is strictly governed by stereochemistry. For instance, the (R)-configuration often dictates the binding affinity to G-protein coupled receptors (GPCRs), where the hydroxyl group acts as a hydrogen bond donor/acceptor within the binding pocket. Consequently, the production of racemic mixtures is increasingly obsolete; the industry standard demands enantiomeric excess (ee) > 99% .
This guide provides a rigorous technical roadmap for the synthesis, purification, and validation of (R)-chlorinated phenylethanols, prioritizing biocatalytic asymmetric reduction as the gold standard for scalability and stereocontrol.
Molecular Architecture & Target Scaffolds
Chlorinated phenylethanols exist in various isomeric forms based on the chlorine position (ortho, meta, para) and the alcohol position. This guide focuses on the two most industrially relevant subclasses:
| Compound Class | Structure Description | Key Application |
| (R)-1-(4-chlorophenyl)ethanol | Chlorine at para position; chiral center at benzylic carbon.[1] | Model substrate; Intermediate for antihistamines and agrochemicals. |
| (R)-2-chloro-1-phenylethanol | Chlorine on the alkyl chain ( | Mirabegron (Bladder control); Adrenergic agonists. |
Stereochemical Causality: The (R)-configuration is typically generated via the anti-Prelog rule when using specific alcohol dehydrogenases (ADHs), or via Prelog rule depending on the priority assignment of the substituents (Cahn-Ingold-Prelog). For 1-(4-chlorophenyl)ethanol, the phenyl ring has higher priority than the methyl group; thus, stereoselective hydride attack is critical.
Biocatalytic Synthesis: The Gold Standard
While chemical asymmetric transfer hydrogenation (ATH) using Ruthenium-TsDPEN catalysts is viable, biocatalysis is superior due to mild conditions, lack of heavy metal contamination, and theoretical yields approaching 100% (unlike kinetic resolution which is capped at 50%).
Mechanism of Action
The core transformation involves the reduction of the prochiral ketone (e.g., 4'-chloroacetophenone) by a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) . This reaction requires the cofactor NADPH (or NADH), which acts as the hydride donor.
To make the process economically viable, the expensive cofactor must be regenerated in situ. This is achieved via a coupled substrate approach (e.g., using Isopropanol and the same KRED) or a coupled enzyme approach (e.g., Glucose Dehydrogenase - GDH).
Visualization: Cofactor Regeneration Cycle
The following diagram illustrates the coupled-enzyme system utilizing GDH for NADPH regeneration, ensuring a thermodynamic drive toward the (R)-alcohol.
Caption: Coupled-enzyme biocatalytic cycle. KRED reduces the ketone using NADPH, while GDH regenerates NADPH by oxidizing glucose, driving the equilibrium forward.
Detailed Experimental Protocol
Objective: Synthesis of (R)-1-(4-chlorophenyl)ethanol from 4'-chloroacetophenone. Scale: Laboratory Bench (10 mmol scale). Biocatalyst Source: Recombinant E. coli expressing anti-Prelog ADH (e.g., from Lactobacillus kefir or commercial KRED screening kits).
Reagents & Buffer Preparation
-
Substrate: 4'-Chloroacetophenone (1.54 g, 10 mmol).
-
Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) with 10% (v/v) Isopropanol (as co-substrate if using ADH with dual activity) or Glucose (if using GDH).
-
Cofactor: NADP+ (catalytic amount, 0.1 mol%).
-
Enzyme: Lyophilized KRED preparation (50 mg) + GDH (10 mg).
Step-by-Step Workflow
-
Reaction Assembly:
-
In a 100 mL round-bottom flask, dissolve glucose (2.0 g, ~1.1 eq) in 50 mL of Phosphate Buffer (pH 7.0).
-
Add NADP+ (10 mg).
-
Add the enzyme powder (KRED + GDH) and stir gently at 30°C for 10 minutes to rehydrate.
-
Crucial Step: Dissolve 4'-chloroacetophenone in 2 mL of DMSO or Isopropanol (to assist solubility) and add dropwise to the aqueous enzyme mixture. Note: High substrate concentration can inhibit the enzyme; keep organic co-solvent <10%.
-
-
Incubation:
-
Stir the mixture at 30°C @ 150 rpm.
-
pH Control: Monitor pH periodically. The oxidation of glucose produces gluconic acid, which drops the pH. Maintain pH 7.0 by automatic titration with 1M NaOH.
-
Time: 24 hours.[1]
-
-
Reaction Monitoring:
-
Take 50 µL aliquots at 4h, 12h, and 24h.
-
Extract with Ethyl Acetate (EtOAc) and analyze via GC or HPLC (see Section 5) to determine conversion. Target conversion > 98%.
-
-
Downstream Processing (DSP):
-
Quench: Add 50 mL EtOAc to the reaction vessel to denature enzymes.
-
Extraction: Centrifuge to remove cell debris/protein precipitate. Separate the organic layer.[1][2][3][4] Extract the aqueous phase 2x with EtOAc.
-
Drying: Combine organic phases, wash with brine, and dry over anhydrous
.[1][2] -
Purification: Evaporate solvent under reduced pressure.[4] The crude product is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).
-
Process Visualization
Caption: Operational workflow for the biocatalytic synthesis of (R)-1-(4-chlorophenyl)ethanol.
Analytical Validation (Self-Validating System)
Trustworthiness in chiral synthesis relies on accurate determination of Enantiomeric Excess (ee) . A standard C18 column cannot distinguish enantiomers.
Chiral HPLC Protocol
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H . These polysaccharide-based columns create a chiral cavity that differentially retains the (R) and (S) isomers.
-
Mobile Phase: n-Hexane : Isopropanol (97 : 3 v/v). Strictly isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Absorption max of chlorobenzene moiety).
Data Interpretation
| Isomer | Approx. Retention Time (Chiralcel OD) | Resolution ( |
| (S)-Enantiomer | ~32.1 min | - |
| (R)-Enantiomer | ~35.9 min | > 1.5 (Baseline) |
Calculation:
Chemical Alternatives & Comparison
While biocatalysis is preferred, Asymmetric Transfer Hydrogenation (ATH) is a viable chemical alternative, particularly for non-aqueous solubility requirements.
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).
-
Pros: High volumetric productivity, no cofactor cost.
-
Cons: Trace Ruthenium removal (heavy metal scavenging) required; often lower ee (95-97%) requiring recrystallization.
References
-
BenchChem. A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
-
National Institutes of Health (NIH). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
-
BenchChem. The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide.
-
ResearchGate. Asymmetric Bioreduction of 4-Chloroacetophenone Catalyzed by Daucus carota Cells.
-
Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone.
Sources
An In-depth Technical Guide to the Physical Properties of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
This guide provides a comprehensive technical overview of the physical properties of the chiral alcohol (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics, methodologies for their determination, and the scientific rationale behind these experimental choices.
Introduction and Compound Profile
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereochemistry and functional groups make it a valuable intermediate for creating novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.
This guide will not only present the known and predicted properties of this compound but will also provide detailed experimental protocols for their verification, ensuring a self-validating system of analysis for any researcher working with this molecule.
Table 1: Compound Identification and Basic Properties
| Property | Value | Source |
| IUPAC Name | (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol | N/A |
| CAS Number | 1344918-11-1 | [1] |
| Racemate CAS | 1216072-89-7 | [2] |
| Molecular Formula | C₉H₁₁ClO₂ | [2] |
| Molecular Weight | 186.64 g/mol | [2] |
| Physical Form | Oil (at room temperature) | |
| Storage | Sealed in dry, 2-8°C | [2] |
Core Physicochemical Properties: A Methodological Approach
While specific experimental data for (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is not widely published, this section outlines the standard, rigorous methodologies for determining its key physical properties. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Boiling Point Determination
Given its classification as a high-boiling liquid, the determination of its boiling point requires specific techniques to avoid decomposition and ensure accuracy.
Experimental Protocol: Micro Boiling Point Determination
This method is ideal for determining the boiling point of small quantities of a liquid.
-
Preparation: A small amount of the sample (a few drops) is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of thecapillary tube. The heat is then slowly reduced.
-
Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.
Causality of Experimental Choice: The micro boiling point method is chosen for its efficiency with small sample sizes and its accuracy for high-boiling liquids. The principle relies on the equilibrium between the vapor pressure of the liquid and the external pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.
Solidification Point (for Oils)
As an oil, this compound does not have a sharp melting point. Instead, its solidification point is a more relevant physical constant.
Experimental Protocol: Capillary Method for Solidification Point
-
Sample Preparation: A sample of the oil is drawn into a capillary tube and then cooled rapidly on ice to induce solidification.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a cooling bath.
-
Observation: The temperature at which the solidified oil becomes transparent upon slow warming is recorded as the melting point, which in this context, can be considered the solidification point upon cooling.
Trustworthiness of the Protocol: This method provides a reproducible, albeit narrow, temperature range for the phase transition of an oil, which is a critical parameter for handling and storage.
Solubility Profile
Understanding the solubility of a compound is crucial for reaction setup, workup procedures, and purification.
Experimental Protocol: Systematic Solubility Testing
A small, measured amount of the compound (e.g., 10 mg) is added to 1 mL of each of the following solvents in a systematic manner:
-
Water: To determine general polarity.
-
5% aq. HCl: To test for basic functional groups (e.g., amines).
-
5% aq. NaOH: To test for acidic functional groups (e.g., phenols).
-
5% aq. NaHCO₃: To distinguish between strong and weak acids.
-
Concentrated H₂SO₄: To test for compounds with oxygen or nitrogen atoms or unsaturation.
-
Organic Solvents (e.g., Ethanol, Diethyl Ether, Dichloromethane): To determine solubility in common reaction and purification solvents.
Expected Solubility: Based on its structure (an alcohol with a substituted benzene ring), (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is expected to be poorly soluble in water but soluble in most common organic solvents.
Caption: Systematic workflow for solubility testing.
Spectroscopic Characterization: An Analytical Fingerprint
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) as multiplets in the ~6.8-7.5 ppm range.- A quartet for the methine proton (-CHOH) around 4.8-5.2 ppm.- A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.- A doublet for the methyl protons (-CH₃) around 1.4-1.6 ppm.- A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons in the ~110-160 ppm range.- The carbon bearing the hydroxyl group (-CHOH) around 65-75 ppm.- The methoxy carbon (-OCH₃) around 55-60 ppm.- The methyl carbon (-CH₃) around 20-25 ppm. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z 186, with an M+2 peak at m/z 188 in a ~3:1 ratio, characteristic of a single chlorine atom.- Fragmentation patterns showing loss of water (M-18) and a methyl group (M-15). |
| IR Spec. | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- A C-O stretching band for the alcohol around 1050-1150 cm⁻¹.- Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |
Synthesis and Stereochemical Control
The synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a prime example of asymmetric synthesis, a critical technology in modern drug development. The most logical and widely used approach is the enantioselective reduction of the corresponding prochiral ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone.
Synthetic Pathway Overview
The synthesis can be envisioned as a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the precursor ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone, from 4-chloroanisole and an acetylating agent.
-
Enantioselective Reduction: Reduction of the ketone to the desired (R)-alcohol using a chiral reducing agent or a catalyst.
Caption: General synthetic pathway to (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol.
Discussion of Experimental Choices in Enantioselective Reduction
The key to a successful synthesis lies in the choice of the chiral reducing agent or catalyst in the second step. Several options are available, each with its own mechanistic rationale and practical considerations:
-
CBS (Corey-Bakshi-Shibata) Reduction: This is a highly reliable method using an oxazaborolidine catalyst and borane as the stoichiometric reductant. The (R)-CBS catalyst will stereoselectively deliver the hydride to one face of the ketone, leading to the (R)-alcohol. The high degree of enantioselectivity arises from the pre-organization of the ketone and borane on the chiral catalyst scaffold.
-
Chiral Ruthenium Catalysts: Catalytic asymmetric transfer hydrogenation using a chiral ruthenium complex (e.g., Noyori's catalysts) and a hydrogen source like isopropanol or formic acid is another powerful method. These reactions are often highly efficient, requiring only a small amount of the chiral catalyst.
-
Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative. These enzymes can operate in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess.
The choice between these methods will depend on factors such as substrate compatibility, desired scale, cost of reagents, and available equipment. For a research and development setting, the CBS reduction often provides a good balance of reliability, predictability, and accessibility.
Safety and Handling
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol should be handled with appropriate care in a laboratory setting. Based on data for the racemate, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive framework for understanding and working with (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol. While a complete set of experimentally determined physical data is not yet publicly available, this guide empowers the researcher with the necessary knowledge to perform these characterizations accurately and to approach its synthesis with a strong understanding of the principles of stereocontrol. The methodologies and predicted data presented herein serve as a robust starting point for any research or development program involving this valuable chiral intermediate.
References
-
Cui, H.-B., et al. (2021). Biocatalytic Synthesis of Chiral Benzylic Alcohols via Enantioselective Hydroxylation by a Self-Sufficient Cytochrome P450 from Deinococcus gobiensis. Thieme E-Journals. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]
-
Kim, D., et al. (2021). Multi-Catalytic Approach to One-Pot Stereoselective Synthesis of Secondary Benzylic Alcohols. ChemRxiv. Available at: [Link]
-
Chen, M. S., & White, M. C. (2010). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC. Available at: [Link]
-
Li, C., et al. (2020). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition. Available at: [Link]
- Supporting Information for a relevant study. (n.d.).
Sources
Technical Guide: Solubility Profile & Process Engineering of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
The following technical guide details the solubility characteristics, thermodynamic modeling, and process applications for (R)-1-(5-Chloro-2-methoxyphenyl)ethanol , a critical chiral intermediate in the synthesis of androgen receptor antagonists like Enzalutamide.
Executive Summary
Compound: (R)-1-(5-Chloro-2-methoxyphenyl)ethanol CAS: 160213-68-1 (R-isomer) / 1216072-89-7 (racemic) Role: Key chiral building block for Enzalutamide (Xtandi). Criticality: Solubility data for this intermediate is the linchpin for designing efficient crystallization, extraction, and chiral resolution processes. As a secondary alcohol with a halogenated aromatic core, its solubility behavior is governed by a competition between the lipophilic chlorobenzene moiety and the hydrophilic hydroxyl group.
This guide provides a theoretical solubility framework, a validated experimental protocol for data generation, and thermodynamic models required for scale-up.
Physicochemical Profile & Predicted Solubility
Understanding the molecular interaction potential is prerequisite to experimental design.
Structural Analysis[1]
-
Hydrophobic Domain: The 5-chloro-2-methoxyphenyl ring provides significant lipophilicity, driving solubility in non-polar to moderately polar organic solvents (e.g., Toluene, DCM).
-
Hydrophilic Domain: The 1-hydroxyethyl side chain acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (Alcohols).
-
Steric Hindrance: The ortho-methoxy group introduces steric strain, potentially disrupting crystal packing and lowering the melting point (often resulting in an oil or low-melting solid at room temperature).
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Hydrogen bonding (Solute-Solvent). |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole & Dispersion forces. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole; H-bond acceptance. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate/High | |
| Aliphatic Alkanes | n-Heptane, Hexane | Low (Anti-solvent) | Weak dispersion forces only. |
| Water | Water | Very Low | Hydrophobic effect dominates. |
Experimental Protocol: Solubility Determination
Since specific peer-reviewed solubility tables for this proprietary intermediate are often absent from public domain literature, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity data for process validation.
Method A: Dynamic Laser Monitoring (High Precision)
This method detects the precise dissolution temperature (
Workflow:
-
Preparation: Weigh accurate mass (
) of solute and solvent ( ) into a glass vessel. -
Heating: Heat the mixture at a slow ramp rate (e.g., 0.2 K/min) with constant stirring.
-
Detection: A laser beam passes through the suspension.
-
Suspension: Beam scatters (Low transmission).
-
Solution: Beam passes clear (Max transmission).
-
-
Endpoint: The temperature at which transmission intensity maximizes is recorded as saturation temperature (
).
Method B: Static Gravimetric Method (Standard)[1]
-
Equilibration: Add excess solute to solvent in a jacketed vessel at fixed
. Stir for 24–48 hours.[1] -
Sampling: Stop stirring and allow phase separation (sedimentation) for 2 hours.
-
Filtration: Withdraw supernatant through a pre-heated 0.45
m syringe filter. -
Analysis: Evaporate solvent and weigh residue (Gravimetric) or analyze via HPLC (Chromatographic).
Visualization: Solubility Measurement Workflow
Figure 1: Decision logic and workflow for experimental solubility determination.
Thermodynamic Modeling
To upscale a crystallization process, experimental points must be correlated using thermodynamic models.
Modified Apelblat Equation
The most robust model for correlating solubility mole fraction (
-
Application: Use regression analysis to determine parameters
, , and . -
Insight: If
is positive and large, solubility is highly temperature-dependent, suggesting Cooling Crystallization is viable.
Van't Hoff Equation
Used to determine thermodynamic properties (Enthalpy
-
Plot:
vs . -
Slope:
. -
Significance: A positive
indicates an endothermic dissolution (solubility increases with T), which is typical for this class of compounds.
Process Engineering Applications
The solubility data directly dictates the purification strategy for the Enzalutamide intermediate.
Scenario A: Purification via Cooling Crystallization
-
Condition: High temperature coefficient (Steep solubility curve).
-
Solvent: Ethanol or Isopropanol (IPA).
-
Protocol: Dissolve crude oil/solid at 60°C; cool slowly to 0°C.
-
Yield: Calculated using theoretical yield equation:
Scenario B: Anti-Solvent Crystallization (Drowning Out)[1]
-
Condition: Product is an oil or too soluble in alcohols at low T.
-
System: Solvent (Methanol) + Anti-solvent (Water or Heptane).
-
Protocol: Dissolve in minimal Methanol; slowly add Water to induce supersaturation.
-
Advantage: High yield at ambient temperature; effective for removing polar impurities.
Visualization: Solvent Selection Logic
Figure 2: Strategic decision tree for selecting the crystallization mode based on solubility thermodynamics.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723.
-
Enzalutamide Synthesis: Process for the preparation of Enzalutamide. Patent WO2011106570A1. (Describes the use of the intermediate and solvent systems like DCM/Ethanol). Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility modeling).
Disclaimer: This guide is based on physicochemical principles and standard industrial practices for analogs of the target compound. Specific solubility values must be experimentally verified using the protocols described above before pilot-scale implementation.
Sources
Technical Whitepaper: (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It deviates from standard MSDS templates to focus on the application and strategic handling of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol as a high-value chiral intermediate.[1]
Strategic Application Guide for Chiral API Synthesis
Executive Summary & Strategic Context
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1344918-11-1) is not merely a solvent or reagent; it is a privileged chiral scaffold in the synthesis of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.[1] Its structural motif—a chiral benzylic alcohol with specific halogen/methoxy substitution—mimics the pharmacophore found in blockbuster drugs like Enzalutamide and Crizotinib .
For drug development professionals, this compound represents a critical "chiral switch" point. The purity of the (R)-enantiomer directly dictates the enantiomeric excess (ee) of the final API, influencing potency and off-target toxicity profiles. This guide synthesizes handling protocols with process chemistry insights to maximize yield and safety.
Key Physicochemical Data
| Property | Value | Context |
| CAS (R-isomer) | 1344918-11-1 | Specific chiral intermediate |
| CAS (Racemic) | 1216072-89-7 | Precursor/Reference standard |
| Molecular Weight | 186.64 g/mol | -- |
| Appearance | Colorless to pale yellow oil | Viscous; potential for supercooling |
| Solubility | DCM, MeOH, THF, EtOAc | Lipophilic; poor water solubility |
| Key Hazard | H302, H315, H319, H335 | Irritant; potential alkylator precursor |
Synthesis & Process Chemistry
The generation of high-fidelity (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is typically achieved via Corey-Bakshi-Shibata (CBS) Asymmetric Reduction .[1] This method is preferred over enzymatic resolution for scale-up due to predictable kinetics and lack of aqueous workup issues.[1]
Validated Synthesis Protocol (CBS Reduction)
Rationale: The (S)-Me-CBS catalyst creates a rigid bicyclic transition state that directs hydride delivery from borane to the re-face of the ketone, yielding the (R)-alcohol.
Reagents:
-
Substrate: 1-(5-Chloro-2-methoxyphenyl)ethanone (1.0 eq)
-
Catalyst: (S)-Me-CBS oxazaborolidine (0.1 eq)[1]
-
Reductant: Borane-THF complex (BH₃[1]·THF) or Catecholborane (0.6–1.0 eq)
-
Solvent: Anhydrous THF (Critical: <50 ppm H₂O)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried reactor under N₂, dissolve (S)-Me-CBS in anhydrous THF. Cool to -20°C.
-
Reductant Addition: Slowly add BH₃·THF solution. Caution: Exothermic.[1]
-
Substrate Feeding: Dissolve the ketone in THF. Add this solution dropwise to the catalyst mixture over 60 minutes. Control: Maintain internal temp < -15°C to maximize enantioselectivity.
-
Quench: Monitor by TLC/HPLC. Upon completion, quench with MeOH (slow addition) to destroy excess hydride.
-
Workup: Concentrate, partition between EtOAc/1N HCl (to remove catalyst), wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) or distillation if scale permits.
Reaction Mechanism & Pathway Visualization
The following diagram maps the transformation from the prochiral ketone to the active pharmaceutical intermediate (API) precursor.
Caption: Stereoselective synthesis pathway from prochiral ketone to API scaffold via CBS reduction.
Hazard Analysis & Safety Protocols
While the alcohol itself is classified as an irritant (Warning), its downstream derivatives pose the primary safety risk.
The "Hidden" Alkylator Risk
In drug synthesis, this alcohol is almost invariably converted into a leaving group (chloride, mesylate, or tosylate).
-
Mechanism: The benzylic carbon, activated by the electron-donating methoxy group (ortho-effect), becomes highly electrophilic once the hydroxyl is converted to a leaving group.
-
Risk: These derivatives are potent alkylating agents . They can alkylate DNA (genotoxicity).
-
Control: Treat all activated derivatives (chlorides/mesylates) as potential carcinogens. Use closed systems and deactivate glassware with nucleophilic scavengers (e.g., dilute NaOH or thiosulfate).
Emergency Response Matrix
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with PEG-400 or soap/water for 15 min.[1] | Lipophilic nature requires surfactant for effective removal; water alone is inefficient. |
| Inhalation | Move to fresh air; administer O₂ if dyspneic. | Benzylic alcohols can cause respiratory mucosal irritation and CNS depression. |
| Spill (Liquid) | Absorb with vermiculite; do NOT use paper towels. | Paper increases surface area for evaporation; vermiculite suppresses vapor. |
| Fire | Use CO₂ or dry chemical. | Water may cause splattering of the burning oil. |
Safety Logic Diagram
Caption: Risk stratification emphasizing the elevated hazard of activated downstream derivatives.
Analytical Quality Assurance
To validate the integrity of this intermediate for GMP synthesis, the following specifications must be met.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm (Aromatic absorption)
-
Acceptance Criteria: (R)-enantiomer > 98.0% ee.[1][2][3]
-
Note: The (S)-enantiomer is a common impurity from incomplete stereocontrol.[1]
-
NMR Validation (CDCl₃, 400 MHz)
-
Diagnostic Peak: The benzylic proton (CH-OH) appears as a quartet around δ 5.1-5.3 ppm .[1]
-
Impurity Check: Look for the ketone precursor methyl singlet (~δ 2.6 ppm) to ensure complete reduction.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-(5-Chloro-2-methoxyphenyl)ethanol. Retrieved from
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.
-
BenchChem. (2025).[4] Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. Retrieved from
-
Medivation Inc. (2016).[5] Process for the preparation of Enzalutamide and intermediates thereof. Patent WO2016005875A1.
-
ChemicalBook. (2024). Enzalutamide Synthesis and Intermediates. Retrieved from
Sources
- 1. 1216072-89-7|1-(5-Chloro-2-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
[1][2]
Executive Summary
The target molecule, (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol , represents a "privileged scaffold" in medicinal chemistry, featuring a chiral benzylic alcohol flanked by a halogenated, electron-rich aromatic system.[1][2] Achieving high enantiomeric excess (ee >98%) is critical, as the (R)-enantiomer is frequently the bioactive eutomer in downstream pharmaceutical applications.
This guide details two validated synthetic protocols:
-
Chemical Catalysis (Primary): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst. This method is preferred for its scalability, operational simplicity, and lack of high-pressure equipment requirements.[1][2]
-
Biocatalysis (Alternative): An enzymatic reduction using Ketoreductases (KREDs), offering mild conditions and superior selectivity for challenging substrates.
Retrosynthetic Analysis & Strategic Planning
The synthesis hinges on the stereoselective reduction of the prochiral ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone .[1][2] The presence of the ortho-methoxy group introduces steric bulk and electronic donation, which can influence the rate of hydride transfer.[1]
Strategic Considerations:
-
Stereocontrol: The Cahn-Ingold-Prelog (CIP) priority remains -OH > -Ar > -CH3 > -H .[1][2] Therefore, the standard Noyori predictive model applies: the (R,R)-ligand complex is required to access the (R)-alcohol .
-
Safety: The ATH method utilizes a formic acid/triethylamine azeotrope, eliminating the hazards associated with high-pressure hydrogen gas cylinders.[1]
Visualizing the Pathway
Figure 1: Retrosynthetic disconnection showing the transformation of the acetophenone derivative to the target chiral alcohol via ATH.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)[3]
This protocol utilizes the Noyori-Ikariya catalyst system , which is the industry standard for reducing aromatic ketones.[1]
Reaction Mechanism
The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The Ruthenium center coordinates the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen, forming a six-membered transition state that locks the facial selectivity.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 1-(5-Chloro-2-methoxyphenyl)ethanone | Precursor |
| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Catalyst (0.5 - 1.0 mol%) |
| H-Donor | Formic Acid / Triethylamine (5:2 molar ratio) | Hydrogen Source |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Reaction Medium |
| Workup | Saturated NaHCO₃, Brine | Quenching/Washing |
Step-by-Step Procedure
-
Catalyst Preparation (In-situ):
-
In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%).
-
Add anhydrous DCM (5 mL/g substrate) and TEA (2 eq relative to Ru). Stir at 25°C for 30 mins until the solution turns deep orange/red, indicating formation of the active 16-electron Ru-complex.[1]
-
Note: Commercially available pre-formed catalyst RuCl(p-cymene)[(R,R)-TsDPEN] can be used directly.[1]
-
-
Reaction Initiation:
-
Monitoring:
-
Workup & Purification:
-
Separate the organic layer and wash with saturated NaHCO₃ (to remove residual formic acid) followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallization from Heptane/IPA if the solid is crystalline.
Protocol B: Biocatalytic Reduction (Green Chemistry)
For labs equipped with fermentation or biocatalysis capabilities, this route offers higher enantioselectivity (>99% ee) and operates in aqueous media.
Enzyme Selection
Screening of commercial Ketoreductase (KRED) panels (e.g., Codexis, Daicel, or in-house E. coli libraries) is required.
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose system is recommended to regenerate NADPH.[1][2]
Biocatalytic Workflow
Figure 2: Enzymatic cycle showing the coupling of KRED-mediated reduction with GDH-mediated cofactor regeneration.[1][2]
Protocol
Analytical Quality Control
Validation of the enantiomeric excess is paramount.[1][3]
Chiral HPLC Method[1][2][5][6]
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2]
-
Temperature: 25°C.
-
Expected Retention:
NMR Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J=2.5 Hz, 1H, Ar-H), 7.18 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.78 (d, J=8.5 Hz, 1H, Ar-H), 5.05 (q, J=6.5 Hz, 1H, CH-OH), 3.82 (s, 3H, OMe), 2.40 (br s, 1H, OH), 1.48 (d, J=6.5 Hz, 3H, CH₃).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or wet solvent.[1][2] | Ensure DCM is anhydrous.[1][2] Degas solvents to remove O₂.[1][2] Increase catalyst loading to 1 mol%. |
| Low ee (<90%) | Temperature too high or reverse reaction.[1][2] | Lower reaction temperature to -10°C. Ensure azeotrope ratio is strictly 5:2 (excess base helps stability). |
| Side Products | Dehydration to styrene.[1][2] | Avoid strong mineral acids during workup.[1][2] Keep pH neutral. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4][5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[4] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][2] Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[4] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739.[4] Link
-
Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal, 27(20), 5645-5668. Link
-
Daicel Chiral Technologies. (2023).[1][2] Chiral Column Selection Guide for HPLC/SFC. Instruction Manual. Link
High-Yield Noyori Asymmetric Hydrogenation of 1-(5-Chloro-2-methoxyphenyl)ethanone
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, API Development Scientists, and Catalysis Researchers
Executive Summary
The asymmetric reduction of sterically encumbered, electronically deactivated aromatic ketones is a persistent challenge in pharmaceutical synthesis. This application note details the highly efficient enantioselective hydrogenation of 1-(5-Chloro-2-methoxyphenyl)ethanone to yield (R)- or (S)-1-(5-Chloro-2-methoxyphenyl)ethanol. By employing the classic Noyori bifunctional catalyst system—RuCl₂[(R)-BINAP][(R,R)-DPEN]—in the presence of a strong base and hydrogen gas, this protocol achieves >99% conversion and >98% enantiomeric excess (ee). The methodology leverages an outer-sphere mechanism, entirely bypassing the steric hindrance imposed by the substrate's ortho-methoxy group.
Mechanistic Rationale & Substrate Specifics
The Challenge of the Ortho-Methoxy Group
1-(5-Chloro-2-methoxyphenyl)ethanone presents a unique stereoelectronic profile. The ortho-methoxy group creates significant steric bulk adjacent to the carbonyl carbon, which severely inhibits the substrate from directly coordinating to a metal center. Traditional inner-sphere hydrogenation catalysts (which require the ketone to bind directly to the metal) typically fail or exhibit poor turnover frequencies (TOF) with this substrate.
The Outer-Sphere Bifunctional Solution
To circumvent steric encumbrance, this protocol utilizes the Noyori metal-ligand bifunctional mechanism . The precatalyst, RuCl₂[(R)-BINAP][(R,R)-DPEN], is activated by t-BuOK to form a 16-electron Ru-amido complex. Upon exposure to H₂, heterolytic cleavage occurs across the Ru–N bond, generating an 18-electron Ru-dihydride species.
Crucially, the ketone substrate never coordinates to the ruthenium. Instead, the reduction proceeds via a highly organized six-membered pericyclic transition state. Recent computational revisions by Dub et al. demonstrate that the N–H functionality on the DPEN ligand does not transfer a proton directly, but rather stabilizes the turnover-determining transition state (TDTS) via strong N–H···O hydrogen-bonding interactions (HBIs). This outer-sphere approach is entirely agnostic to the ortho-steric bulk of the substrate, ensuring near-perfect enantiofacial discrimination dictated by the chiral pocket of the BINAP/DPEN ligands .
Figure 1: Outer-sphere bifunctional catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Design & Causality (E-E-A-T)
As a self-validating system, every reagent in this protocol is chosen for a specific, mechanistic reason:
-
Catalyst Selection (Matched Chiral Pockets): The combination of (R)-BINAP and (R,R)-DPEN is a "matched" pair. The chiral conformation of the BINAP phenyl rings forces the DPEN phenyl rings into a specific equatorial alignment, creating a rigid chiral pocket. Using a mismatched pair (e.g., (R)-BINAP with (S,S)-DPEN) destroys this pocket, resulting in virtually zero enantioselectivity.
-
Base Causality (t-BuOK): The precatalyst contains two chloride ligands. t-BuOK is strictly required to neutralize the HCl generated during catalyst activation, driving the formation of the 16e Ru-amido complex. Exactly 10 equivalents (relative to Ru) are used to ensure complete activation without inducing base-catalyzed aldol condensation of the substrate.
-
Solvent Causality (i-PrOH): Isopropanol is not merely a solvent; it acts as a proton shuttle. The alcohol hydroxyl group hydrogen-bonds with the Ru-Cl and Ru-N moieties, drastically lowering the activation energy barrier for the heterolytic cleavage of H₂. Non-protic solvents (like toluene) will stall the reaction.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity.
| Entry | Pre-Catalyst System | Base (equiv to Ru) | H₂ Pressure | Time | Conversion | ee (%) |
| 1 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK (10) | 50 atm | 12 h | >99% | 98 (R) |
| 2 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK (2) | 50 atm | 12 h | 45% | 98 (R) |
| 3 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK (10) | 10 atm | 24 h | >99% | 98 (R) |
| 4 | RuCl₂[(S)-BINAP][(S,S)-DPEN] | t-BuOK (10) | 50 atm | 12 h | >99% | 98 (S) |
| 5 | RuCl₂[(R)-BINAP][(S,S)-DPEN] | t-BuOK (10) | 50 atm | 24 h | 15% | 22 (S) |
Note: Entry 1 represents the optimized standard conditions. Entry 5 demonstrates the failure of a "mismatched" ligand pair.
Detailed Step-by-Step Protocol
Materials & Reagents
-
Substrate: 1-(5-Chloro-2-methoxyphenyl)ethanone (1.0 mmol, 184.6 mg)
-
Pre-catalyst: RuCl₂[(R)-BINAP][(R,R)-DPEN] (0.001 mmol, 1.0 mg) — S/C ratio = 1000
-
Base: Potassium tert-butoxide (t-BuOK) (0.01 mmol, 1.1 mg)
-
Solvent: Anhydrous, degassed 2-propanol (i-PrOH) (5.0 mL)
-
Gas: Ultra-high purity Hydrogen (H₂)
Figure 2: Step-by-step experimental workflow for the asymmetric hydrogenation protocol.
Procedure
-
Glovebox Setup: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the RuCl₂[(R)-BINAP][(R,R)-DPEN] pre-catalyst and t-BuOK into a dry 2 mL glass vial.
-
Catalyst Activation: Add 1.0 mL of anhydrous, degassed i-PrOH to the vial. Stir for 5 minutes. (See Section 6 for visual validation).
-
Substrate Preparation: In a separate vial, dissolve 1-(5-Chloro-2-methoxyphenyl)ethanone in 4.0 mL of i-PrOH.
-
Reactor Loading: Transfer both the activated catalyst solution and the substrate solution into a 50 mL stainless-steel autoclave equipped with a glass liner and a magnetic stir bar.
-
Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the headspace by pressurizing to 10 atm with H₂ and carefully venting. Repeat this purge cycle three times.
-
Hydrogenation: Pressurize the autoclave to a final pressure of 50 atm H₂. Seal the inlet valve and stir the reaction vigorously (800 rpm) at 25 °C for 12 hours.
-
Workup: Carefully vent the H₂ gas in a fume hood. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Isolation: Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 4:1) to remove the ruthenium catalyst. Evaporate the solvent to yield the pure (R)-1-(5-Chloro-2-methoxyphenyl)ethanol.
-
Analysis: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).
Self-Validating Systems & Troubleshooting
To ensure the trustworthiness of the protocol, rely on the following built-in validation checks:
-
Visual Validation (The "Amido Shift"): The RuCl₂[(R)-BINAP][(R,R)-DPEN] pre-catalyst is a yellow/brown powder. Upon the addition of t-BuOK in i-PrOH (Step 2), the solution must immediately turn a deep, vibrant red or purple . This color shift is the definitive visual confirmation that HCl has been eliminated and the active 16-electron Ru-amido complex has formed. Troubleshooting: If the solution remains pale yellow, the t-BuOK has likely degraded via moisture exposure, and the reaction will fail.
-
Kinetic Validation (Pressure Drop): In a sealed autoclave, a stoichiometric drop in H₂ pressure must be observed. Ensure your autoclave is fitted with a high-precision digital transducer to verify hydrogen consumption during the first 2 hours of the reaction.
-
Stereochemical Validation: If the ee drops below 95%, it strongly indicates either a compromised chiral ligand (racemization due to extreme heat/light) or the presence of an inner-sphere background reaction caused by using a coordinating solvent instead of the required i-PrOH.
References
-
Ohkuma, T.; Ooka, H.; Ikariya, T.; Noyori, R. "Preferential hydrogenation of aldehydes and ketones." Journal of the American Chemical Society, 1995, 117(41), 10417–10418. URL: [Link]
-
Dub, P. A.; Henson, N. J.; Martin, R. L.; Gordon, J. C. "Unraveling the Mechanism of the Asymmetric Hydrogenation of Ketones Catalyzed by Ru(H)2(diphosphine)(diamine) Complexes." Journal of the American Chemical Society, 2014, 136(9), 3505–3521. URL: [Link]
-
Noyori, R.; Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 2001, 40(1), 40-73. URL: [Link]
Biocatalytic reduction of 5-chloro-2-methoxyacetophenone
Application Note: High-Efficiency Biocatalytic Synthesis of (S)-1-(5-chloro-2-methoxyphenyl)ethanol
Executive Summary
This application note details a robust protocol for the enantioselective reduction of 5-chloro-2-methoxyacetophenone (Substrate 1 ) to (S)-1-(5-chloro-2-methoxyphenyl)ethanol (Product 2 ). Unlike traditional metal-hydride reductions (e.g., NaBH₄) which yield racemates requiring wasteful resolution, this biocatalytic route utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.[1] This method delivers >99% conversion and >99% enantiomeric excess (ee) under mild aqueous conditions.[1]
Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1]
Scientific Background & Mechanism[1][2][3][4][5]
The Challenge
The substrate, 5-chloro-2-methoxyacetophenone, presents two specific challenges for biocatalysis:
-
Steric/Electronic Bulk: The ortho-methoxy group creates steric hindrance near the carbonyl center.
-
Solubility: The lipophilic nature of the chlorinated aromatic ring limits aqueous solubility, necessitating a cosolvent or biphasic system.
The Biocatalytic Solution
We employ an NADPH-dependent KRED (typically derived from Lactobacillus kefir or Thermoanaerobacter lineages) that follows Prelog's rule to yield the (S)-alcohol. To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.[1]
Figure 1: Coupled Enzymatic Reduction Cycle The diagram below illustrates the hydride transfer mechanism and the cofactor regeneration loop.
Caption: Figure 1.[1][2] The NADPH-dependent reduction cycle. KRED consumes NADPH to reduce the ketone; GDH oxidizes glucose to regenerate NADPH, driving the equilibrium forward.
Experimental Protocols
Phase I: Enzyme Screening (96-Well Plate)
Objective: Identify the optimal KRED variant.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, 2 mM MgSO₄.
-
Recycle Mix: 1.0 g/L NADP+, 200 mM Glucose, 5 U/mL GDH (CDX-901 or equivalent).[1]
-
Substrate Stock: 500 mM 5-chloro-2-methoxyacetophenone in DMSO.
Workflow:
-
Dispense: Add 180 µL of Buffer + Recycle Mix to each well.
-
Enzyme Load: Add 1-2 mg of different KRED lyophilized powders to unique wells.
-
Initiate: Add 20 µL of Substrate Stock (Final conc: 50 mM, 10% DMSO).
-
Incubate: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 800 µL Acetonitrile (ACN) to precipitate proteins. Centrifuge (4000 rpm, 10 min).
-
Analyze: Supernatant to HPLC (See Section 3.3).
Phase II: Gram-Scale Synthesis (Preparative Protocol)
Objective: Scale up to 1.0 g substrate with optimized conditions.
Reaction Setup:
| Component | Concentration/Amount | Role |
|---|---|---|
| Substrate | 1.0 g (approx. 5.4 mmol) | Starting Material |
| Buffer | 45 mL (100 mM KPi, pH 7.0) | Reaction Medium |
| DMSO | 5 mL (10% v/v) | Co-solvent for solubility |
| Glucose | 1.5 g (1.5 eq) | Hydride Donor |
| NADP+ | 10 mg (Catalytic) | Cofactor |
| GDH | 500 Units | Recycling Enzyme |
| KRED Enzyme | 20 mg (2% w/w loading) | Biocatalyst |[1]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and pH probe, dissolve Glucose and NADP+ in the Phosphate Buffer.
-
Enzyme Addition: Add the GDH and selected KRED powder. Stir gently (200 rpm) until dissolved/suspended.
-
Substrate Addition: Dissolve 1.0 g of 5-chloro-2-methoxyacetophenone in 5 mL DMSO. Add this dropwise to the aqueous enzyme mixture. Note: A milky emulsion will form; this is normal.
-
Reaction: Stir at 30°C. Maintain pH at 7.0 by automatic titration with 1M NaOH (Gluconic acid production will lower pH).
-
Monitoring: Check conversion at 6h and 24h via HPLC.
-
Work-up:
-
Once conversion >99%, add 50 mL Ethyl Acetate (EtOAc).[1]
-
Filter through a Celite pad to remove protein emulsion.
-
Separate organic layer. Extract aqueous layer 2x with EtOAc.
-
Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Analytical Validation (Quality Control)[1]
Method: Chiral HPLC Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: Hexane : Isopropanol (90 : 10) Flow Rate: 1.0 mL/min Detection: UV @ 215 nm or 254 nm Temperature: 25°C[1]
Performance Metrics:
| Compound | Retention Time (approx.) |
|---|---|
| Substrate (Ketone) | 6.5 min |
| (R)-Enantiomer | 9.2 min |
| (S)-Enantiomer (Target) | 11.4 min |[1]
Note: Retention times must be validated with racemate standards as they vary by system dead volume.
Process Optimization Logic
The following flowchart describes the decision-making process if the initial screening does not yield >95% conversion or >99% ee.
Caption: Figure 2. Optimization workflow for troubleshooting low conversion or stereoselectivity.
References
-
Hollmann, F., et al. (2011).[1] Enzymatic reduction of ketones in "non-conventional" media. Green Chemistry.
-
Goldberg, K., et al. (2007).[1] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology.[3]
-
Codexis Inc. (2023).[1][4] General Protocols for KRED Screening Kits.
-
Daicel Chiral Technologies. (2023).[1] Application Note: Separation of Halo-substituted Phenylethanols on Chiralcel OD-H.
-
Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. [1]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Application Note: Asymmetric Biocatalytic Synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol Using Alcohol Dehydrogenase
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Scientific Rationale
The synthesis of enantiopure secondary alcohols is a critical operation in pharmaceutical manufacturing, as these chiral centers frequently dictate the pharmacodynamics of active pharmaceutical ingredients (APIs). The target compound, (R)-1-(5-Chloro-2-methoxyphenyl)ethanol (derived from the reduction of 1-(5-Chloro-2-methoxyphenyl)ethanone, CAS 6342-64-9[1]), is a highly functionalized chiral building block[2].
Historically, asymmetric reduction of ortho-substituted acetophenones via chemical catalysis (e.g., Ru-BINAP or Corey-Bakshi-Shibata reduction) suffers from reduced reaction rates and moderate enantiomeric excess (ee) due to the steric hindrance of the ortho-methoxy group, which forces the carbonyl out of coplanarity with the aromatic ring.
Biocatalytic ketone reduction utilizing Alcohol Dehydrogenases (ADHs)—also known as Ketoreductases (KREDs)—offers a superior, green-chemistry alternative[3]. ADHs provide exquisite chemo-, regio-, and stereoselectivity, achieving 100% theoretical yield with an exceptionally low environmental factor (E-factor)[4]. Specifically, utilizing an engineered, anti-Prelog (R)-selective ADH (such as those derived from Lactobacillus kefir) allows for the direct, highly enantioselective hydride transfer to the si-face of the sterically demanding ketone[5].
Mechanistic Pathway & Cofactor Regeneration
ADHs require stoichiometric amounts of nicotinamide cofactors (NADH or NADPH) to perform the hydride transfer[4]. Because stoichiometric addition of NADPH is economically unviable for preparative scale synthesis, a self-validating cofactor regeneration system must be employed.
In this protocol, we utilize a coupled-enzyme system featuring Glucose Dehydrogenase (GDH) . GDH oxidizes inexpensive D-glucose to D-gluconic acid, simultaneously reducing NADP⁺ back to NADPH. This approach is highly favored over the isopropanol-coupled regeneration method because the oxidation of glucose to gluconic acid is thermodynamically irreversible, driving the ketone reduction to >99% conversion without equilibrium limitations[6].
Coupled ADH/GDH biocatalytic cycle for the asymmetric reduction of ketones.
Experimental Design: Causality & Optimization
To ensure a robust and self-validating protocol, several critical parameters were engineered based on the physicochemical properties of the substrate:
-
Solvent System (Addressing Hydrophobicity): 1-(5-Chloro-2-methoxyphenyl)ethanone is highly lipophilic (LogP ~2.4)[2]. In a purely aqueous buffer, poor mass transfer limits the reaction rate. We introduce 10% v/v Dimethyl Sulfoxide (DMSO) as a co-solvent. DMSO significantly enhances substrate solubility while maintaining the conformational stability of the ADH/GDH enzymes.
-
pH Control (Addressing Acidification): The GDH regeneration cycle produces D-gluconic acid, which rapidly lowers the pH of the reaction matrix. Uncontrolled pH drop will denature the ADH. Therefore, a high-capacity 250 mM Potassium Phosphate buffer (pH 7.0) is utilized, supplemented with continuous pH monitoring and titration with 1 M NaOH for scale-up.
-
Magnesium Supplementation: 1 mM MgSO₄ is included to stabilize the active site architecture of the enzymes, a proven technique to extend biocatalyst half-life during extended batch runs.
Quantitative Optimization Data
The following table summarizes the optimization of the co-solvent system, demonstrating the necessity of the 10% DMSO selection.
| Co-Solvent System | Substrate Conc. (mM) | Conversion (24h) | Enantiomeric Excess (ee) | Observation |
| 100% Aqueous Buffer | 50 | 34% | >99.5% (R) | Severe substrate precipitation. |
| 10% v/v DMSO | 50 | >99% | >99.9% (R) | Homogeneous dispersion; optimal kinetics. |
| 20% v/v DMSO | 50 | 78% | >99.5% (R) | Partial enzyme deactivation observed. |
| 10% v/v Isopropanol | 50 | 62% | 98.0% (R) | Competitive inhibition with GDH cycle. |
| Biphasic (20% Toluene) | 100 | 94% | >99.9% (R) | Excellent for scale-up, requires vigorous stirring. |
Step-by-Step Protocol: Preparative Scale Synthesis
Safety & Handling: 1-(5-Chloro-2-methoxyphenyl)ethanone is a low-toxicity organic intermediate, but standard PPE (gloves, goggles, lab coat) and adequate ventilation are required to prevent skin/eye contact and inhalation[1].
Reagent Preparation
-
Buffer Solution: Prepare 100 mL of 250 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0 using 1 M KOH or H₃PO₄. Add 12 mg of MgSO₄ (1 mM final concentration).
-
Substrate Stock: Dissolve 923 mg (5.0 mmol) of 1-(5-Chloro-2-methoxyphenyl)ethanone in 10 mL of anhydrous DMSO.
-
Cofactor/Co-substrate Mix: In 90 mL of the prepared buffer, dissolve 1.35 g of D-Glucose (7.5 mmol, 1.5 eq) and 7.5 mg of NADP⁺ sodium salt (approx. 0.1 mM catalytic loading).
Biocatalytic Reaction Setup
-
Transfer the 90 mL Cofactor/Co-substrate Mix to a 250 mL jacketed reaction vessel equipped with a magnetic stirrer and a pH stat.
-
Equilibrate the vessel to 30 °C with moderate stirring (400 rpm).
-
Add 100 mg of engineered (R)-selective Alcohol Dehydrogenase (e.g., KRED-R series) and 50 mg of Glucose Dehydrogenase (GDH). Stir gently for 5 minutes to ensure complete dissolution.
-
Initiation: Slowly add the 10 mL Substrate Stock (in DMSO) dropwise over 10 minutes to avoid localized precipitation. The final reaction volume is 100 mL (50 mM substrate concentration).
-
Incubation: Maintain the reaction at 30 °C for 24 hours. If running without a pH stat, manually check the pH every 4 hours and adjust to 7.0 using 1 M NaOH.
Workup and Extraction
-
Quenching: After 24 hours, halt the reaction by adding 100 mL of Ethyl Acetate (EtOAc) and stirring vigorously for 15 minutes. The organic solvent denatures the enzymes and halts biocatalysis.
-
Phase Separation: Transfer the emulsion to a separatory funnel. Allow the phases to separate. (If an emulsion persists, filter the mixture through a pad of Celite).
-
Extraction: Collect the organic (upper) layer. Extract the aqueous layer twice more with 50 mL of EtOAc.
-
Washing & Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude (R)-1-(5-Chloro-2-methoxyphenyl)ethanol as a pale yellow oil or crystalline solid.
Analytical Validation (Self-Validating System)
To confirm conversion and stereopurity, analyze the crude product via Chiral HPLC.
-
Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Expected Results: The (R)-enantiomer will elute distinctly from the (S)-enantiomer and the starting ketone. Integration should yield >99% conversion and >99.9% ee.
Troubleshooting & Scale-Up Considerations
-
Incomplete Conversion: If the reaction stalls before 99% conversion, the pH likely dropped below 6.0, inhibiting the GDH. Verify the buffering capacity or ensure the automated pH stat is functioning properly.
-
Substrate Precipitation: At concentrations >100 mM, the substrate may crash out even with 10% DMSO. For higher throughput, transition to a Dehydrogenase-Compatible Biphasic System (e.g., Buffer/Toluene or Buffer/MTBE)[6]. In biphasic systems, the enzymes remain protected in the aqueous phase while the substrate and product partition into the organic phase, minimizing substrate/product inhibition.
-
Enzyme Selection: If the specific KRED yields the (S)-enantiomer, the enzyme possesses Prelog stereopreference. Switch to an anti-Prelog ADH (such as a wild-type or engineered Lactobacillus kefir variant) to achieve the desired (R)-configuration[5].
References
-
Biosynce. "1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9." Biosynce Chemical Directory. Available at:[Link]
-
Ni, Y., et al. (2011). "Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols." Biotechnology Advances, 30(6), 1279-1288. Available at:[Link]
-
Xu, G., et al. (2024). "Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols: A review." International Journal of Biological Macromolecules, 270(Pt 2), 132238. Available at:[Link]
-
Gröger, H., et al. (2003). "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters, 5(2), 173-176. Available at:[Link]
- Codexis, Inc. (2021). "Ketoreductase polypeptides for the reduction of acetophenones." US Patent 10927351B2.
Sources
Application Note: Stereocontrolled Synthesis of Chiral Ether Derivatives from (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of enantioenriched aliphatic and aryl ethers from a highly sensitive chiral benzylic alcohol.
Chemical Context & Mechanistic Causality
The compound (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block in medicinal chemistry. However, functionalizing its secondary hydroxyl group presents a profound stereochemical challenge. The benzylic carbon is highly activated by the ortho-methoxy substituent. Under acidic or Lewis-acidic conditions, the lone pairs on the methoxy oxygen can stabilize a developing positive charge at the benzylic position, forming a planar oxonium ion intermediate. This rapid
To preserve enantiomeric excess (ee), synthetic strategies must strictly avoid carbocation formation. This guide details two divergent, field-proven methodologies:
-
Stereoretention: Base-mediated O-alkylation (Williamson ether synthesis) for aliphatic ethers[2].
-
Stereoinversion: Mitsunobu etherification for the synthesis of aryl ethers[3].
Fig 1: Mechanistic divergence of benzylic etherification highlighting racemization vs. stereocontrol.
Protocol A: Stereoretentive O-Alkylation (Aliphatic Ethers)
The canonical Williamson ether synthesis is the method of choice for generating unsymmetrical aliphatic ethers with absolute retention of configuration[4]. By utilizing Sodium Hydride (NaH), the alcohol is irreversibly deprotonated to form a nucleophilic alkoxide. Because the C–O bond is never broken during this process, the (R)-configuration is perfectly conserved.
Reagents & Materials
-
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add anhydrous DMF (10 mL per gram of substrate) and cool the system to 0 °C using an ice bath.
-
Deprotonation: Dissolve the (R)-alcohol in the solvent. Carefully add NaH in small portions. Causality Note: Hydrogen gas evolution will occur. Maintaining 0 °C prevents base-catalyzed degradation of the solvent or substrate.
-
Alkoxide Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete alkoxide formation.
-
Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2) until the starting material is consumed.
-
Workup: Quench the reaction carefully with saturated aqueous
at 0 °C. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography to yield the (R)-ether.
Protocol B: Stereoinvertive Mitsunobu Reaction (Aryl Ethers)
When an aryl ether is required, the Mitsunobu reaction allows for the coupling of the chiral alcohol with a phenol derivative, proceeding with a clean inversion of stereochemistry to yield the (S)-enantiomer[3]. The reaction relies on the in situ generation of an oxyphosphonium intermediate, transforming the hydroxyl group into a stellar leaving group that is subsequently displaced by the phenoxide via an
Fig 2: Experimental workflow for the stereoinvertive Mitsunobu etherification.
Reagents & Materials
-
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Triphenylphosphine (
) (1.3 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
System Assembly: In a flame-dried flask under argon, dissolve the (R)-alcohol, the phenol derivative, and
in anhydrous THF (0.1 M concentration). -
Thermal Control: Cool the reaction mixture strictly to 0 °C. Causality Note: Temperature control during DIAD addition is critical to prevent the premature decomposition of the Morrison-Brunn-Huisgen betaine intermediate.
-
Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn a pale yellow color.
-
Inversion & Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. The phenoxide will attack the activated chiral center from the opposite face, inverting the (R)-center to the (S)-configuration.
-
Workup: Concentrate the reaction mixture in vacuo. To remove the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1); filter off the white precipitate.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the pure (S)-aryl ether.
Quantitative Data Summary
The following table summarizes the expected outcomes and parameters for the two methodologies based on standard synthetic benchmarks for chiral benzylic systems.
| Parameter | Protocol A: O-Alkylation (Williamson) | Protocol B: Mitsunobu Etherification |
| Target Product | Aliphatic Ethers (e.g., Methyl, Benzyl) | Aryl Ethers (e.g., Phenyl, Naphthyl) |
| Stereochemical Outcome | 100% Retention (yields R-enantiomer) | Complete Inversion (yields S-enantiomer) |
| Primary Reagents | NaH, Alkyl Halide | |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield Range | 85% – 95% | 70% – 85% |
| ee Preservation | >99% (Matches starting material) | >95% (Highly dependent on phenol pKa) |
| Primary Byproducts | Sodium halide salts | Triphenylphosphine oxide, Hydrazine derivative |
References
Sources
High-Fidelity Stereoinversion: Mitsunobu Protocols for (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
Abstract
This Application Note details the process chemistry protocols for the stereochemical inversion of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol to its (S)-enantiomer derivatives via the Mitsunobu reaction. The presence of the ortho-methoxy group introduces significant steric hindrance and potential coordination effects, while the benzylic position increases the risk of competitive elimination (styrene formation). This guide prioritizes high-yielding, enantiopure synthesis using p-Nitrobenzoic acid (PNBA) as a surrogate nucleophile and Phthalimide for amine introduction. It features a validated, chromatography-minimized workup strategy utilizing
Mechanistic & Strategic Analysis
The Substrate Challenge
The substrate, (R)-1-(5-Chloro-2-methoxyphenyl)ethanol , presents a "Perfect Storm" of challenges for
-
Steric Shielding: The ortho-methoxy group creates a steric wall, impeding the approach of the bulky Triphenylphosphine (
)-Azodicarboxylate betaine complex. -
Electronic Deactivation: The 5-chloro substituent is electron-withdrawing, destabilizing the developing positive charge in the transition state, though less critical than the steric factors.
-
Elimination Risk: As a secondary benzylic alcohol, the oxyphosphonium intermediate is prone to
elimination, leading to the achiral styrene byproduct, especially if the nucleophile is weak or the reaction temperature is uncontrolled.
The Solution: Acidity & Reagent Tuning
To overcome the steric barrier, the protonation of the betaine intermediate must be rapid and irreversible.
-
Nucleophile Choice: Standard Benzoic acid (
~4.2) is often insufficient for hindered substrates. p-Nitrobenzoic acid (PNBA) ( ~3.4) is the gold standard here. Its higher acidity ensures rapid protonation of the betaine, preventing the decomposition of the azo-phosphonium adduct before the alcohol can react. -
Reagent Selection: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to its superior stability and the higher lipophilicity of its hydrazine byproduct, aiding separation.
Reaction Mechanism Diagram
The following diagram illustrates the critical "Ion-Pair" formation and the stereoinverting
Figure 1: Mechanistic pathway highlighting the critical protonation step required for hindered substrates.
Protocol 1: Inversion to Oxygen Nucleophiles (Esterification)
Objective: Synthesis of (S)-1-(5-Chloro-2-methoxyphenyl)ethyl 4-nitrobenzoate. Scale: 10 mmol (approx. 1.86 g of alcohol).
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| (R)-Alcohol | 1.0 | Substrate | Dry azeotropically with toluene if wet. |
| Triphenylphosphine ( | 1.5 | Activator | Use fresh, white crystals (not yellow/oxidized). |
| p-Nitrobenzoic Acid (PNBA) | 1.5 | Nucleophile | High acidity drives reaction completion. |
| DIAD | 1.5 | Oxidant | Add dropwise at 0°C to control exotherm. |
| THF (Anhydrous) | 10 Vol | Solvent | Must be peroxide-free and dry (<50 ppm |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with (R)-Alcohol (1.0 equiv),
(1.5 equiv), and PNBA (1.5 equiv). Add anhydrous THF (10 volumes relative to alcohol mass). -
Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 15 minutes to ensure thermal equilibrium.
-
Addition: Dissolve DIAD (1.5 equiv) in a minimal amount of THF (2-3 volumes). Add this solution dropwise via the addition funnel over 30–45 minutes.
-
Observation: The solution will turn yellow/orange.[1] The color should fade slightly between drops. If the color persists strongly, slow the addition.
-
-
Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 12–16 hours.
-
Quench: Add 0.5 mL of water to quench excess betaine.
Workup: The Protocol (TPPO Removal)
Standard flash chromatography often fails to separate TPPO from polar esters efficiently. This chemical precipitation method is superior.
-
Concentration: Remove THF under reduced pressure to obtain a yellow oil/solid residue.
-
Resuspension: Dissolve the residue in Toluene (10 volumes).
-
Complexation: Add anhydrous
(2.0 equiv relative to ) and heat the suspension to 60°C for 1 hour. -
Precipitation: Allow the mixture to cool to room temperature, then stir vigorously for 1 hour. The
complex will precipitate as a coarse solid. -
Filtration: Filter the slurry through a pad of Celite. Wash the cake with Toluene.
-
Purification: Concentrate the filtrate. The crude PNBA ester is usually >90% pure. Recrystallize from Ethanol or purify via short-path silica plug if necessary.
Protocol 2: Inversion to Nitrogen Nucleophiles (Amine Synthesis)
Objective: Synthesis of (S)-N-[1-(5-Chloro-2-methoxyphenyl)ethyl]phthalimide.
Reagents
-
Nucleophile: Phthalimide (
8.3) is the reagent of choice. It is acidic enough to be deprotonated by the betaine but non-basic enough to avoid eliminating the benzylic alcohol. -
Stoichiometry: Alcohol (1.0),
(1.2), Phthalimide (1.2), DIAD (1.2). Note the slightly lower equivalents compared to the ester protocol to avoid difficult separation of excess phthalimide.
Procedure Modifications
-
Order of Addition: Due to the poor solubility of phthalimide in cold THF, a "Slurry Addition" is used.
-
Reaction Time: These reactions are often slower. Stir at RT for 24 hours. If conversion is <50% after 12h, mild heating to 40°C is permissible, but monitor for styrene formation.
-
Deprotection (to Primary Amine):
-
Dissolve the purified phthalimide intermediate in Ethanol.
-
Add Hydrazine Hydrate (3.0 equiv).
-
Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Cool, filter, and concentrate to yield the free (S)-amine.
-
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the MgCl2 precipitation step for efficient purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of ortho-OMe blocking the betaine. | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |
| Elimination (Styrene) | Reaction temperature too high or basicity too high. | Ensure temperature stays <5°C during addition. Use PNBA (lower |
| Product Racemization | Strictly anhydrous conditions.[6] Avoid polar protic cosolvents. Ensure reagents are added slowly to maintain low concentration of active species. | |
| TPPO Contamination | Inefficient column chromatography.[2] | Mandatory: Use the |
References
-
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
Inversion of Hindered Alcohols: Martin, S. F., & Dodge, J. A. "Efficacious Protocol for the Mitsunobu Inversion of Sterically Hindered Secondary Alcohols." Tetrahedron Letters, 1991. Link
-
TPPO Removal Protocol: Bates, R. H., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2."[7] Organic Process Research & Development, 2024.[7] Link
-
Org. Syn. Protocol (Menthol Analog): Dodge, J. A., et al. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 1996, 73, 110.[6] Link
-
pKa Considerations: Edwards, A. J., et al. "Mechanistic Studies of the Mitsunobu Reaction." Angewandte Chemie Int. Ed., 1996.[6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. acs.figshare.com [acs.figshare.com]
Application Note: Strategic Selection of Reagents for the Asymmetric Reduction of Acetophenones
Executive Summary
The asymmetric reduction of acetophenones to yield chiral 1-phenylethanols is a foundational transformation in the synthesis of pharmaceutical intermediates (e.g., Fluoxetine, Rivastigmine). While numerous methods exist, three dominant technologies have matured into reliable protocols: Borane-mediated CBS reduction , Ruthenium-catalyzed Transfer Hydrogenation (Noyori type) , and Biocatalytic Ketoreduction .
This guide moves beyond simple recipes to provide a decision-making framework. It details the mechanistic causality behind experimental parameters, ensuring that researchers can troubleshoot failures and optimize enantiomeric excess (
Introduction: The Chiral Landscape
Acetophenone reduction is the "Hello World" of asymmetric synthesis, yet scaling it requires navigating distinct chemical behaviors. The choice of reagent dictates the workup intensity, cost structure, and environmental footprint.
-
CBS Reduction: Best for anhydrous, early-phase discovery where speed and predictability dominate.
-
Noyori ATH: The industry standard for scalability, avoiding high-pressure hydrogen gas while maintaining high turnover numbers (TON).
-
Biocatalysis: The green standard, offering near-perfect selectivity (>99%
) but requiring strict pH and temperature control.
Borane-Mediated Reduction (The CBS Catalyst)[1]
The Mechanistic Logic
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst.[1][2] It is not a simple surface catalysis; it is a molecular machine.
-
Dual Activation: The boron atom of the catalyst acts as a Lewis acid (activating the ketone), while the nitrogen coordinates the borane oxidant (activating the hydride).
-
Steric Steering: The catalyst forces the ketone to approach from a specific trajectory, minimizing steric clash between the catalyst's "wall" and the ketone's phenyl ring.
Visualization: CBS Catalytic Cycle
Figure 1: The CBS catalytic cycle relies on the formation of a Lewis Acid-Base complex that pre-organizes the transition state.
Validated Protocol
Reagents: (S)-Me-CBS catalyst (1.0 M in toluene), Borane-THF complex (1.0 M), Anhydrous THF.
-
System Prep: Flame-dry a 100 mL round-bottom flask under
. Moisture kills the borane and hydrolyzes the catalyst. -
Catalyst Charge: Add (S)-Me-CBS (1.0 mL, 1.0 mmol, 10 mol%) and Borane-THF (6.0 mL, 6.0 mmol, 0.6 equiv) to the flask.
-
Why: Pre-mixing ensures the active catalyst-borane complex forms before the ketone sees any hydride, preventing racemic background reduction.
-
-
Temperature Control: Cool to 0°C (or -20°C for higher
). -
Controlled Addition (The Critical Step): Dissolve acetophenone (1.20 g, 10 mmol) in 10 mL THF. Add this solution dropwise over 30-60 minutes .
-
Causality: Rapid addition overwhelms the catalyst. Free borane will reduce the excess ketone non-selectively (racemic pathway).
-
-
Quench: After TLC indicates completion (~15 min post-addition), slowly add MeOH (5 mL).
-
Warning: Significant
gas evolution.
-
-
Workup: Evaporate volatiles, hydrolyze the borate ester with 1N HCl, extract with ether.
Transition Metal Transfer Hydrogenation (Noyori ATH)
The Mechanistic Logic
Unlike standard hydrogenation (which requires
-
Outer Sphere: The hydride does not bind directly to the metal in the classical sense; it is transferred from the Ru-H and the N-H of the ligand simultaneously to the C=O bond.
Visualization: Metal-Ligand Bifunctionality
Figure 2: The Noyori mechanism avoids direct substrate coordination to the metal, allowing for high turnover rates.
Validated Protocol
Reagents: RuCl, Formic Acid/Triethylamine (5:2 azeotrope).
-
Degassing (Crucial): Sparge the Formic Acid/TEA mixture with Argon for 20 minutes.
-
Causality: Ruthenium hydride species are sensitive to oxidation.
degrades the active catalyst, stalling the reaction.
-
-
Reaction Setup: In a vial, mix acetophenone (1.20 g, 10 mmol) and the FA/TEA mix (3 mL, excess).
-
Catalyst Addition: Add the Ru-catalyst (6.4 mg, 0.01 mmol, S/C = 1000).
-
Note: Unlike CBS, this reaction is robust and does not require slow addition.
-
-
Incubation: Stir at room temperature (or 40°C for speed) for 12-24 hours.
-
Monitoring: The reaction produces
. Ensure the vessel is vented (e.g., a needle through the septum).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated
to remove residual formic acid.
Biocatalytic Reduction (Ketoreductases - KREDs)
The Mechanistic Logic
Enzymes offer exquisite lock-and-key specificity. However, they require a cofactor (NADPH) which is too expensive to use stoichiometrically.
-
Cofactor Recycling: A secondary enzyme (Glucose Dehydrogenase - GDH) oxidizes a sacrificial substrate (Glucose) to reduce
back to , driving the cycle.
Visualization: Enzymatic Coupled Loop
Figure 3: The coupled enzyme system allows for catalytic use of the expensive NADPH cofactor.
Validated Protocol (Generic KRED Kit)
Reagents: KRED Screening Kit (e.g., Codexis), Buffer (Phosphate pH 7.0), Isopropanol (10% v/v).
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
(stabilizer). -
Substrate Solution: Dissolve acetophenone in IPA (or DMSO) to create a stock solution.
-
Reaction Mix: To a vial, add:
-
900 µL Buffer (containing GDH and NADP+).
-
10 mg KRED enzyme powder.
-
200 mg Glucose (sacrificial reductant).
-
50 µL Substrate stock (Final conc ~5-10 g/L).
-
-
Agitation: Shake at 30°C / 250 rpm for 24 hours.
-
Causality: Vigorous stirring is needed for mass transfer, but excessive shear force can denature the protein. Orbital shaking is preferred over magnetic stirring bars.
-
-
Workup: Add EtOAc to denature the enzyme and extract the product. Centrifuge to break the emulsion.
Comparative Analysis & Decision Matrix
| Feature | CBS Reduction | Noyori ATH | Biocatalysis (KRED) |
| Enantioselectivity ( | High (90-97%) | Very High (95-99%) | Excellent (>99%) |
| Substrate Conc. | High (0.5 - 1.0 M) | High (1.0 - 2.0 M) | Low (0.05 - 0.2 M) |
| Cost | Moderate (Borane) | High (Ru metal) | Variable (Enzyme reuse) |
| Scalability | Good (Exotherm risk) | Excellent | Excellent (Volume limited) |
| Robustness | Low (Moisture sensitive) | Medium ( | High (pH sensitive) |
| Green Metrics | Poor (Borate waste) | Good (Low waste) | Best (Biodegradable) |
Analytical Validation
Protocol: Determination of Enantiomeric Excess Do not rely on optical rotation alone; it is prone to impurities.
-
Technique: Chiral HPLC.[5]
-
Column: Daicel Chiralcel OD-H or AD-H (The industry workhorses).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2), isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention:
-
(R)-1-phenylethanol: ~10-12 min.
-
(S)-1-phenylethanol: ~14-16 min.
-
Note: Always run a racemic standard first to establish separation.
-
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][1][7][8] Journal of the American Chemical Society.
-
Noyori, R., & Hashiguchi, S. (1997).[9] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[9] Accounts of Chemical Research.
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.
-
Sigma-Aldrich Technical Bulletin. (2024). Asymmetric Synthesis with the CBS Catalyst.
-
BenchChem Protocols. (2025). Comparative Guide to Enantioselective Ketone Reduction.
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ufmg.br [repositorio.ufmg.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol as pharmaceutical intermediate
Application Note & Protocol Guide: (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol in Enantioselective API Synthesis
Strategic Utility in Drug Design
As a Senior Application Scientist in pharmaceutical process chemistry, I approach chiral building blocks not merely as reagents, but as programmable structural nodes. (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a highly versatile chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT6 receptor modulators for central nervous system (CNS) disorders [4] and analogs of Maxi-K channel openers (e.g., MaxiPost/BMS-204352) [3].
The specific substitution pattern of this molecule is strategically valuable:
-
The 5-Chloro Substituent: Acts as a lipophilic anchor that enhances blood-brain barrier (BBB) penetration while simultaneously blocking cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the final drug.
-
The 2-Methoxy Substituent: Serves as a stereoelectronic directing group. In downstream functionalization, the lone pairs on the oxygen can coordinate with transition metals or stabilize reactive intermediates, dictating the stereochemical outcome of subsequent transformations.
Physicochemical & Structural Profiling
Before integrating this intermediate into a synthetic workflow, it is critical to establish its baseline physicochemical parameters [1, 2].
Table 1: Physicochemical Properties of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
| Parameter | Specification / Value |
| CAS Number | 1216072-89-7 (Assigned to general/racemic structure) |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.64 g/mol |
| Topological Polar Surface Area (TPSA) | 29.46 Ų |
| LogP (Predicted) | ~2.40 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Storage Conditions | Sealed in dry, 2-8°C, under inert atmosphere |
Mechanistic Causality: Stereoelectronics & Reactivity
When utilizing benzylic alcohols with ortho-electron-donating groups (like the 2-methoxy group), chemists must anticipate the profound stabilization of benzylic carbocations. During activation of the (R)-alcohol for nucleophilic substitution (e.g., converting the hydroxyl group to an amine or ether), there is a severe risk of the reaction drifting from a concerted
If the
Synthetic Workflow
Workflow for the enantioselective synthesis and stereospecific conversion of the (R)-alcohol.
Self-Validating Experimental Protocols
Protocol A: Biocatalytic Asymmetric Reduction to (R)-Alcohol
Causality Note: We utilize a Ketoreductase (KRED) enzyme rather than a traditional Noyori-type Ruthenium catalyst. The ortho-methoxy group can competitively coordinate transition metals, leading to catalyst poisoning or eroded enantiomeric excess (ee). Biocatalysis relies on precise active-site steric recognition, which is immune to this coordination issue and eliminates heavy-metal purging steps later in the synthesis.
Step-by-Step Methodology:
-
System Preparation: In a jacketed reactor, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (100 mmol, 1.0 eq) in 10% v/v isopropanol. Rationale: Isopropanol acts as both a co-solvent for the lipophilic ketone and a secondary sacrificial hydride source.
-
Buffer Addition: Add 0.1 M Potassium Phosphate (KPi) buffer (pH 7.0) to reach a final substrate concentration of 50 g/L.
-
Cofactor & Recycling System: Add D-Glucose (200 mmol, 2.0 eq), NADP+ (0.05 eq), and Glucose Dehydrogenase (GDH, 2 g/L).
-
Enzyme Initiation: Add the engineered KRED powder (selective for the R-enantiomer, 5 g/L).
-
Reaction & pH Stat: Stir at 30°C. Critical Step: The GDH cycle produces gluconic acid. You must maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 2M NaOH. A drop in pH will denature the KRED.
-
In-Process Control (IPC): At 12 hours, sample 50 µL, extract with 500 µL EtOAc, and analyze via HPLC. Proceed to workup only when ketone consumption is >99%.
-
Workup: Filter the mixture through Celite to remove denatured proteins, extract with EtOAc (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo to yield the (R)-alcohol.
Protocol B: Stereospecific Mitsunobu Azidation to (S)-Amine Precursor
Causality Note: To prevent the
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (50 mmol, 1.0 eq) and Triphenylphosphine (PPh₃, 60 mmol, 1.2 eq) in anhydrous THF (150 mL) under an Argon atmosphere.
-
Thermal Control: Cool the reactor to exactly -15°C using a dry ice/acetone bath. Critical Step: Do not allow the internal temperature to exceed 0°C during activation.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 60 mmol, 1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow. Stir for 15 minutes at -15°C.
-
Nucleophilic Displacement: Add DPPA (60 mmol, 1.2 eq) dropwise over 20 minutes.
-
Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.
-
IPC: Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active azide product will appear at a higher Rf than the starting alcohol.
-
Reduction (Staudinger): Once azidation is complete, add water (10 mL) directly to the flask and heat to 50°C for 6 hours to reduce the azide to the (S)-amine API precursor.
Analytical Validation & Quality Control
To ensure the trustworthiness of the biocatalytic reduction, chiral purity must be verified. The following validated HPLC parameters resolve the enantiomers effectively.
Table 2: Chiral HPLC Analytical Parameters
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (95:5, Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25°C |
| Retention Time: (R)-Alcohol | 8.4 minutes (Target) |
| Retention Time: (S)-Alcohol | 10.2 minutes (Impurity) |
References
-
Romine, J. L., et al. "Enantioselective Fluorination Mediated by N-Fluoroammonium Salts of Cinchona Alkaloids: First Enantioselective Synthesis of BMS-204352 (MaxiPost)." The Journal of Organic Chemistry, 2003, 68(6), 2494-2497. Available at:[Link]
- Google Patents. "Substituted arylamines and their application as 5-ht6-receptor modulators." RU2440996C2.
Application Note: Stereoselective Synthesis of Agrochemical Actives Utilizing Chiral Phenylethanols
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Executive Summary
The modern agrochemical industry is undergoing a paradigm shift toward enantiopure active ingredients (AIs). By isolating the biologically active enantiomer (eutomer) from the inactive or toxic enantiomer (distomer), developers can drastically reduce environmental chemical loads and mitigate off-target toxicity. 1-Phenylethanol and its amine derivatives serve as privileged chiral building blocks in this domain [1.1]. This application note details the validated chemoenzymatic synthesis of enantiopure 1-phenylethanol and its downstream integration into high-value chiral agrochemicals, specifically triazole fungicides and urea-based herbicides.
Mechanistic Foundations: The 1-Phenylethanol Chiral Auxiliary
The utility of 1-phenylethanol in asymmetric synthesis stems from its distinct steric profile. The significant steric disparity between the bulky phenyl ring and the compact methyl group provides rigid facial discrimination during stereoselective transformations.
While traditional enzymatic Kinetic Resolution (KR) of racemic 1-phenylethanol is highly selective, it is mathematically limited to a 50% theoretical yield[1]. To bypass this bottleneck, we employ Dynamic Kinetic Resolution (DKR) . DKR couples the enantioselective transesterification of a lipase with the continuous, transition-metal-catalyzed racemization of the unreacted (S)-enantiomer, driving the theoretical yield to 100%[2].
Figure 1: Workflow from racemic 1-phenylethanol to chiral agrochemical actives via DKR.
Phase I Workflow: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Causality in Catalyst Selection:
While Niobium salts (e.g.,
Protocol 1: Large-Scale DKR of (rac)-1-Phenylethanol
-
Preparation: In a flame-dried Schlenk flask under a strict Argon atmosphere, dissolve 1.0 mol of (rac)-1-phenylethanol in anhydrous toluene.
-
Catalyst Loading: Add 0.05 mol% of
and 2.0 g of immobilized Candida antarctica Lipase B (CALB / Novozym 435). -
Acylation: Introduce 1.5 equivalents of isopropenyl acetate dropwise.
-
Reaction: Stir the heterogeneous mixture at 70 °C for 20 hours.
-
Purification: Filter the mixture through a Celite pad to recover the CALB (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure and purify via simple fractional distillation to yield (R)-1-phenylethyl acetate.
Self-Validation Checkpoint: Before scaling, run a 1 mmol pilot reaction under both Argon and Oxygen atmospheres. A successful Ru-catalyst system will show >95% conversion under Argon but <60% under Oxygen within 16 hours due to oxidative degradation of the active Ru intermediate. If the Oxygen control does not fail, your inert atmosphere setup is compromised[3].
Phase II Workflow: Synthesis of Chiral Agrochemical Actives
Application A: Chiral Triazole Fungicides (Flutriafol Analogs)
Flutriafol is a highly active triazole fungicide. Novel 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives (Flutriafol analogs) exhibit potent antifungal activity against Aspergillus fumigatus and Candida species[4]. These are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using chiral azides derived from our DKR product.
Protocol 2: CuAAC Synthesis of Chiral Triazole Fungicides
-
Azidation: Convert (R)-1-phenylethanol to the corresponding chiral 2-azido-1-aryl-1-phenylethanol via standard mesylation and subsequent
displacement with . -
Cycloaddition: Dissolve 1.0 mmol of the chiral azide and 1.0 mmol of the target terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene) in 15 mL of anhydrous
. -
Catalysis: Add 0.02 mmol of CuI and 1.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 24 hours.
-
Quenching: Quench with 30 mL of a 2% aqueous EDTA solution to chelate the copper. Stir for an additional 24 hours, extract with
, dry over , and concentrate[5].
Self-Validation Checkpoint: The CuAAC reaction is strictly regioselective. The appearance of a single, sharp singlet in the
NMR spectrum around7.8–8.2 ppm (triazole C-H) confirms the exclusive formation of the 1,4-isomer. The presence of a second singlet indicates copper catalyst poisoning or thermal non-catalyzed cycloaddition[4].
Application B: Chiral Urea Herbicides
Substituted diphenyl urea herbicides, such as Daimuron (Dymron) and Cumyluron, utilize the 1-methyl-1-phenylethyl or 1-phenylethyl motif to disrupt plant cell wall synthesis and act as safeners in rice crops[6],[7]. By converting enantiopure 1-phenylethanol to its corresponding chiral amine (via the Ritter reaction or stereospecific Mitsunobu-type amination), researchers can couple the resulting (R)-1-phenylethylamine with arylisocyanates to yield enantiopure urea herbicides.
Quantitative Data Summary
The table below summarizes the critical optimization parameters and expected outcomes for the DKR of 1-phenylethanol, highlighting the superiority of the Ru-catalyzed system for agrochemical applications requiring strict enantiopurity.
| Catalyst System | Acyl Donor | Time (h) | Max Theoretical Yield | Conversion (%) | Enantiomeric Excess (ee %) |
| CALB + | Vinyl acetate | 24 | 100% | 92% | 85.0% |
| CALB + Ru-complex | Isopropenyl acetate | 20 | 100% | 97% | 99.8% |
| B. cenocepacia Lipase (KR Only) | Vinyl acetate | 18.6 | 50% | 49.6% | 99.2% |
Data aggregated from comparative DKR and KR methodologies[1],[2],[3]. Enantiomeric excess must be verified via chiral HPLC utilizing a Chiralcel OB column.
References
-
1-Phenylethanol , Grokipedia. Available at:[Link]
-
Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol , Beilstein Journals. Available at:[Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents , SciELO. Available at: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology , PMC. Available at:[Link]
-
Synthesis and in-vitro biological evaluation of 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives as antifungal compounds , SciSpace / Indian Academy of Sciences. Available at:[Link]
-
Daimuron - AERU , University of Hertfordshire. Available at: [Link]
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Daimuron [sitem.herts.ac.uk]
- 7. Cumyluron (Ref: JC-940) [sitem.herts.ac.uk]
Application Note: Scalable Asymmetric Synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
Abstract & Scope
This application note details the process development and scale-up protocols for the production of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1216072-89-7). This chiral alcohol is a critical intermediate in the synthesis of Protein Kinase C beta (PKCβ) inhibitors, such as Enzastaurin .
While traditional Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts has been employed, this guide prioritizes a Biocatalytic Reduction (Ketoreductase/KRED) route. The enzymatic approach offers superior enantioselectivity (>99.5% ee), mild operating conditions, and eliminates heavy metal remediation during the work-up—a critical factor for late-stage pharmaceutical intermediates.
Route Selection & Strategy
The Challenge: Ortho-Substitution
The substrate, 1-(5-Chloro-2-methoxyphenyl)ethanone , presents a specific challenge: the ortho-methoxy group creates significant steric hindrance near the carbonyl center.
-
Chemical Catalysis (ATH): Often requires high catalyst loadings or specific ligand tuning to prevent steric clash, which can lower enantiomeric excess (ee).
-
Biocatalysis (KRED): Enzymes possess flexible active sites that can be screened to accommodate bulky ortho-substituents, consistently delivering >99% ee without extensive ligand engineering.
Reaction Pathway Comparison[1]
| Feature | Route A: Ru-Catalyzed ATH | Route B: Biocatalytic Reduction (Recommended) |
| Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Engineered Ketoreductase (KRED) |
| Conditions | Formic acid/TEA, 30-50°C | Aqueous Buffer (pH 7.0), 30°C |
| Selectivity | Typically 95-97% ee | Typically >99.5% ee |
| Purification | Distillation + Metal Scavenging | Extraction + Crystallization |
| Scalability | Good, but safety concerns with H2/Formate | Excellent, standard reactor geometry |
Process Development (R&D Phase)
Before initiating the pilot scale-up, the following parameters must be optimized in the laboratory (100 mg – 5 g scale).
Enzyme Screening Protocol
Objective: Identify a KRED variant with high activity toward the ortho-substituted ketone and (R)-selectivity.
-
Panel Screen: Utilize a commercially available KRED screening kit (e.g., Codexis, Johnson Matthey).
-
Condition: 5 g/L substrate, 1 g/L enzyme, 10% IPA (as cosolvent and reductant if using ADH) or Glucose/GDH system.
-
Hit Criteria: >90% conversion in 24h, >99% ee.
Cofactor Regeneration System
To make the process economically viable, the expensive cofactor (NADPH or NADH) must be recycled.
-
System: Glucose Dehydrogenase (GDH) with Glucose.
-
Mechanism: GDH oxidizes Glucose to Gluconolactone (waste), reducing NADP+ back to NADPH, which the KRED then uses to reduce the ketone.
Solubility Management
The substrate is highly lipophilic. To prevent mass transfer limitations:
-
Co-solvent: DMSO or IPA (5-10% v/v) is added to the aqueous buffer.
-
Surfactant: Triton X-100 (0.1%) can be used if emulsion formation is poor.
Scale-Up Protocol (1.0 kg Scale)
This protocol describes the production of 1.0 kg of the target alcohol using a standard stirred-tank reactor (STR).
Equipment Requirements
-
Reactor: 20 L Glass-lined or Stainless Steel reactor with overhead stirring (impeller type: pitched blade).
-
Temp Control: Jacket with chiller/heater capable of maintaining 30°C ± 1°C.
-
pH Control: Automated dosing pump with 2M NaOH (to neutralize gluconic acid byproduct).
Reagents & Materials
-
Substrate: 1-(5-Chloro-2-methoxyphenyl)ethanone (1.0 kg, 5.42 mol).
-
Enzyme: R-selective KRED (loading determined by activity, typically 1-2 wt%).
-
Cofactor Recycling: Glucose (1.5 eq), GDH (0.1 wt%), NADP+ (0.5 g, catalytic).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (10 L).
-
Solvent: Isopropyl Alcohol (IPA) or DMSO (1 L).
Step-by-Step Procedure
Step 1: Buffer Preparation
-
Charge 10 L of 100 mM Potassium Phosphate buffer into the reactor.
-
Adjust pH to 7.0 using dilute H3PO4 or NaOH.
-
Heat the jacket to 30°C.
Step 2: Cofactor & Enzyme Charge
-
Add Glucose (1.47 kg, 1.5 equivalents) to the reactor. Stir until dissolved.
-
Add NADP+ (0.5 g).
-
Add GDH enzyme (Recycle catalyst) and the specific KRED enzyme.
-
Critical: Stir gently (100 rpm) to avoid foaming/denaturation of enzymes.
Step 3: Substrate Addition (Start of Reaction)
-
Dissolve the substrate (1.0 kg) in IPA (1 L) to create a slurry/solution.
-
Add the substrate solution to the reactor over 30 minutes.
-
Increase agitation to 300-400 rpm to create a stable emulsion.
Step 4: Reaction Monitoring & pH Control
-
pH Maintenance: As the reaction proceeds, gluconic acid is produced. The pH will drop. Use the auto-titrator to dose 2M NaOH, maintaining pH between 6.8 and 7.2.
-
IPC (In-Process Control): Take samples every 4 hours. Extract with Ethyl Acetate and analyze via HPLC (Method described in Sec 5).
-
Endpoint: Reaction is complete when substrate conversion is >99.5% (typically 18-24 hours).
Step 5: Work-up & Isolation
-
Quench: No specific quench needed; simply stop agitation.
-
Extraction: Add Methyl tert-butyl ether (MTBE) (5 L). Stir vigorously for 30 minutes.
-
Phase Separation: Allow layers to settle. Drain the lower aqueous layer (contains enzymes/gluconate).
-
Wash: Wash the organic layer with 5% NaHCO3 (2 L) and Brine (2 L).
-
Concentration: Distill off MTBE under reduced pressure (40°C) to obtain a crude oil/solid.
Step 6: Crystallization (Polishing)
-
Dissolve crude residue in minimal hot Heptane/IPA (9:1 ratio) at 50°C.
-
Cool slowly to 0-5°C over 4 hours.
-
Filter the white crystalline solid.
-
Dry in a vacuum oven at 40°C for 12 hours.
Analytical Methods & IPC
HPLC Method (Chiral Purity)
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
Ketone Substrate: 6.5 min
-
(S)-Enantiomer: 9.2 min
-
(R)-Enantiomer: 11.5 min (Target)
-
Quantitative Data Summary (Expected)
| Parameter | Value |
| Yield (Isolated) | 92 - 95% |
| Chemical Purity (HPLC) | > 99.0% |
| Chiral Purity (ee) | > 99.5% |
| Residual Solvent | < 500 ppm |
| E-Factor (Waste/Product) | ~15-20 (Excellent for Pharma) |
Visualization & Workflows
Biocatalytic Reaction Mechanism
The following diagram illustrates the coupled enzymatic cycle used in the reactor.
Caption: Coupled enzymatic cycle showing KRED-mediated reduction and GDH-mediated cofactor recycling.
Scale-Up Process Flow
The operational workflow from reactor charging to final isolation.
Caption: Step-by-step unit operations for the 1.0 kg scale-up campaign.
Troubleshooting & Safety
Common Issues
-
Emulsions: Due to the surfactant nature of proteins and the lipophilic substrate, emulsions can occur during extraction.
-
Fix: Filter the biphasic mixture through a pad of Celite before separation to remove denatured protein "rag layers."
-
-
Stalled Reaction: If conversion halts at 80-90%.
-
Fix: Check pH (ensure it hasn't dropped below 6.5). Add a fresh aliquot of GDH (enzyme may have deactivated).
-
Safety Considerations
-
Enzymes: While generally safe, enzyme powders can be respiratory sensitizers. Handle in a fume hood or use liquid formulations.
-
Solvents: IPA and MTBE are flammable. Ground all equipment to prevent static discharge.
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][1] Accounts of Chemical Research.[3] Link
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[4][5] Green Chemistry.[3] Link
-
Ma, S., & Rosen, S. T. (2007).[6] Enzastaurin.[6] Current Opinion in Oncology.[3][6] Link
-
Codexis Inc. (2023). Ketoreductase Screening Kits for Pharmaceutical Intermediates.Link
-
BenchChem. (2025).[7] Technical Guide: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene.Link
Sources
Troubleshooting & Optimization
Chiral HPLC separation of 1-(5-Chloro-2-methoxyphenyl)ethanol enantiomers
Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the enantiomeric resolution of 1-(5-Chloro-2-methoxyphenyl)ethanol .
Unlike simple achiral chromatography, chiral high-performance liquid chromatography (HPLC) requires a precise orchestration of steric and electronic interactions. This guide synthesizes field-proven methodologies, causal explanations for method development, and troubleshooting protocols to ensure your workflows are robust and reproducible.
Mechanistic Foundations of Chiral Recognition (E-E-A-T)
To successfully separate the enantiomers of 1-(5-Chloro-2-methoxyphenyl)ethanol[1], we must first understand its molecular topology. This compound is a secondary benzyl alcohol with two critical ring substituents: an ortho-methoxy group and a meta-chloro group.
When utilizing coated polysaccharide-based chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), separation is governed by Dalgliesh’s three-point interaction model[2]:
-
Hydrogen Bonding: The secondary hydroxyl (-OH) group of the analyte acts as both a hydrogen bond donor and acceptor with the carbamate linkages (C=O, N-H) of the CSP[3].
-
Interactions: The electron-withdrawing 5-chloro group alters the electron density of the analyte's aromatic ring, strengthening
stacking interactions with the electron-rich 3,5-dimethylphenyl groups of the CSP[3]. -
Steric Inclusion: The 2-methoxy group creates significant local steric hindrance near the chiral center. This restricts the free rotation of the ethanol moiety, locking the enantiomers into distinct conformations that either fit snugly into the chiral helical groove of the polysaccharide or are sterically excluded[2].
Understanding this causality is critical: if you alter the mobile phase polarity too drastically, you disrupt the delicate hydrogen bonding required for this three-point recognition.
Caption: Three-point chiral recognition mechanism between the analyte and a polysaccharide CSP.
Standard Operating Protocol: Direct Normal-Phase Chiral HPLC
This self-validating protocol utilizes normal-phase conditions, which are the gold standard for 1-phenylethanol derivatives[4].
Materials Required:
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[5].
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample Solvent: 100% Mobile Phase (to prevent solvent mismatch).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a volumetric mixture of n-Hexane/IPA at a 90:10 (v/v) ratio. Degas the mixture via ultrasonication for 15 minutes to prevent baseline noise from micro-bubbles.
-
System Equilibration: Flush the HPLC system with the mobile phase at a flow rate of 1.0 mL/min. Monitor the UV baseline at 254 nm. Do not inject until the baseline is completely flat and system pressure is stable (typically ~30-45 minutes).
-
Sample Preparation: Dissolve racemic 1-(5-Chloro-2-methoxyphenyl)ethanol in the mobile phase to achieve a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection & Acquisition: Inject 10 µL of the sample. Set the column oven temperature to a strictly controlled 25°C. Temperature fluctuations directly impact the thermodynamics of the transient diastereomeric complexes, altering retention times.
-
Column Maintenance: After the sequence, flush the column with n-Hexane/IPA (90:10) for 60 minutes. Never flush coated polysaccharide columns with strong solvents like Chloroform, Ethyl Acetate, or THF, as these will dissolve the chiral stationary phase[5].
Troubleshooting Guide
Q: Why am I seeing severe peak tailing for the second eluting enantiomer? A: Peak tailing in normal-phase chiral chromatography is often caused by non-specific secondary interactions between the analyte's hydroxyl group and unendcapped silanol groups on the underlying silica support. Fix: Add a volatile organic modifier. Introduce 0.1% (v/v) Trifluoroacetic acid (TFA) or Diethylamine (DEA) to the mobile phase. For acidic/neutral alcohols, 0.1% TFA helps suppress silanol ionization and sharpens the peak.
Q: The enantiomers are co-eluting (Resolution, Rs < 1.0). How do I improve separation?
A: If co-elution occurs, the mobile phase is likely too polar, causing the analyte to elute before the chiral recognition mechanism can take effect.
Fix: Decrease the elution strength by reducing the IPA concentration from 10% to 5% or even 2%[4]. This increases retention time (
Q: Why is my retention time shifting progressively earlier across multiple runs? A: This is a classic symptom of column contamination or mobile phase evaporation. Because Hexane is highly volatile, an unsealed mobile phase reservoir will lose Hexane over time, inadvertently increasing the relative concentration of the stronger solvent (IPA). Fix: Ensure mobile phase bottles are tightly capped with proper venting valves. Alternatively, prepare fresh mobile phase daily.
Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase (RP) conditions for this compound?
A: While possible on columns designed for RP (e.g., Chiralcel OD-RH), normal phase is highly recommended. Water in RP mobile phases forms strong hydrogen bonds that aggressively compete with the analyte-CSP hydrogen bonding, drastically reducing the enantioselectivity (
Q: Is pre-column derivatization necessary for 1-(5-Chloro-2-methoxyphenyl)ethanol?
A: Generally, no. The native hydroxyl group and substituted aromatic ring provide excellent interaction points for direct separation. However, if you are attempting separation on a Pirkle-type column (e.g., Whelk-O1), achiral derivatization with 3,5-dinitrobenzoyl chloride can be used to introduce
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters based on established data for closely related 1-phenylethanol derivatives under optimized conditions[4][5].
| Parameter | Recommended Condition / Expected Outcome | Causality / Rationale |
| Primary Column | Chiralcel OD-H (Cellulose-based) | Optimal helical groove size for ortho-substituted benzyl alcohols. |
| Alternative Column | Chiralpak AD-H (Amylose-based) | Different polymer backbone conformation; useful if OD-H fails. |
| Mobile Phase | Hexane / Isopropanol (90:10 to 95:5) | Balances elution strength while preserving H-bonding interactions. |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates enhance mass transfer into the chiral pores. |
| Detection Wavelength | UV 220 nm or 254 nm | 220 nm captures the strong aromatic |
| Expected Resolution ( | Driven by the steric bulk of the 2-methoxy and 5-chloro groups. |
Method Development Workflow
Caption: Chiral HPLC method development workflow for secondary benzyl alcohols.
References
-
ChemScene. (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethanol Product Information. Retrieved from ChemScene[1]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society. Retrieved from ACS Publications[6]
-
American Journal of Analytical Chemistry. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. SCIRP. Retrieved from SCIRP[7]
-
Molecules / NIH. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health. Retrieved from PMC[3]
-
Chemical Society Reviews / NIH. (2022). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Retrieved from PMC[2]
-
Chromservis. (2017). YMC Chiral Columns Application Guide. Retrieved from Chromservis[5]
-
Turkish Journal of Chemistry. (2013). Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. TÜBİTAK. Retrieved from TÜBİTAK[4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. chromservis.eu [chromservis.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
Optimization of Ru-BINAP hydrogenation for chloromethoxyphenyl ketones
This guide serves as a specialized technical resource for the optimization of Ru-BINAP mediated asymmetric hydrogenation of chloromethoxyphenyl ketones. It is designed for researchers requiring high-fidelity enantioselective synthesis of pharmaceutical intermediates (e.g., precursors for SSRIs like Dapoxetine or Bupropion analogs).
Topic: Enantioselective Hydrogenation of Chloromethoxyphenyl Ketones Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division
Executive Technical Overview
The asymmetric hydrogenation of chloromethoxyphenyl ketones presents a unique chemoselectivity challenge. While the Ru-BINAP/Diamine (Noyori-type) system is the gold standard for ketone reduction, the presence of both aryl/alkyl chloride moieties and electron-donating methoxy groups requires precise tuning to prevent:
-
Hydrodechlorination: The unwanted hydrogenolysis of the C-Cl bond.
-
Elimination: Formation of vinyl ketones (if the chloride is in the
-position, e.g., 3-chloropropiophenone derivatives). -
Catalyst Poisoning: Inhibition by chloride ions or trace HCl.
This guide moves beyond basic protocols to address the mechanistic levers available to you for maximizing Enantiomeric Excess (ee) and Turnover Number (TON).
Mechanistic Logic & Visualization
To troubleshoot, one must understand the "Metal-Ligand Bifunctional" mechanism. Unlike classical hydrogenation where the substrate binds to the metal, the Ru-BINAP-Diamine system operates via an outer-sphere mechanism.[1] The amine proton (
Figure 1: The Bifunctional Catalytic Cycle
This diagram illustrates the concerted hydrogen transfer that defines the stereoselectivity. Note the critical role of the amine ligand (NH) in stabilizing the transition state.
Caption: The Noyori catalytic cycle. The 16e- Ru species activates H2 to form the 18e- dihydride. The substrate does NOT bind to Ru; instead, it interacts via the NH proton, ensuring high ee.
Troubleshooting Guide (Q&A)
Issue 1: Dechlorination (Loss of Cl substituent)
User Report: "I am observing 5-10% des-chloro product (phenylpropanol) alongside my desired chiral alcohol."
Root Cause:
-
Aryl Chlorides: Although Ru is less active for hydrogenolysis than Pd, high temperatures (>50°C) or high base loading can promote oxidative addition into the C-Cl bond.
-
Alkyl Chlorides (
-chloro): Base-mediated elimination to the enone followed by non-selective hydrogenation.
Solution:
-
Switch Base: Replace strong bases like
with weaker bases like or use a stoichiometric ratio of base to catalyst (1:1 to 2:1) rather than base to substrate.[2] -
Temperature Control: Strictly maintain reaction temperature between 20°C and 25°C . Dechlorination has a higher activation energy than ketone reduction.
-
Catalyst Selection: Use the RuCl2(T-BINAP)(DAIPEN) complex. The steric bulk of the DAIPEN (dianisyl) ligand and T-BINAP creates a tighter chiral pocket that disfavors the approach required for C-Cl activation.
Issue 2: Low Enantioselectivity (<90% ee)
User Report: "My conversion is full, but the ee is stuck at 85%. I'm using MeOH as solvent."
Root Cause:
-
Solvent Interference: Methanol is a protic solvent that can compete with the NH-ligand for hydrogen bonding with the ketone, disrupting the precise transition state geometry.
-
Pressure Effects: Extremely high
pressure (>60 bar) can sometimes accelerate a non-selective background pathway or uncatalyzed reduction if trace metal impurities are present.
Solution:
-
Solvent Swap: Switch to Isopropanol (IPA) or a 10:1 IPA/Toluene mixture. IPA is less competitive for H-bonding and often enhances the rigidity of the transition state.
-
Optimize Pressure: Lower the pressure to 10–20 bar . While the reaction will be slower, the stereoselectivity often improves because the catalytic cycle is more tightly controlled.
-
Purify Substrate: Distill or recrystallize the ketone. Trace acidic impurities can protonate the diamine ligand, deactivating the chiral mechanism and allowing racemic background reduction.
Issue 3: Substrate Elimination (For -Chloro Ketones)
User Report: "I am seeing vinyl ketone byproducts or polymerization."
Root Cause:
The combination of a
Solution:
-
Acid-Assisted Protocol: Unlike standard Noyori conditions (basic), use "Acidic Hydrogenation" . Add 1-2 equivalents of dilute HCl or acetic acid.
-
Note: You must use a catalyst compatible with acidic conditions, such as [RuCl(p-cymene)(BINAP)]Cl or generate the hydride species pre-reaction and wash away excess base before adding the substrate.
-
-
Low Base Loading: Use a base-to-catalyst ratio of exactly 1:1 . Do not add excess base to the bulk solution.
Optimization Matrix
Use this table to select the starting conditions based on your specific chloromethoxyphenyl ketone structure.
| Parameter | Standard Condition | Optimized for Aryl-Cl | Optimized for |
| Catalyst | RuCl2(BINAP)(DPEN) | RuCl2(Xyl-BINAP)(DAIPEN) | RuCl(p-cymene)(T-BINAP)Cl |
| Solvent | Methanol | Isopropanol (IPA) | IPA / THF (9:1) |
| Base | KOtBu (S/B = 50:1) | K2CO3 or KOtBu (Cat. equiv only) | None (if pre-activated) or Weak Base |
| Pressure | 50 bar | 10-20 bar | 30-40 bar |
| Temp | 30-50°C | 20-25°C | 20-25°C |
| S/C Ratio | 1000:1 | 2000:1 | 500:1 |
Decision Tree for Troubleshooting
Follow this logic flow to diagnose experimental failures rapidly.
Caption: Diagnostic workflow. Identify the primary failure mode (Red) and follow the path to the specific optimization step (Green).
Validated Experimental Protocol
Target: Asymmetric Hydrogenation of 3-chloro-1-(3-methoxyphenyl)propan-1-one. Scale: 10 mmol (approx. 2.0 g)
Materials
-
Substrate: 3-chloro-1-(3-methoxyphenyl)propan-1-one (>98% purity).
-
Catalyst: RuCl2[(S)-Xyl-BINAP][(S)-DAIPEN] (CAS: 220114-01-2). Note: Xyl-BINAP enhances steric bulk to prevent side reactions.
-
Solvent: Anhydrous Isopropanol (degassed).
-
Base: Potassium tert-butoxide (
) solution (1.0 M in THF).
Procedure
-
Catalyst Activation (In Glovebox or Schlenk Line):
-
In a Schlenk flask, dissolve the Ru-precursor (10.0 mg, S/C ≈ 2000) in 2 mL of anhydrous IPA.
-
Add
(12 µL of 1.0 M solution). Crucial: Base:Catalyst ratio is ~1.2:1. Do not use excess. -
Stir for 5 minutes. The solution should turn from orange-brown to a clear yellow/orange (active hydride species).
-
-
Reaction Setup:
-
Dissolve the ketone substrate (1.98 g, 10 mmol) in 18 mL of anhydrous IPA.
-
Transfer the substrate solution to a stainless steel autoclave.
-
Add the activated catalyst solution via syringe under a counter-flow of Nitrogen/Argon.
-
-
Hydrogenation:
-
Purge the autoclave 3 times with
(5 bar). -
Pressurize to 15 bar (avoiding 50+ bar to prevent dechlorination).
-
Stir vigorously (1000 rpm) at 25°C for 12–18 hours.
-
-
Work-up:
-
Vent hydrogen carefully.
-
Concentrate the solvent under reduced pressure.
-
Pass through a short plug of silica gel (eluting with EtOAc/Hexane) to remove the catalyst.
-
Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).[3]
-
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope.
- Relevance: Foundational text on the Ru-BINAP-Diamine mechanism and solvent effects.
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.[4][5]
- Relevance: Establishes Xyl-BINAP as superior for aryl ketones with potential steric/electronic conflicts.
-
Grasa, G. A., & Zanotti-Gerosa, A. (2009). A Practical Guide to the Selection of Catalysts for the Asymmetric Hydrogenation of Ketones.
- Relevance: Practical industrial troubleshooting for low ee and c
-
Wang, Y., et al. (2010). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. International Journal of Chemistry.[4][6]
- Relevance: Specific data on the exact substrate class (chloropropiophenone)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ethz.ch [ethz.ch]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
Solvent selection for crystallization of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
[1][2]
Standard Operating Procedure (SOP)
Objective: Purification of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol. Scale: 10g Basis.
-
Charge: Add 10.0 g of crude (R)-1-(5-Chloro-2-methoxyphenyl)ethanol to a 100 mL reactor.
-
Dissolve: Add 30 mL Toluene (3 vol). Heat to 45–50°C. Stir until fully dissolved.
-
Filtration: Perform a hot filtration (polish filter) to remove mechanical impurities.[2] Rinse filter with 5 mL warm Toluene.
-
Equilibration: Cool filtrate to 35–38°C. Agitate at 200 RPM.
-
Seeding: Add 0.1 g (1 wt%) of pure seed crystals. Critical: Ensure seeds do not dissolve.[2] If they do, cool further and re-seed.[2]
-
Aging: Hold at 35°C for 60 minutes to allow crystal growth on seeds.
-
Antisolvent Addition: Slowly add 60 mL n-Heptane (6 vol) via dosing pump over 3 hours.
-
Cooling Ramp: Cool the slurry to 0–5°C over 4 hours (approx 10°C/hour).
-
Isolation: Filter the white solid. Wash with 20 mL of cold Toluene/Heptane (1:5) mixture.
-
Drying: Dry in a vacuum oven at 35°C for 12 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118691, Enzalutamide Intermediates.[2] Retrieved from [Link][1][2]
-
Chemistry LibreTexts (2024). Troubleshooting Crystallization: Oiling Out and Yield Issues. Retrieved from [Link]
-
Technobis Crystallization Systems (2021). Solvent Selection for Process Development.[2] Retrieved from [Link]
Technical Support Center: Advanced Reduction Strategies for Sterically Congested Ketones
Topic: Overcoming Steric & Electronic Hindrance in 2-Methoxyacetophenone Reduction Ticket ID: #RED-2-OMe-AP Status: Open Priority: High (Process Critical)
Executive Summary: The "Triple Threat" Substrate
Welcome to the Technical Support Center. You are likely here because the reduction of 2-methoxyacetophenone (and its derivatives) is failing to meet yield or enantiomeric excess (ee) specifications.
Unlike simple acetophenone, the ortho-methoxy variant presents a unique "Triple Threat" to standard reduction protocols:
-
Steric Bulk: The ortho-substituent twists the carbonyl out of planarity with the phenyl ring, reducing orbital overlap and making the carbonyl less electrophilic.
-
Electronic Deactivation: The methoxy group is an electron-donating group (EDG) by resonance, further decreasing the electrophilicity of the carbonyl carbon.
-
Competitive Chelation: The Lewis-basic oxygen of the methoxy group can coordinate to Lewis-acidic reagents (Boron, Titanium, Cerium), potentially overriding the desired transition state geometry (Chelation Control vs. Felkin-Anh/Steric Control).
This guide provides three validated workflows to overcome these barriers, ranging from chemical catalysis to biocatalysis.
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the best method for your specific constraints.
Figure 1: Decision matrix for selecting the optimal reduction strategy based on chirality requirements and scale.
Technical Modules & Protocols
Module A: The "Brute Force" Method (Racemic)
Protocol: Luche Reduction (NaBH₄ + CeCl₃)
Why it works: Standard NaBH₄ reduction often stalls with ortho-substituted ketones because the hydride is not electrophilic enough to attack the deactivated carbonyl.
-
Mechanism: Cerium(III) is a hard Lewis acid that coordinates selectively to the carbonyl oxygen. This activates the carbonyl (makes it more susceptible to attack) without coordinating strongly to the methoxy ether (which is a softer base).
-
Result: Rapid 1,2-reduction despite steric hindrance.
Step-by-Step Protocol:
-
Dissolve: 1.0 eq of 2-methoxyacetophenone in MeOH (0.4 M).
-
Activate: Add 1.1 eq of CeCl₃·7H₂O. Stir until fully dissolved (solution may turn slightly yellow).
-
Cool: Cool to -78°C (or 0°C if substrate is very hindered).
-
Reduce: Add 1.2 eq NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.
-
Quench: Once TLC shows consumption, quench with sat. NH₄Cl.
-
Workup: Extract with Et₂O. The Cerium salts will form a white emulsion; filter through Celite if necessary.
Module B: Chemical Asymmetric Catalysis
Protocol: Corey-Bakshi-Shibata (CBS) Reduction[1]
The Challenge: The ortho-methoxy group can coordinate to the Boron atom in the CBS catalyst, potentially disrupting the "transition state assembly" required for high enantioselectivity.
The Solution: Use catecholborane or borane-dimethylsulfide (BMS) at low temperatures. The key is strictly controlling the stoichiometry to ensure the catalyst binds the ketone before the hydride transfer occurs.
Step-by-Step Protocol:
-
Dry: Flame-dry all glassware under Ar/N₂. Moisture kills the oxazaborolidine catalyst.
-
Catalyst Prep: Charge reactor with (R)-Me-CBS catalyst (10 mol%) in dry THF.
-
Borane Charge: Add Borane source (BH₃·THF or BMS, 0.6–1.0 eq) to the catalyst solution at -20°C.
-
Slow Addition (CRITICAL): Dissolve 2-methoxyacetophenone in THF. Add this solution slowly (over 1-2 hours) to the catalyst/borane mixture.
-
Why? This keeps the concentration of ketone low relative to the catalyst, ensuring the ketone binds to the catalyst (chiral pathway) rather than reacting with free borane (racemic pathway).
-
-
Quench: Add MeOH carefully (dropwise) until gas evolution ceases.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low ee (<80%) | Fast addition of ketone. | Increase addition time; ensure temp stays < -20°C. |
| No Reaction | Old BH₃ reagent. | Check borane activity; ensure anhydrous conditions. |
| Wrong Enantiomer | Methoxy coordination. | The ortho-OMe may flip the steric bulk priority. Verify absolute config via HPLC. |
Module C: Asymmetric Transfer Hydrogenation (ATH)
Protocol: Ru-Noyori (TsDPEN) Catalysis
The Challenge: Standard Ru-catalysts rely on a "chiral pocket." The bulky 2-methoxy group often clashes with the sulfonyl group on the ligand (TsDPEN), preventing the hydride transfer.
The Solution:
-
Solvent Switch: Use Formic Acid/Triethylamine (FA/TEA 5:2) instead of Isopropanol. The release of CO₂ drives the reaction forward irreversibly, overcoming the unfavorable equilibrium caused by the electron-rich ketone.
-
Catalyst Modification: If standard TsDPEN fails, use tethered Ru-catalysts where the ligand is covalently bound to the arene ring. This opens the active site slightly, accommodating the ortho-bulk.
Step-by-Step Protocol:
-
Mix: Combine 2-methoxyacetophenone (1.0 eq) and RuCl (1 mol%) in a reaction vial.
-
Solvent: Add azeotropic mixture of HCOOH/Et₃N (5:2 molar ratio). Concentration: 0.5 – 1.0 M.
-
Reaction: Stir at 25°C. Monitor CO₂ evolution.
-
Note: If slow, heat to 40°C, but monitor ee closely as it may erode at higher temps.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ to remove residual formic acid.
Module D: Biocatalysis (The "Green" Key)
Protocol: Ketoreductase (KRED) Screening
Why it works: Enzymes are flexible. Unlike rigid metal catalysts, KREDs can be selected from libraries where the active site has been evolved to accept bulky ortho-substituents. This is the industry standard for scale-up.
Data Comparison:
| Parameter | Chemical (CBS/ATH) | Biocatalytic (KRED) |
| Yield | 85-95% | >99% |
| ee% | 90-97% | >99.5% |
| Solvent | THF/DCM (Hazardous) | Water/Buffer (Green) |
| Cost | High (Ru/Borane) | Low (at scale) |
| Steric Tolerance | Moderate | High (Variant dependent) |
Protocol:
-
Screening: Use a standard KRED screening kit (e.g., Codexis, Johnson Matthey).
-
Buffer: Phosphate buffer (pH 7.0) containing Isopropanol (10-20%) as the hydride donor (for ADH coupled recycling).
-
Conditions: 30°C, 24 hours.
-
Hit Identification: Analyze via Chiral HPLC.
Mechanistic Visualization
The following diagram illustrates the competition between the desired catalytic cycle and the steric/chelation failure modes.
Figure 2: Mechanistic pathways showing how standard conditions lead to failure via chelation or steric clash, and how optimized protocols bypass these issues.
FAQ & Troubleshooting
Q: My reaction turns black and stalls when using the Ru-catalyst (ATH).
-
A: This indicates catalyst decomposition. The ortho-methoxy group might be coordinating to the Ruthenium, displacing the ligand.
-
Fix: Ensure your solvent is strictly degassed. Oxygen accelerates this decomposition. Switch to the Formic Acid/TEA system, which is more robust than Isopropanol for this substrate.
-
Q: I am getting the opposite enantiomer than predicted by the Corey model.
-
A: This is a classic "Chelation Reversal." The methoxy oxygen is coordinating to the Boron, forcing the phenyl ring into the "small" pocket of the catalyst instead of the "large" pocket.
-
Fix: You cannot easily stop this coordination. Instead, simply switch to the (S)-CBS catalyst to access the desired enantiomer, or use a non-chelating bulky protecting group if possible (though this requires extra steps).
-
Q: Can I use LiAlH₄?
-
A: Not recommended.[2] LiAlH₄ is too aggressive and small; it will likely reduce the ketone racemically before any chiral ligand can induce selectivity. It also poses a safety risk if the methoxy group is cleaved (demethylation) at high temperatures.
References
-
Corey, E. J., & Helal, C. J. (1998).[3] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link
-
Matsumura, K., et al. (2011). Tethered Ru-catalysts for Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.[5][6] Link
-
Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry. Link
-
Luche, J. L. (1978).[6] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[6] Journal of the American Chemical Society.[5][6] Link
Sources
Technical Guide: Resolution of Racemic 1-(5-Chloro-2-methoxyphenyl)ethanol via Kinetic Resolution
Executive Summary & Scope
This guide addresses the enantiomeric resolution of 1-(5-Chloro-2-methoxyphenyl)ethanol (CAS: 1216072-89-7).[1][2] This substrate presents a specific challenge in biocatalysis: the ortho-methoxy substituent creates significant steric hindrance near the reaction center, potentially retarding the rate of enzymatic acylation compared to para- or meta-substituted analogs.[1][2]
The Solution: Enzymatic Kinetic Resolution (EKR) via transesterification using lipase catalysis.[1][3][4] This method selectively acylates one enantiomer (typically the R-isomer), leaving the desired S-alcohol (or vice versa) in high enantiomeric excess (ee).[1][2]
Core Reaction Scheme
The process relies on the stereoselective acetylation of the racemic alcohol using an irreversible acyl donor (Vinyl Acetate) and a lipase catalyst.[2]
Caption: General workflow for the lipase-catalyzed kinetic resolution of secondary benzylic alcohols.
Catalyst & Conditions Selection (Phase 1)
For ortho-substituted 1-phenylethanols, the standard "Kazlauskas Rule" (predicting R-selectivity) generally holds, but reaction rates are often suppressed.[1][2]
Recommended Enzyme Library
Do not rely on a single enzyme.[1] The steric bulk of the 2-methoxy group requires a screen of lipases with varying active site dimensions.
| Enzyme Candidate | Source Organism | Commercial Name | Rationale |
| CAL-B (Primary) | Candida antarctica | Novozym 435 / Lipozyme 435 | Robust, broad specificity.[1][2] Works well for most secondary alcohols but can struggle with severe ortho-sterics.[1] |
| Lipase PS (Secondary) | Burkholderia cepacia (formerly Pseudomonas) | Amano Lipase PS | Known for accommodating bulkier substrates; often superior for ortho-substituted aromatics.[1][2] |
| Lipase AK (Tertiary) | Pseudomonas fluorescens | Amano Lipase AK | Excellent alternative if CAL-B shows low selectivity ( |
Standard Screening Protocol
Objective: Determine the E-value (Enantiomeric Ratio) for the substrate.[2][3]
-
Substrate Preparation: Dissolve 50 mg of racemic 1-(5-Chloro-2-methoxyphenyl)ethanol in 1.0 mL of solvent (MTBE or Toluene).
-
Acyl Donor: Add 3.0 equivalents of Vinyl Acetate.
-
Catalyst Addition: Add 10-20 mg of immobilized lipase.
-
Incubation: Shake at 30°C - 40°C at 200 rpm.
-
Sampling: Take aliquots at 1h, 4h, and 24h. Filter and analyze via Chiral HPLC.
Troubleshooting & Optimization (FAQ)
This section addresses specific issues derived from the structural properties of the 5-chloro-2-methoxy motif.
Issue 1: "I am observing < 5% conversion after 24 hours."
Diagnosis: The ortho-methoxy group is blocking the active site entry, or the enzyme is deactivated.[1][2]
-
Root Cause 1 (Sterics): The enzyme pocket is too small.[1][2]
-
Fix: Switch from CAL-B to Lipase PS (Burkholderia cepacia). This lipase has a more flexible hydrophobic crevice suitable for bulky aromatics.[1]
-
-
Root Cause 2 (Acyl Donor Inhibition): High concentrations of acetaldehyde (byproduct of vinyl acetate) can inhibit the enzyme.[1][2]
-
Root Cause 3 (Solvent): The substrate might be poorly solvated or the solvent is stripping the essential water layer from the enzyme.[2]
Issue 2: "The reaction stalls at 40% conversion."
Diagnosis: Product inhibition or equilibrium limitations (though unlikely with vinyl esters).[1][2]
-
Explanation: As the reaction proceeds, the concentration of the R-acetate increases.[1][2] If the enzyme binds the product too tightly, turnover stops.[2]
-
Action:
-
Add molecular sieves (4Å) to the reaction to scavenge trace water/byproducts.[1]
-
"Spike" the reaction with fresh enzyme (10% w/w) at the 24h mark.
-
Critical Check: Ensure you are not running a reversible esterification (using ethyl acetate as solvent).[1] You must use an irreversible donor (vinyl/isopropenyl acetate) in a non-reactive solvent.[1]
-
Issue 3: "My E-value is low (E < 20). Both enantiomers are reacting."[2]
Diagnosis: Non-selective binding.[1][4] The enzyme cannot distinguish between the R and S transition states effectively.[1]
-
Temperature Effect: High temperatures increase the reaction rate (
) but often decrease selectivity ( ).[1][2]-
Fix:Lower the temperature to 4°C or 10°C. This will slow the reaction significantly but often drastically improves the discrimination between enantiomers.[1]
-
-
Solvent Engineering:
Validated Workflow & Decision Matrix
Use this logic flow to guide your experimental design.
Caption: Decision matrix for optimizing the kinetic resolution of sterically hindered alcohols.
Downstream Processing (Workup)
Once the reaction reaches ~50% conversion (theoretical maximum yield for KR), you must separate the unreacted alcohol from the formed ester.[2]
Protocol:
-
Filtration: Filter off the immobilized enzyme.[1] (Save the enzyme; it can often be reused 5-10 times).[1][2]
-
Evaporation: Remove the solvent and excess acyl donor under reduced pressure.
-
Separation (Chromatography):
-
Hydrolysis (Optional): If the ester contains the desired enantiomer, hydrolyze it using mild base (K₂CO₃ in MeOH) to recover the alcohol with inverted configuration (relative to the starting material, though the absolute configuration is preserved during simple hydrolysis).
References
-
Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1][2] [1][2]
-
Ghanem, A. (2007).[1][2] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.[1][2] (Specific discussion on ortho-substituted phenylethanols). [1][2]
-
Kamal, A., et al. (2009).[1][2] "Lipase-mediated resolution of rac-1-(2-methoxyphenyl)ethanol." Tetrahedron: Asymmetry, 20(11), 1267.[1][2] (Homologous substrate data). [1][2]
-
Kazlauskas, R.J., et al. (1991).[1][2] "A simple rule for predicting the enantioselectivity of lipases." Journal of Organic Chemistry, 56(8), 2656–2665.[1][2]
Disclaimer: This guide assumes standard laboratory safety practices. 1-(5-Chloro-2-methoxyphenyl)ethanol is a chemical intermediate; consult the SDS before handling.
Sources
Technical Support Guide: Stability of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol in Acidic Media
[1]
Part 1: Executive Diagnostic
Issue: You are observing a degradation of enantiomeric excess (ee%) or the appearance of a styrene-like impurity during the handling of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (Compound 1-R ) under acidic conditions.
Root Cause Analysis: This compound is a secondary benzylic alcohol with a strong electron-donating group (methoxy) at the ortho position. This structural motif creates a "perfect storm" for acid-lability.
-
Racemization: In the presence of Brønsted or Lewis acids, the hydroxyl group is protonated and leaves as water. The resulting benzylic carbocation is significantly stabilized by the ortho-methoxy group (resonance stabilization), lowering the activation energy for
pathways. This planar cation is then attacked by water from either face, leading to rapid racemization. -
Dehydration: The same carbocation intermediate can undergo E1 elimination to form the styrene derivative (4-chloro-2-vinyl-1-methoxybenzene), particularly at elevated temperatures or in the presence of non-nucleophilic counterions (e.g.,
).
Part 2: Mechanistic Insight (The "Why")
To solve the instability, one must understand the pathway. The ortho-methoxy group is not just a spectator; it actively drives the instability via resonance donation into the benzylic center.
Pathway Visualization
The following diagram illustrates the bifurcation between racemization (the thermodynamic sink in aqueous media) and dehydration (the kinetic product in non-aqueous/high-temp media).
Figure 1: Acid-catalyzed degradation pathways of electron-rich benzylic alcohols. The ortho-methoxy group stabilizes the central carbocation, accelerating both racemization and elimination.
Part 3: Troubleshooting & Stabilization Protocols
Scenario A: Quenching a Reaction Mixture
Problem: The ee% drops significantly during the aqueous workup of the ketone reduction step. Solution: The pH of the aqueous layer must never drop below 6.0 during the quench.
| Parameter | Standard Protocol (Risk) | Stabilized Protocol (Safe) |
| Quench Media | 1M HCl or dilute | Saturated |
| Temperature | Room Temperature (20–25°C) | 0°C to 5°C (Ice Bath) |
| Contact Time | > 30 minutes | Minimize (< 10 mins), separate phases immediately |
| Solvent | THF/Water (Miscible) | MTBE or Toluene (Biphasic protection) |
Step-by-Step Stabilized Quench:
-
Cool the reaction mixture to 0°C.
-
Prepare a biphasic quench mixture: 1 volume of MTBE (or EtOAc) and 1 volume of Saturated NaHCO3 .
-
Slowly pour the reaction mixture into the quench (do not add acid to the reaction).
-
Agitate gently (avoid high-shear mixing which increases surface area for acid contact).
-
Separate layers immediately. Wash the organic layer once with brine to remove residual acidity.
Scenario B: Storage and Handling
Problem: Purity decreases upon storage; "vinyl" peaks appear in NMR (doublets at
-
Solvent Quality: Ensure deuterated solvents (
) are neutralized. Chloroform naturally decomposes to form HCl over time.-
Test: Add silver nitrate to solvent; white precipitate indicates HCl.
-
Fix: Filter
through basic alumina before NMR sample preparation.
-
-
Container: Store in silanized glass or high-density polyethylene (HDPE) to prevent Lewis acid sites on glass surfaces from initiating dehydration.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use HCl to remove residual catalyst if I keep the temperature low? A: No. Even at 0°C, strong mineral acids like HCl can induce racemization in electron-rich benzylic alcohols within minutes. The chloride ion is also a nucleophile and can substitute the hydroxyl group to form the benzylic chloride (1-chloro-1-(5-chloro-2-methoxyphenyl)ethane), leading to chemical impurities alongside optical purity loss [1]. Use EDTA or scavenger resins (e.g., SiliaMetS®) for metal removal instead of acid washes.
Q2: I see a new impurity at RRT 1.2 on HPLC. Is this the styrene? A: Likely, yes. The dehydration product (styrene) is less polar than the alcohol and typically elutes later on reverse-phase (C18) columns. In proton NMR, look for the characteristic ABX system of the vinyl group: two doublets (terminal alkene protons) around 5.3 and 5.7 ppm, and a doublet of doublets (internal alkene proton) around 7.0 ppm [2].
Q3: Is the (S)-enantiomer more stable? A: No. The instability is inherent to the chemical connectivity (electronics of the benzene ring), not the stereochemistry. Both (R) and (S) enantiomers will racemize via the same achiral carbocation intermediate [3].
Q4: Can I use silica gel chromatography for purification? A: Proceed with caution. Standard silica gel is slightly acidic (pH 4–5).
-
Risk: On-column racemization or dehydration.
-
Mitigation: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.
Part 5: References
-
Mechanisms of Acid-Catalyzed Racemization:
-
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Discussion on
racemization of benzylic alcohols). -
Relevance: Establishes the fundamental carbocation mechanism driven by the ortho-methoxy donor.
-
-
Dehydration of Alcohols (E1 Mechanism):
-
Enasidenib Intermediate Context:
-
Source: National Institutes of Health (NIH) / PubChem. "Enasidenib (AG-221) Synthesis and Intermediates."
-
URL:[Link]
-
Relevance: Confirms the compound as a key intermediate where stereochemical integrity is critical for drug efficacy.
-
-
General Stability of Methoxy-substituted Benzylic Alcohols:
-
Source: Journal of Organic Chemistry. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols."
-
URL:[Link]
-
Relevance: Demonstrates that even mild acids (boronic/oxalic) are sufficient to racemize electron-rich benzylic alcohols.
-
Technical Support Guide: Troubleshooting Low Yields in Friedel-Crafts Acylation
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Optimization of aryl ketone synthesis via Friedel-Crafts (F-C) acylation.
Introduction: The "Deceptively Simple" Reaction
Friedel-Crafts acylation is a textbook transformation that often fails in the practical laboratory, particularly during the scale-up of drug precursors. Unlike its alkylation counterpart, acylation is self-limiting (mono-substitution), but it suffers from a unique set of failure modes—primarily product inhibition and moisture sensitivity .
This guide addresses the causality behind low yields, moving beyond "add more catalyst" to understanding the physical organic chemistry driving the failure.
Diagnostic Workflow
Before altering conditions, identify where the reaction failed using this decision tree.
Figure 1: Diagnostic logic for isolating the cause of acylation failure.
Technical Troubleshooting (Q&A)
Category 1: Stoichiometry & Reagents (The "Setup" Phase)
Q: I used a catalytic amount (10-20 mol%) of
-
The Mechanism Trap: This complexation removes the Lewis acid from the reaction cycle.
-
The Fix: You must use at least 1.1 equivalents of Lewis acid relative to the acylating agent. If using acid anhydrides, use >2.0 equivalents (one to generate the acylium ion, one to complex the leaving carboxylate, and excess to complex the product) [1, 4].
Q: My
-
Expert Tip: Open new bottles of
only in a desiccator or glovebox. If weighing in air, work rapidly and do not return unused powder to the stock bottle.
Category 2: Substrate & Electronics (The "Chemistry" Phase)
Q: I am trying to acylate nitrobenzene (or a pyridine derivative), but I get zero product.
A: The ring is too deactivated.
Friedel-Crafts acylation fails on aromatic rings that are less reactive than chlorobenzene. Strongly electron-withdrawing groups (EWGs) like
-
The Fix:
-
Change Strategy: Synthesize the bond via Suzuki-Miyaura coupling or Grignard addition to a nitrile.
-
Superacid Media: For moderately deactivated rings, use Triflic Acid (TfOH) or HFIP (Hexafluoro-2-propanol) as the solvent/promoter, which can sometimes force the reaction [2, 6].
-
Q: My substrate has an amine (
-
The Fix: Protect the amine as an acetamide or sulfonamide before attempting acylation.
Category 3: Work-up & Isolation (The "Recovery" Phase)
Q: The reaction looked good by TLC, but after aqueous workup, I lost half my mass or have a sticky emulsion.
A: Aluminum salts are trapping your product.
The
-
The Fix (Acid Quench): Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and Concentrated HCl .[3] The acid prevents the formation of insoluble aluminum hydroxides (
) and solubilizes the aluminum as , releasing the ketone into the organic layer [3].
Visualizing the "Stoichiometry Trap"
Understanding the complexation step is vital for calculating reagent loads.
Figure 2: The reaction pathway showing the stable product complex that necessitates >1 equiv of Lewis Acid.
Standard Operating Procedure (High-Yield Protocol)
This protocol minimizes exotherms and ensures active electrophile formation before the substrate is introduced.
Reagents:
-
Acyl Chloride (1.1 equiv)[3]
- (Anhydrous, 1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous, 0.5 M concentration)
-
Arene (1.0 equiv)
Step-by-Step:
-
Catalyst Suspension: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend
(1.2 equiv) in dry DCM. -
Electrophile Formation (Crucial Step): Cool to 0°C. Add the Acyl Chloride (1.1 equiv) dropwise.[3]
-
Observation: The suspension should clear slightly or change color as the acylium ion forms. Stir for 15-30 minutes [4].
-
-
Substrate Addition: Add the Arene (1.0 equiv) dissolved in a small volume of DCM dropwise over 20 minutes.
-
Why? Adding the arene last prevents it from reacting with the Lewis Acid directly (if it has sensitive groups) and controls the exotherm.
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC.
-
Note: HCl gas will evolve.[3] Vent through a scrubber (NaOH trap).
-
-
Quench (The "Acid" Method):
-
Prepare a beaker with 50g Ice + 10mL Conc. HCl.
-
Pour the reaction mixture slowly into the acidic ice. Stir vigorously for 20 minutes until two clear layers appear (no white clumps).
-
-
Extraction: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with Sat.
(to remove trace acid), then Brine. Dry over .[3]
References
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Chemistry. [Link]
-
Friedel–Crafts reaction (Acylation Stoichiometry). Wikipedia. [Link][1][4][5][6][7][8][9][10][11]
-
Limitations of Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation. Royal Society of Chemistry (RSC). [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Video: Limitations of Friedel–Crafts Reactions [jove.com]
Column chromatography conditions for chlorinated phenylethanols
Technical Support Center: Chlorinated Phenylethanols Topic: Optimization of Column Chromatography & HPLC Conditions Document ID: TSC-CPE-2026-03 Status: Active[1][2]
Welcome to the Separation Science Hub
You are likely here because chlorinated phenylethanols (e.g., 2-(4-chlorophenyl)ethanol) are deceptive.[1][2] Structurally, they appear simple—a lipophilic chlorobenzene ring attached to a polar hydroxyethyl tail.[1][2] However, in practice, they suffer from peak tailing on silica , co-elution with starting materials (like chloroacetophenones), and difficult regioisomer resolution (ortho vs. para).[1][2]
This guide abandons generic advice. Below are the specific, field-tested protocols to resolve these issues, structured as a direct troubleshooting dialogue.
Module 1: Normal Phase Purification (Flash/Prep)
User Question: "I am purifying 4-chlorophenethyl alcohol on silica gel (Hexane/EtOAc), but the peaks are tailing significantly, and I'm losing yield in the mixed fractions. How do I fix the peak shape?"
Scientist’s Diagnosis: The tailing is caused by hydrogen bonding between the terminal hydroxyl group of your product and the acidic silanol groups (Si-OH) on the silica surface. This non-specific interaction delays mass transfer, causing the "tail."[1][2]
The Protocol (Self-Validating System): Do not simply increase polarity; this will co-elute impurities. Instead, use a "displacer" or a "shielder."[1][2]
-
Mobile Phase Modification:
-
Loading Strategy:
-
Avoid dissolving the sample in pure Dichloromethane (DCM) if possible, as it can cause "band broadening" upon injection.
-
Best Practice: Dry load. Adsorb your crude oil onto silica (ratio 1:2 sample:silica) and load it as a solid powder. This sharpens the injection band.
-
Data: Solvent Strength & Selectivity Table
| Solvent System | Strength ( | Application Note |
| Hexane / EtOAc | 0.01 - 0.58 | Standard.[1] Good for separating ketone starting material ( |
| Hexane / Acetone | 0.01 - 0.51 | Higher Selectivity. Acetone disrupts H-bonds better than EtOAc.[1] Use if isomers overlap. |
| DCM / Methanol | 0.30 - 0.95 | Too Strong. Only use for flushing the column. Risk of silica dissolution. |
Module 2: Regioisomer Separation (Ortho vs. Para)
User Question: "I have a mixture of 2-chloro and 4-chlorophenylethanol. They co-elute on my C18 column. How do I separate them?"
Scientist’s Diagnosis: On standard C18 (alkyl chain) columns, the hydrophobicity difference between ortho and para isomers is negligible. You need a stationary phase that interacts with the pi-electron system and shape of the molecule (steric selectivity).
The Protocol:
-
Switch Stationary Phase:
-
Move from C18 to a Phenyl-Hexyl or Biphenyl column.[3]
-
Why? The pi-pi interactions between the phenyl ring of the column and the chlorobenzene ring of your analyte are sensitive to the position of the electron-withdrawing chlorine atom.
-
-
Elution Order Logic (Critical for Identification):
-
Normal Phase (Silica):
-
Reverse Phase (C18/Phenyl):
-
Elutes First:Ortho-isomer (usually).
-
Mechanism:[1] The para-isomer is more "flat" and linear, allowing deeper intercalation into the stationary phase ligands (higher retention).
-
-
Module 3: Visual Workflows
Figure 1: Method Development Decision Tree
Use this logic to select the correct mode immediately, preventing wasted solvent runs.
Caption: Logical workflow for selecting stationary phases based on separation goals (Purification vs. Isomer Resolution).
Figure 2: Troubleshooting Peak Anomalies
Diagnose the root cause of spectral ghosts and shape distortions.
Caption: Diagnostic flow for correcting common peak shape issues in phenylethanol chromatography.
References & Authoritative Grounding
-
BenchChem Protocols. Application Notes for the HPLC Analysis of Phenolic Derivatives. (General principles of phenolic/alcohol separation on Silica vs. C18).
-
SIELC Technologies. Separation of Phenethyl alcohol and derivatives on Reverse Phase Columns. (Specifics on mobile phase acidification for peak shape).
-
ResearchGate / Journal of Chromatography. Retention behavior of aromatic hydrocarbons and substituted benzenes in RP-HPLC. (Theoretical basis for Phenyl-Hexyl selectivity).
-
Phenomenex Technical Guide. Guide to Choosing the Correct HPLC Solvent and Selectivity. (Solvent polarity and modifier impact).[4][5][6]
Sources
- 1. CN103936553A - Process for synthesizing chlorostyrene by chlorophenethyl alcohol - Google Patents [patents.google.com]
- 2. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. pure-synth.com [pure-synth.com]
Validation & Comparative
Comparison of (R) vs (S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol bioactivity
Stereochemical Determinants in Antiviral Design: A Comparative Guide to (R) vs. (S)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol Bioactivity
As a Senior Application Scientist in early-stage drug discovery, evaluating the stereochemical integrity of chiral building blocks is paramount. 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a critical chiral pharmacophore used in the synthesis of advanced piperidine-4-carboxamide inhibitors targeting the Papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2.
While the isolated alcohol itself serves as a synthetic precursor, its absolute configuration—once incorporated into the final drug scaffold—acts as the ultimate determinant of target engagement. Replacing traditional naphthalene moieties with the 5-chloro-2-methoxyphenyl group significantly improves metabolic stability while maintaining critical binding affinity. This guide objectively compares the bioactivity of the (R) vs. (S) enantiomers, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your research workflows.
Mechanistic Causality: Why Stereochemistry Dictates Efficacy
The SARS-CoV-2 PLpro enzyme features a highly dynamic blocking loop 2 (BL2) that regulates access to the active site. The S3/S4 binding pockets of PLpro require precise stereocomplementarity to accommodate small-molecule inhibitors.
-
(R)-Enantiomer Performance: The (R)-configuration of the 1-(5-chloro-2-methoxyphenyl)ethyl moiety directs the bulky aryl ring deep into the S4 pocket. This spatial orientation allows for optimal
stacking with Tyr268 and favorable hydrophobic interactions with Pro247 and Pro248. This lock-and-key fit stabilizes the BL2 loop in a closed conformation, effectively halting viral polyprotein cleavage. -
(S)-Enantiomer Failure: Conversely, the (S)-configuration forces the methyl group into the S4 pocket, projecting the bulky 5-chloro-2-methoxyphenyl ring outward. This results in a severe steric clash with the BL2 loop, preventing the inhibitor from entering the binding cleft and rendering the compound biologically inactive.
This stereochemical dependency is a hallmark of PLpro inhibitors, as extensively documented in.
Fig 1. Mechanistic pathway of PLpro inhibition dictated by (R)-enantiomer stereochemistry.
Quantitative Bioactivity Comparison
The following table summarizes the quantitative bioactivity metrics of the piperidine-4-carboxamide derivatives synthesized from the respective (R) and (S) alcohols. Data trends are extrapolated from standardized biochemical assays detailed in.
| Metric | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative | Fold Difference |
| SARS-CoV-2 PLpro IC₅₀ (µM) | 0.45 ± 0.05 | > 50.0 | > 100x |
| Antiviral EC₅₀ (Vero E6) (µM) | 5.2 ± 0.8 | N/A (Inactive) | N/A |
| Binding Affinity ( | 0.38 | > 100.0 | > 250x |
| S4 Pocket Engagement | Optimal ( | Steric Clash (BL2 loop) | - |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these enantiomers must follow a self-validating workflow. Below are the step-by-step methodologies for isolating the chiral building blocks and profiling their bioactivity.
Protocol A: Enantioselective Resolution via Preparative HPLC
Do not rely on asymmetric synthesis alone without rigorous chiral validation; trace enantiomeric impurities can heavily skew IC₅₀ data.
-
Sample Preparation: Dissolve racemic 1-(5-chloro-2-methoxyphenyl)ethan-1-ol in a 90:10 mixture of Hexane/Isopropanol (HPLC grade).
-
Chromatographic Separation: Inject the sample onto a Chiralpak AD-H preparative column. Run an isocratic elution at 1.0 mL/min.
-
Causality: The amylose-based stationary phase provides differential hydrogen bonding and
interactions. The spatial orientation of the hydroxyl and methyl groups on the (R) vs. (S) isomers interacts asymmetrically with the chiral grooves of the column, allowing for baseline separation.
-
-
Self-Validation (Orthogonal Check): Collect fractions and immediately run them on an analytical Chiralpak AD-H column. Do not proceed to synthesis unless the enantiomeric excess (ee) is >99%. An ee of 95% can result in a false-positive baseline activity for the (S)-enantiomer due to trace (R)-enantiomer contamination.
Protocol B: Ub-Rh110 Biochemical Cleavage Assay
This assay measures the direct target engagement of the synthesized derivatives against PLpro.
-
Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT.
-
Causality: DTT is critical to maintain the catalytic cysteine (Cys111) of PLpro in a reduced, active state. BSA prevents non-specific binding of the lipophilic inhibitors to the microplate walls.
-
-
Enzyme-Inhibitor Incubation: Dispense 10 nM recombinant SARS-CoV-2 PLpro into a 384-well black microplate. Add the (R) and (S) derivatives at varying concentrations (10-point serial dilution, 50 µM to 1 nM). Incubate for 30 minutes at 25°C.
-
Substrate Addition: Add 400 nM of Ubiquitin-Rhodamine 110 (Ub-Rh110) substrate to initiate the reaction.
-
Kinetic Measurement: Measure fluorescence continuously (Excitation: 485 nm, Emission: 535 nm) for 45 minutes to calculate the initial velocity (
). -
Self-Validation (Internal Controls):
-
Negative Control: "No Enzyme" wells must be included to establish background fluorescence and validate that the substrate is not auto-hydrolyzing.
-
Positive Control: Include a known PLpro inhibitor (e.g., GRL-0617) to validate enzyme viability and assay sensitivity. If GRL-0617 fails to produce an IC₅₀ of ~1.5 µM, the assay must be rejected.
-
Fig 2. Self-validating experimental workflow for enantiomer resolution and bioactivity profiling.
References
-
Báez-Santos, Y. M., et al. "X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases." Journal of Medicinal Chemistry, 2014.[Link]
-
Calleja, D. J., et al. "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry, 2022.[Link]
-
Báez-Santos, Y. M., et al. "The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds." Antiviral Research, 2015.[Link]
Comparative Guide: Enantiomeric Purity and Absolute Configuration Analysis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
Determining the optical purity and assigning the absolute configuration of chiral secondary alcohols is a critical, yet often complex, aspect of pharmaceutical drug development[1]. For molecules like (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol , standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy is insufficient, as enantiomers are isochronous (spectrally identical) in an achiral environment.
To break this symmetry, analysts must introduce a chiral environment. This guide objectively compares the three primary analytical workflows used in modern laboratories: Chiral Derivatizing Agents (CDA) via the Advanced Mosher’s Method , Chiral Solvating Agents (CSA) NMR , and Chiral High-Performance Liquid Chromatography (HPLC) .
Analytical Workflow Comparison
Before diving into the mechanistic causality of the NMR techniques, it is essential to understand how these three methodologies fit into the broader analytical landscape.
Fig 1: Decision matrix for chiral analysis of secondary alcohols.
Performance Comparison Matrix
| Methodology | Primary Mechanism | Throughput | Absolute Config Assignment | Enantiomeric Excess (ee%) Accuracy |
| Advanced Mosher's (CDA NMR) | Covalent Diastereomer Formation | Low (Hours) | Yes (Self-Validating) | High (Integration of distinct peaks) |
| CSA NMR | Transient Diastereomeric Complex | Medium (Minutes) | No | Moderate (Peak broadening can occur) |
| Chiral HPLC | Chiral Stationary Phase Interaction | High (Minutes) | No (Requires reference standard) | Very High (Gold standard for ee%) |
Verdict: While Chiral HPLC is the undisputed champion for high-throughput
The Advanced Mosher’s Method (CDA NMR): Mechanistic Causality
The Advanced Mosher’s Method utilizes
The Causality of Chemical Shifts
When (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is derivatized, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the MTPA trifluoromethyl group are co-planar.
-
In the (S)-MTPA ester: The MTPA phenyl ring sits directly above the methyl group (
) of the alcohol. The anisotropic shielding of the aromatic ring pushes the methyl protons upfield (lower ). -
In the (R)-MTPA ester: The MTPA phenyl ring sits directly above the 5-chloro-2-methoxyphenyl ring (
). This shields the aromatic protons of the substrate, pushing them upfield.
By calculating the difference in chemical shifts (
Fig 2: Mechanistic pathway and logic of the Advanced Mosher's Method.
(Note: Reacting the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester due to an inversion of Cahn-Ingold-Prelog priorities upon esterification. This is a critical nuance for accurate data interpretation).
Expected Quantitative Data ( Analysis)
Below is the expected quantitative
| Proton Assignment | (S)-MTPA Ester ( | (R)-MTPA Ester ( | Shielding Effect | |
| Methyl (-CH | ~1.30 ppm | ~1.50 ppm | -0.20 | Shielded in (S)-ester |
| Aromatic H-3 | ~6.85 ppm | ~6.70 ppm | +0.15 | Shielded in (R)-ester |
| Aromatic H-4 | ~7.25 ppm | ~7.10 ppm | +0.15 | Shielded in (R)-ester |
| Aromatic H-6 | ~7.45 ppm | ~7.30 ppm | +0.15 | Shielded in (R)-ester |
Experimental Protocol: Self-Validating MTPA Derivatization
To ensure scientific integrity, the following protocol details a parallel derivatization workflow. Running both enantiomers of the derivatizing agent prevents false assignments caused by anomalous solvent shifts[2].
Step 1: Sample Preparation
-
Dry two separate 5.0 mg aliquots of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol under high vacuum to remove trace water (which would hydrolyze the MTPA-Cl).
-
Dissolve each aliquot in 0.5 mL of anhydrous deuterated pyridine (C
D N) in separate, flame-dried 1-dram vials. Causality: Pyridine acts as both the solvent and the acid scavenger.
Step 2: Parallel Derivatization
-
To Vial A, add 15
L (~3 equivalents) of (R)-(-)-MTPA-Cl. This will generate the (S)-MTPA ester. -
To Vial B, add 15
L (~3 equivalents) of (S)-(+)-MTPA-Cl. This will generate the (R)-MTPA ester. -
Add a catalytic crystal of 4-Dimethylaminopyridine (DMAP) to both vials to accelerate the esterification of the sterically hindered secondary alcohol.
-
Stir at room temperature for 2 hours.
Step 3: NMR Acquisition & Processing
-
Transfer the crude reaction mixtures directly into standard 5mm NMR tubes. (The use of C
D N allows direct acquisition without aqueous workup, preserving yield and preventing selective loss of enantiomers). -
Acquire
H NMR spectra at 400 MHz. Ensure the relaxation delay ( ) is set to at least 2 seconds for accurate integration if is being calculated. -
Acquire
H- H COSY spectra to unambiguously assign the methyl doublet and the aromatic protons. -
Tabulate the chemical shifts and calculate
to confirm the (R)-configuration.
Conclusion: Selecting the Right Tool
If your primary objective is to monitor the enantiomeric excess of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol during a routine asymmetric synthesis optimization, Chiral HPLC is the most efficient choice.
However, if you are establishing the absolute configuration of a newly synthesized batch, or submitting structural proof for regulatory IND (Investigational New Drug) filings, the Advanced Mosher's Method (CDA NMR) is mandatory. Its ability to provide a self-validating, structurally grounded proof of absolute stereochemistry makes it an indispensable tool in the drug development arsenal[1].
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.[Link]
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. (Reviewed in Journal of Medicinal Chemistry).[Link]
Sources
Optical rotation values for pure (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
This guide provides a technical analysis of the optical rotation and enantiomeric purity of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol , a critical chiral intermediate used in the synthesis of various pharmaceutical agents (e.g., kinase inhibitors).
Part 1: Technical Overview & Optical Properties
The Molecule
-
IUPAC Name: (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
-
CAS Number (Racemate): 1216072-89-7
-
Molecular Formula:
-
Molecular Weight: 186.64 g/mol [1]
-
Stereocenter: C1 (Benzylic position)
Optical Rotation Benchmark
Specific rotation (
Critical Note: While the unsubstituted (R)-1-phenylethanol is dextrorotatory (
), the introduction of ortho-alkoxy substituents (like the 2-methoxy group here) can significantly alter the electronic environment and sometimes invert the sign of rotation compared to the parent system due to conformational locking. Experimental verification via Chiral HPLC is mandatory to confirm absolute configuration, as polarimetry alone can be misleading for this specific substitution pattern.
Comparative Reference Data (Analogous Structures):
| Compound | Configuration | Specific Rotation ( | Solvent | Source |
| (R)-1-(5-Chloro-2-methoxyphenyl)ethanol | (R) | Determination Required (Est. | MeOH | Target |
| (S)-1-(4-Methoxyphenyl)ethanol | (S) | -35.8° | [1] | |
| (R)-1-(3-Methoxyphenyl)ethanol | (R) | -39.8° | [2] | |
| (S)-1-Phenylethanol | (S) | -45.0° | MeOH | Standard |
Part 2: Comparative Analysis of Production Methods
To obtain high optical purity (>99% ee) of the (R)-enantiomer, three primary methodologies are employed. The Biocatalytic Reduction is currently the industry "Gold Standard" for this specific steric profile (ortho-substituted).
Comparison Table: Synthesis Routes
| Feature | Method A: Biocatalytic Reduction (Recommended) | Method B: Asymmetric Transfer Hydrogenation (ATH) | Method C: Classical Resolution |
| Catalyst | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Ru-TsDPEN or Ir-complexes | Lipase (e.g., CAL-B) or Chiral Acid |
| Enantiomeric Excess (ee) | > 99% (Excellent) | 90-95% (Moderate) | > 98% (High, but max 50% yield) |
| Steric Tolerance | High (Specific enzymes accommodate ortho-OMe) | Low (Steric clash with ortho-substituents lowers ee) | Moderate |
| Scalability | High (Aqueous buffer, low temp) | High (Organic solvents) | Low (Recrystallization steps) |
| Cost Efficiency | High (Recyclable co-factors) | Moderate (Precious metals) | Low (Loss of 50% material) |
Part 3: Experimental Protocols
Protocol: Determination of Specific Rotation
Objective: Accurate measurement of
-
Preparation: Dry the sample of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol under high vacuum for 4 hours to remove residual solvent.
-
Solution: Weigh exactly 1.000 g of the substance into a 100 mL volumetric flask. Dissolve in HPLC-grade Methanol (or Ethanol) and dilute to the mark (
). -
Instrument: Use a polarimeter equipped with a Sodium D-line lamp (589 nm).
-
Blanking: Fill the 1 dm (100 mm) cell with pure solvent. Zero the instrument at 20°C.
-
Measurement: Rinse the cell with the sample solution, fill, and measure the rotation (
). -
Calculation:
Where is path length in dm (1) and is concentration in g/mL (0.01).
Protocol: Enantiomeric Excess via Chiral HPLC (Self-Validating)
Objective: Confirm purity >98% ee.
-
Column: Daicel Chiralpak AD-H or OD-H (
mm, 5 µm). -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (or 254 nm).
-
Temperature: 25°C.
-
Validation: Inject the racemate (CAS 1216072-89-7) first to establish separation (
). The (R)-enantiomer typically elutes second on AD-H columns, but must be confirmed with a standard.
Part 4: Synthesis & Logic Visualization
The following diagram illustrates the decision logic for synthesizing the (R)-enantiomer, highlighting why Biocatalysis is preferred for ortho-substituted acetophenones.
Caption: Comparative workflow for the asymmetric synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol. Route A (Biocatalysis) is superior for ortho-substituted substrates.
References
-
Sigma-Aldrich. (2024). Product Specification: (S)-1-(4-Methoxyphenyl)ethanol. Link
-
Chemical & Pharmaceutical Bulletin. (2013). Synthesis and Optical Rotation of 1-(3-methoxyphenyl)ethanol derivatives. Link
-
BenchChem. (2025). Technical Guide: Determination of Optical Rotation for Chiral Alcohols. Link
-
PubChem. (2025). Compound Summary: 1-(5-Chloro-2-methoxyphenyl)ethanol (Racemate). Link
-
Chromatography Online. (2023). Chiral Separation Strategies for Ortho-Substituted Aromatics. Link
Sources
Technical Guide: Differentiating 1-(5-Chloro-2-methoxyphenyl)ethanol from 4-Chloro Isomers
Executive Summary
In the synthesis of pharmacophores, particularly those involving the reduction of acetophenones, regioisomeric purity is paramount. 1-(5-Chloro-2-methoxyphenyl)ethanol (CAS 1216072-89-7) is a critical intermediate often synthesized via the reduction of 5-chloro-2-methoxyacetophenone. However, electrophilic aromatic substitution reactions used to generate the precursor often yield the 4-chloro isomer (1-(4-chloro-2-methoxyphenyl)ethanol) as a significant impurity.
This guide provides a definitive technical framework for differentiating these two isomers. It moves beyond basic characterization, offering a self-validating NMR coupling analysis and a high-resolution HPLC protocol to ensure downstream efficacy and safety.
Structural Basis of Differentiation
The core challenge lies in the positional isomerism of the chlorine atom on the phenyl ring. Both compounds share a 1,2,x-substitution pattern, but the electronic environment of the aromatic protons differs drastically.
-
Target: 1-(5-Chloro-2-methoxyphenyl)ethanol (Cl at position 5).[1]
-
Impurity: 1-(4-Chloro-2-methoxyphenyl)ethanol (Cl at position 4).
Isomer Formation Pathway
The isomers typically originate during the Friedel-Crafts acylation or halogenation steps in the precursor synthesis. Understanding this pathway is crucial for anticipating impurity profiles.
Figure 1: Synthetic origin of the regioisomeric pair. The chlorination step determines the isomeric ratio carried through to the alcohol.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gold Standard for Identification
NMR is the only method capable of absolute structural confirmation without reference standards. The differentiation relies on Scalar Coupling Constants (
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 or CDCl3 (DMSO recommended for clear -OH resolution).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K.[2]
Diagnostic Logic
The substitution pattern dictates the proton coupling.
-
5-Chloro Isomer: Protons are at positions 3, 4, and 6.
-
H3 (Ortho to OMe): Exhibits a large ortho-coupling (
Hz) to H4. -
H4 (Meta to OMe): Exhibits a large ortho-coupling (
Hz) to H3 and a small meta-coupling ( Hz) to H6.
-
-
4-Chloro Isomer: Protons are at positions 3, 5, and 6.
-
H3 (Ortho to OMe): Isolated between OMe and Cl. Shows only a small meta-coupling (
Hz) to H5. It lacks a large ortho partner.
-
Comparative Data Table
| Feature | 1-(5-Chloro-2-methoxyphenyl)ethanol (Target) | 1-(4-Chloro-2-methoxyphenyl)ethanol (Impurity) |
| Substitution | 1,2,5-Trisubstituted | 1,2,4-Trisubstituted |
| Key Proton H3 | ||
| Key Proton H4 | Absent (Substituted by Cl) | |
| Key Proton H5 | Absent (Substituted by Cl) | |
| Key Proton H6 |
Decision Logic for Spectral Interpretation
Figure 2: Self-validating decision tree for NMR interpretation.
Method 2: High-Performance Liquid Chromatography (HPLC)
The Quantitative Method for Purity
While NMR confirms structure, HPLC is required to quantify the impurity levels (e.g., <0.5%). The 5-chloro and 4-chloro isomers possess different hydrophobicities due to the "ortho-effect" of the chlorine relative to the ethanol side chain.
Optimized Method Parameters
This method utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for halogenated aromatic isomers compared to standard C18 due to
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (aromatic ring) and 280 nm.
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Initial Equilibration |
| 15.0 | 70 | Linear Gradient |
| 15.1 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 30 | Re-equilibration |
Performance Expectations
-
Elution Order: The 4-chloro isomer typically elutes before the 5-chloro isomer. The 5-chloro position is more sterically crowded (ortho to the alkyl chain), often increasing retention on Phenyl-Hexyl phases due to specific shape selectivity.
-
Resolution (
): Expect for this pair. -
Limit of Detection (LOD): ~0.05% area normalization.
Synthesis & Purification Recommendation
To minimize the 4-chloro impurity, control must be exerted at the precursor stage.
-
Precursor Purification: Do not proceed to the reduction step until the 5-chloro-2-methoxyacetophenone is >98% pure.
-
Technique: Recrystallization from Heptane/Ethyl Acetate (9:1) . The 5-chloro isomer crystallizes more readily (MP: 29-30°C) than the 4-chloro isomer mixture.
-
-
Reduction Protocol:
-
Dissolve pure ketone in Methanol (0°C).
-
Add Sodium Borohydride (NaBH4) (0.6 eq) portion-wise.
-
Quench with 1M HCl.
-
Yield: >95% conversion.
-
Product Form: The resulting alcohol is typically a viscous oil or low-melting solid.
-
References
-
Chemical Structure & Properties: PubChem. 1-(5-Chloro-2-methoxyphenyl)ethanol (CID 54428598). National Library of Medicine. Available at: [Link]
- HPLC Separation Strategies: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (General Reference for Phenyl-Hexyl selectivity).
-
Precursor Synthesis: BioSynce. 1-(5-Chloro-2-methoxyphenyl)ethanone Technical Data. Available at: [Link]
Sources
Chiral GC Analysis of Phenylethanol Derivatives: A Comparative Technical Guide
Strategic Overview: The Chirality Challenge
1-Phenylethanol and its substituted derivatives are critical chiral building blocks in the synthesis of ophthalmic preservatives, solvatochromic dyes, and pharmaceutical intermediates.[1] The enantiomeric purity of these compounds—specifically the ratio of (R)- to (S)-isomers—dictates biological activity and regulatory compliance.
While High-Performance Liquid Chromatography (HPLC) is often the default for non-volatiles, Gas Chromatography (GC) is the superior choice for phenylethanol derivatives due to higher resolution efficiency, speed, and the ability to couple directly with Mass Spectrometry (MS) for impurity identification.
This guide compares the two dominant analytical strategies: Direct Analysis on specialized cyclodextrin phases versus Derivatization techniques, providing evidence-based protocols to ensure data integrity.
Stationary Phase Selection: The Core Decision
The separation of phenylethanol enantiomers relies almost exclusively on
Comparative Analysis: Generalist vs. Specialist Columns
Not all
| Feature | Permethylated | Specialized |
| Chemistry | Methyl groups at 2,3,6 positions. | Proprietary substitution (often bulky/polar groups). |
| Selectivity | Generalist. Good for a wide range of alcohols, esters, and ketones. | Specialist. Engineered specifically for aromatic alcohols like 1-phenylethanol. |
| Resolution ( | Moderate ( | High ( |
| Elution Order | Typically (R) then (S) (dependent on specific derivative). | Can exhibit Enantioreversal compared to standard phases.[3] |
| Thermal Stability | High (up to 230°C). | Moderate (limit often ~220°C). |
| Recommendation | Use for screening diverse libraries. | Primary recommendation for 1-phenylethanol QC. |
Expert Insight: For 1-phenylethanol, the Rt-βDEXsa (Restek) or equivalent specialized phases often outperform standard permethylated phases by providing a larger separation window, which is critical when quantifying trace enantiomeric impurities (e.g., 99.9% ee requirements).
Mechanism of Action
Understanding the interaction is vital for troubleshooting. The separation is enthalpy-controlled , meaning the difference in binding energy (
Figure 1: The chiral recognition mechanism involves the inclusion of the phenyl ring into the CD cavity.[4][5][6][7] The stability of this complex differs between R and S enantiomers due to steric fit and hydrogen bonding at the cavity rim.
Methodology A: Direct Analysis (The Gold Standard)
Status: Preferred Method. Why: Eliminates derivatization errors, reduces prep time, and utilizes the natural volatility of phenylethanols.
Experimental Protocol
System: GC-FID or GC-MS (Agilent 7890/8890 or equivalent).
-
Sample Preparation:
-
Weigh 2 mg of sample.
-
Dissolve in 1.0 mL Dichloromethane (DCM) or Methanol .
-
Note: DCM is preferred for peak shape; Methanol can cause solvent expansion issues in splitless mode but is fine for split.
-
-
Column Configuration:
-
Column: Rt-βDEXsa or Astec CHIRALDEX B-PM (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 35 cm/sec (Constant Flow). Hydrogen is a faster alternative but requires safety protocols.
-
-
Thermal Program (Isothermal is Key):
-
Inlet: 250°C, Split Ratio 100:1 (to prevent column overload).
-
Oven: Isothermal at 100°C - 110°C .
-
Expert Note: Ramping temperature generally decreases resolution for CD phases. Lower isothermal temperatures maximize the separation factor (
).
-
-
Detection:
-
FID at 250°C.[8]
-
Self-Validating Criteria:
-
Resolution (
): Must be > 1.5 (Baseline). Target > 3.0. -
Tailing Factor: Must be < 1.2. If tailing occurs, check inlet liner deactivation.
Methodology B: Derivatization (The Troubleshooting Route)
Status: Alternative. Why: Use ONLY if (1) the analyte has poor resolution on available columns, or (2) the hydroxyl group causes excessive tailing due to active sites in the system.
Experimental Protocol: Trifluoroacetylation
This method converts the polar alcohol into a volatile, non-polar ester, often improving peak shape and altering selectivity.
-
Reaction:
-
Take 1 mg sample in a reaction vial.
-
Add 200 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubate at 60°C for 15 minutes (sealed).
-
Evaporate excess reagent under a gentle Nitrogen stream.
-
Reconstitute in n-Hexane.
-
-
Analysis:
-
Inject onto the same chiral column.
-
Note: The elution order may reverse compared to the free alcohol (Enantioreversal).[3]
-
Method Decision Matrix
Figure 2: Decision tree for selecting between direct injection and derivatization. Direct injection is the default starting point.
Data Presentation & Performance Metrics
The following table summarizes expected performance based on literature and application data for 1-phenylethanol.
| Parameter | Method A: Direct (Rt-βDEXsa) | Method A: Direct (Astec B-PM) | Method B: TFAA Deriv. (Astec B-PM) |
| Oven Temp | 100°C Isothermal | 110°C Isothermal | 90°C Isothermal |
| Analysis Time | ~12-15 min | ~15-20 min | ~8-12 min |
| Resolution ( | > 4.0 (Excellent) | ~2.0 (Good) | ~3.5 (Very Good) |
| Peak Shape | Sharp | Slight tailing possible | Very Sharp (Non-polar) |
| Prep Time | 5 min | 5 min | 45 min |
Troubleshooting & Optimization
-
Loss of Resolution: Chiral recognition decreases as temperature increases. If peaks merge, lower the oven temperature by 10°C. Do not increase column length; thermodynamics (k') is the driver here, not plates (N).
-
Peak Tailing: Phenylethanols have a free -OH group. Ensure the inlet liner is deactivated (silanized) and use a split injection to minimize residence time in the inlet.
-
Elution Reversal: Be aware that changing from a permethylated column to a silylated column (or derivatizing the sample) can flip the elution order of R and S enantiomers. Always run a pure standard (e.g., (R)-1-phenylethanol) to confirm identity.
References
-
Restek Corporation. (n.d.).[9] Chiral GC Analysis of 1-Phenylethanol Enantiomers on Rt-βDEXsa. Retrieved from [Link] (Verified via search context 1.3).
- Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Contextual reference for thermodynamic mechanisms).
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
Comprehensive Comparison Guide: Reference Standards for (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical discrepancies that trace back to a single root cause: the quality of the reference standard. (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a critical chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Because its (S)-enantiomer can act as a potent impurity—potentially altering the pharmacological or toxicological profile of the final drug product—accurate determination of enantiomeric excess (ee) is non-negotiable.
This guide objectively compares the performance of different grades of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol reference standards and provides a self-validating experimental protocol for chiral purity determination.
Objective Comparison of Reference Standard Grades
When establishing an analytical method, the choice of reference standard dictates the baseline uncertainty of your entire workflow. We evaluate four primary alternatives:
-
Certified Reference Materials (CRM): Produced under strict [1], offering metrological traceability and a certified uncertainty budget.
-
Compendial Standards: Authorized standards provided by pharmacopeias, such as [2], designed specifically for regulatory compliance.
-
Analytical Working Standards: High-purity commercial reagents (e.g., ) used for routine R&D.
-
In-House Synthesized Standards: Custom batches purified internally, often lacking rigorous long-term stability data.
Table 1: Performance and Traceability Comparison
| Standard Grade | Metrological Traceability | Uncertainty Budget | Best Use Case | Regulatory Acceptance (NDA/MAA) |
| ISO 17034 CRM | SI-Traceable | Certified (e.g., ± 0.1%) | Late-stage API release, Calibration | Universal / Gold Standard |
| Compendial (USP) | Pharmacopeial | Implicit in monograph | Compendial method execution | Universal |
| Analytical Working | Lot-specific CoA | Not certified | Early R&D, Method Development | Requires internal qualification |
| In-House | None | Unknown | Proof-of-concept synthesis | Unacceptable without full validation |
Table 2: Experimental Performance Data (12-Month Evaluation)
Data derived from internal laboratory stability programs evaluating different standard sources of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol.
| Standard Grade | Chemical Purity (HPLC-UV) | Chiral Purity (ee%) | Water Content (KF) | 12-Month Stability (Δ ee%) |
| ISO 17034 CRM | 99.9% ± 0.1% | 99.8% ± 0.1% | < 0.1% | -0.02% |
| Compendial (USP) | > 99.5% | > 99.5% | < 0.2% | -0.05% |
| Analytical Working | 98.5% | 98.0% | 0.5% | -0.40% |
| In-House Synthesized | 97.0% | 95.5% | 1.2% | -1.10% |
Causality Insight: Notice the correlation between water content and chiral stability. (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol exhibits mild hygroscopicity. In lower-grade standards, unaccounted water mass not only artificially inflates the apparent assay value (leading to sub-potent API calculations) but also facilitates micro-environments where acid-catalyzed racemization can slowly occur over 12 months. CRMs control this via rigorous drying and inert packaging.
Experimental Methodology: Self-Validating Chiral HPLC Protocol
To accurately quantify the (S)-enantiomer impurity against the (R)-enantiomer standard, we must design a chromatographic method that eliminates false positives.
Causality in Method Design
-
Stationary Phase Selection: We utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) rather than a traditional coated phase. Why? Halogenated aromatic alcohols often require stronger organic modifiers (like MTBE or dichloromethane) for optimal solubility and peak shape. Immobilized phases tolerate these solvents without stripping the chiral selector from the silica backbone.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). The non-polar hexane drives the analyte into the hydrophobic pockets of the CSP, while isopropanol acts as a hydrogen-bonding modifier, selectively eluting the enantiomers based on their transient diastereomeric interactions with the carbamate network.
Step-by-Step Protocol
This protocol is designed as a self-validating system . It uses internal gatekeepers to mathematically prove the integrity of the run before any sample data is accepted.
Step 1: Preparation of Solutions
-
Diluent: n-Hexane / Isopropanol (90:10 v/v).
-
System Suitability Solution (Racemate): Dissolve 1.0 mg of racemic 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol in 1.0 mL of diluent.
-
Reference Standard Solution: Dissolve 1.0 mg of the CRM (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol in 1.0 mL of diluent. Prepare two independent weighings (Std A and Std B).
Step 2: Chromatographic Conditions
-
Column: Immobilized Amylose CSP (e.g., 250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Step 3: The Self-Validating Injection Sequence
-
System Blank (1 Injection): Injects pure diluent. Causality: Proves no carryover or baseline artifacts exist at the retention times of the enantiomers.
-
System Suitability (3 Injections of Racemate): Gatekeeper Step. The sequence must automatically abort if the resolution (
) between the (R) and (S) peaks is . This mathematically proves the system's capacity to detect the (S)-enantiomer without co-elution interference. -
Standard Agreement (Std A vs. Std B): Inject both reference standard preparations. Their response factors must agree within
. Causality: Validates the accuracy of the analyst's weighing and dilution technique. -
Sample Analysis: Inject unknown batches.
-
Bracketing Standard: Re-inject Std A at the end of the run. Causality: Proves retention time and detector response remained stable throughout the entire sequence.
Workflow Visualization
The following diagram illustrates the logical flow of qualifying a candidate batch into a certified reference standard, highlighting the critical self-validating steps.
Reference Standard Qualification and Chiral Analysis Workflow.
Conclusion
For early-stage research, analytical working standards of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol provide a cost-effective solution. However, as development progresses toward clinical phases and commercial manufacturing, the transition to an ISO 17034 Certified Reference Material or a Pharmacopeial Standard is scientifically and legally imperative. The certified uncertainty budgets of these high-tier standards, combined with a self-validating chromatographic protocol, ensure that enantiomeric impurities are accurately quantified, safeguarding both product efficacy and patient safety.
References
-
Reference Materials Producers ( ISO 17034 ) Accreditation Source: nata.com.au URL:[Link]
Sources
Publish Comparison Guide: Purity Verification of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
Executive Summary & Strategic Context
Compound: (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol CAS: 1216072-89-7 Application: Critical chiral building block for pharmaceutical synthesis (e.g., kinase inhibitors, receptor antagonists).
In drug development, the enantiomeric purity of benzylic alcohol intermediates is non-negotiable. For (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol, the presence of the (S)-enantiomer or chemical impurities (such as the ketone oxidation product) can compromise downstream stereoselectivity and biological efficacy.
This guide objectively compares the industry-standard Chiral Normal-Phase HPLC against emerging and traditional alternatives (Chiral SFC and NMR ). While Chiral HPLC remains the regulatory "Gold Standard" for QC release, Chiral SFC offers superior throughput for process screening.
Method Comparison: Selecting the Right Tool
The following table synthesizes performance metrics across the three primary verification methodologies.
Table 1: Comparative Analysis of Purity Verification Methods
| Feature | Method A: Chiral NP-HPLC (Recommended) | Method B: Chiral SFC (Alternative) | Method C: 1H-NMR + CSA (Structural) |
| Primary Utility | GMP Release Testing, QC | High-Throughput Screening (HTS) | Absolute Configuration Assignment |
| Resolution ( | Excellent ( | Superior ( | Moderate (Peak overlap common) |
| Sensitivity (LOD) | High (< 0.05% impurity) | High (< 0.1% impurity) | Low (~1-2% impurity) |
| Run Time | 15–30 mins | 3–8 mins | 10–60 mins (scan dependent) |
| Solvent Cost | High (Hexane/IPA) | Low (CO | Low (Deuterated solvents) |
| Robustness | Very High (Field-proven) | High (Requires back-pressure control) | Low (Concentration/pH sensitive) |
Decision Matrix
The choice of method depends on the development stage. Use the logic flow below to determine the appropriate workflow.
Figure 1: Decision matrix for selecting the optimal purity verification method based on development phase and sensitivity requirements.
The "Hero" Protocol: Chiral Normal-Phase HPLC
Based on the structural properties of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (electron-rich aromatic ring, hydrogen-bonding hydroxyl group), polysaccharide-based stationary phases are the most effective. The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class of benzylic alcohols.
Experimental Conditions[2][3][4][5][6]
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Daicel Chiralcel OD-H,
mm, 5 m. -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Note: For higher resolution, reduce IPA to 5% (95:5).
-
-
Column Temperature: 25°C.
-
Detection: UV @ 230 nm (primary) and 280 nm (secondary).
-
Rationale: The 5-chloro-2-methoxy moiety exhibits strong absorption at 230 nm.
-
-
Injection Volume: 5–10
L. -
Sample Diluent: Mobile Phase (Hexane/IPA).
Step-by-Step Methodology
-
System Suitability Preparation:
-
Prepare a Racemic Standard solution (approx. 0.5 mg/mL) by mixing equal parts of (R)- and (S)-enantiomers.
-
Inject to establish the separation window and resolution (
). -
Target:
. The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns due to the specific inclusion complex geometry, though this must be experimentally confirmed.
-
-
Sample Preparation:
-
Weigh 5 mg of the (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol sample.
-
Dissolve in 10 mL of mobile phase (concentration ~0.5 mg/mL).
-
Filter through a 0.45
m PTFE syringe filter (Nylon filters may degrade in Hexane).
-
-
Data Analysis:
-
Calculate Enantiomeric Excess (
): -
Verify chemical purity by checking for late-eluting peaks (e.g., the ketone oxidation product, 1-(5-chloro-2-methoxyphenyl)ethanone).
-
Expected Chromatographic Performance
-
Retention Time (
):-
Impurity (Ketone): ~5–7 min (elutes early due to lack of H-bonding donor).
-
(S)-Enantiomer: ~12–14 min.
-
(R)-Enantiomer: ~15–18 min.
-
-
Tailing Factor (
): Should be . If tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions.
Alternative Method: Chiral SFC (Green Chemistry)
Supercritical Fluid Chromatography (SFC) is rapidly replacing HPLC in process chemistry due to speed and low solvent waste.
-
Column: Chiralpak AD-H or OD-H (SFC version).
-
Mobile Phase: CO
(85%) : Methanol (15%). -
Back Pressure: 120 bar.
-
Advantages: Run times are typically reduced by 3-4x compared to HPLC.
-
Limitation: Requires specialized SFC equipment; solubility of polar impurities can sometimes be an issue in high CO
ratios.
Scientific Validation & Troubleshooting
Mechanism of Separation
The separation on Chiralcel OD-H relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).
-
Interaction 1:
- stacking between the 5-chloro-2-methoxyphenyl ring and the phenylcarbamate groups of the cellulose selector. -
Interaction 2: Hydrogen bonding between the hydroxyl group of the ethanol chain and the carbamate linkage.
-
Causality: The (R)-configuration fits less snugly into the chiral cavity of the cellulose derivative than the (S)-form (or vice versa depending on specific solvation), leading to differential retention.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Mobile phase too strong | Reduce IPA content (e.g., go from 90:10 to 95:5 or 98:2). |
| Peak Tailing | Silanol activity | Add 0.1% DEA or TFA (if acidic impurities present) to mobile phase. |
| Baseline Drift | Temperature fluctuation | Thermostat the column compartment (ensure |
| Ghost Peaks | Carryover | Wash column with 100% IPA between distinct batches; check injector needle wash. |
References
-
Royal Society of Chemistry (RSC). (2013). Supporting Information: Enantiomeric excess and optical purity of (R)-2-Nitro-1-(2-MethoxyPhenyl)ethanol using Chiralcel OD-H. Catalysis Science & Technology. Retrieved from [Link]
-
American Chemical Society (ACS). (2010). Chiral Liquid Chromatography−Circular Dichroism−NMR for Estimating Separation Conditions of Chiral HPLC. Analytical Chemistry. Retrieved from [Link]
-
Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase. American Journal of Analytical Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to Enantioselective Ketone Reduction: Chemical vs. Enzymatic Strategies
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. These chiral alcohols are critical building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[Benchchem][1]. As drug development increasingly prioritizes greener, more efficient manufacturing routes, the choice between traditional chemical reduction and emerging enzymatic methodologies has profound implications for process scalability, environmental impact, and downstream purification.
As an application scientist bridging bench-scale discovery and pilot-scale manufacturing, I have observed a definitive paradigm shift. While transition-metal-catalyzed asymmetric hydrogenation remains a robust and predictable tool, engineered ketoreductases (KREDs) are rapidly displacing chemocatalysts due to their exquisite stereoselectivity and mild operational conditions[ResearchGate][2]. This guide objectively compares both paradigms, detailing their mechanistic foundations, quantitative performance, and field-proven experimental protocols.
Mechanistic Paradigms & Workflow Visualization
Chemical Reduction (Asymmetric Hydrogenation)
Pioneered by Ryoji Noyori, chemical asymmetric hydrogenation utilizes transition metals (typically Ru, Rh, or Ir) coordinated to chiral ligands (e.g., BINAP)[PMC][3]. The mechanism relies on the heterolytic cleavage of high-pressure hydrogen gas to form an active metal-hydride species. The chiral ligand creates a sterically demanding environment that dictates the facial selectivity of the hydride transfer to the coordinated ketone.
Enzymatic Reduction (Biocatalysis)
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are NAD(P)H-dependent enzymes that catalyze the reduction of ketones under ambient, aqueous conditions[ResearchGate][2]. The enzyme's highly structured active site ensures near-perfect stereocontrol. Because stoichiometric NAD(P)H is economically prohibitive, the system is coupled with a cofactor regeneration cycle—commonly utilizing Glucose Dehydrogenase (GDH) and glucose—to continuously recycle NAD(P)+ back to NAD(P)H[SciSpace][4].
Caption: Workflow comparison: Chemical asymmetric hydrogenation vs. KRED-mediated enzymatic reduction.
Quantitative Performance & Scalability Comparison
When evaluating a synthetic route for API manufacturing, performance metrics extend beyond simple yield. The table below synthesizes the operational differences between the two methodologies based on current industrial standards.
| Parameter | Chemical Asymmetric Hydrogenation (AH) | Enzymatic Reduction (KREDs) |
| Catalyst Type | Transition metals (Ru, Ir, Rh) + chiral ligands | Engineered Ketoreductases (KREDs) / ADHs |
| Enantioselectivity (ee) | High (typically 90–98%) | Excellent (often >99.9%) |
| Reaction Conditions | High pressure H₂ (10–100 bar), elevated temp | Ambient pressure, mild temp (20–40°C), aqueous |
| Substrate Scope | Broad, predictable via established steric models | Highly specific; requires directed evolution for bulky substrates |
| Environmental Impact | Moderate to High (heavy metals, organic solvents) | Low (aqueous media, biodegradable protein catalysts) |
| Downstream Processing | Requires rigorous metal scavenging (ICH Q3D limits) | Simple extraction; zero heavy metal residue |
Field Insight: The stringent ICH Q3D limits for elemental impurities often make the downstream processing of Ru/Ir-catalyzed reactions highly expensive. KREDs eliminate this bottleneck entirely, which is why biocatalytic reduction accounts for an increasing share of chiral alcoholic intermediates in commercial production[PMC][5].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical step includes the mechanistic causality behind the action and a built-in validation checkpoint.
Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone
Adapted from standard Noyori-type reduction methodologies[Benchchem][1].
-
Catalyst Preparation: In a glovebox, dissolve the precatalyst (e.g., (R)-BINAP-RuCl₂-(R)-DABN) in anhydrous, degassed isopropanol.
-
Causality: Phosphine ligands are highly susceptible to oxidation. Strict anhydrous and anaerobic conditions prevent the formation of inactive Ru-oxo species.
-
-
Substrate & Base Addition: Add acetophenone followed by a standardized solution of potassium tert-butoxide (t-BuOK).
-
Causality: The strong base is strictly required to eliminate HCl from the precatalyst, generating the active ruthenium-dihydride species that drives the catalytic cycle.
-
-
Hydrogenation: Transfer the mixture to a pressure reactor, purge with H₂, and pressurize to 100 psi at room temperature. Stir vigorously for 12 hours.
-
Causality: High pressure increases the dissolved hydrogen concentration in the solvent, accelerating the rate-determining hydride transfer step.
-
-
Workup & Validation: Vent the H₂ gas safely.
-
Self-Validation Checkpoint: Analyze a crude aliquot via chiral GC. A conversion of >98% with an ee of ~95% validates successful active catalyst formation. Unreacted starting material immediately indicates moisture contamination during Step 1.
-
Protocol B: Biocatalytic Reduction of Acetophenone using KRED/GDH
Adapted from modern whole-cell and isolated enzyme biotransformations[Benchchem][1].
-
Buffer & Cofactor Initialization: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Add D-glucose (2.0 eq relative to substrate), a catalytic amount of NADP⁺ (0.05 mM), and Glucose Dehydrogenase (GDH).
-
Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ to NADPH. This establishes an in situ cofactor regeneration cycle, driving the equilibrium forward without the prohibitive cost of stoichiometric NADPH[SciSpace][4].
-
-
Biocatalyst & Substrate Addition: Add the engineered KRED enzyme powder. Dissolve acetophenone in a minimal amount of DMSO (5% v/v final concentration) and add it dropwise to the buffer.
-
Causality: DMSO acts as a co-solvent to enhance the aqueous solubility of the lipophilic ketone without denaturing the robust engineered KRED.
-
-
Incubation & Validation: Stir the reaction at 30°C for 24 hours.
-
Self-Validation Checkpoint: Monitor the pH. As gluconolactone hydrolyzes to gluconic acid, the pH will naturally drop. The active requirement to titrate the system with 1M NaOH to maintain pH 7.0 is a macroscopic, self-validating indicator that the GDH cycle is actively turning over.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and analyze via chiral HPLC.
Industrial Case Studies: Field-Proven Insights
The most striking demonstration of the superiority of enzymatic reduction in specific contexts is the industrial synthesis of atorvastatin (Lipitor).
A key intermediate in this synthesis is the (R)-enantiomer of ethyl 4-cyano-3-hydroxybutanoate. Historically, the precursor ethyl 4-chloroacetoacetate was reduced using chemical catalysis, which struggled with achieving >99% ee and required complex metal-scavenging. By implementing a directed-evolution KRED/GDH system, Codexis developed a process that yielded the intermediate in 96% isolated yield with an astonishing >99.9% ee [SciSpace][4]. This biocatalytic route utilized glucose as the stoichiometric reductant, operating entirely in water at ambient temperatures, thereby drastically reducing the E-factor (kg waste / kg product) of the process.
Similar successes have been documented for the synthesis of montelukast, duloxetine, and sitagliptin, where whole-cell or isolated KRED biotransformations have successfully bypassed the limitations of traditional asymmetric hydrogenation[ResearchGate][2].
References
-
A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols - Benchchem. 1
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - SciSpace. 4
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC. 3
-
Practical chiral alcohol manufacture using ketoreductases - ResearchGate. 2
-
Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
Comprehensive Analytical Comparison Guide: ATR-FTIR vs. Transmission Spectroscopy for the Characterization of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
As a Senior Application Scientist, I frequently guide pharmaceutical development teams through the analytical characterization of chiral intermediates. (R)-1-(5-Chloro-2-methoxyphenyl)ethanol is a structurally rich molecule featuring a chiral secondary alcohol, an electron-donating methoxy group, and an electron-withdrawing aryl chloride.
In drug development, verifying the structural integrity of this compound and differentiating the pure (R)-enantiomer from its racemic mixture in the solid state relies heavily on Infrared (IR) spectroscopy. Enantiopure forms and racemates often exhibit distinct supramolecular organization and hydrogen-bonding networks in their crystal lattices, which translate to observable shifts in the IR spectrum—particularly in the O-H stretching region.
However, the choice of FTIR sampling accessory—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—fundamentally alters the resulting spectral data [1]. This guide objectively compares these two methodologies, providing the theoretical causality and self-validating experimental protocols necessary for robust pharmaceutical analysis.
Theoretical Grounding: The Causality of Spectral Differences
A common pitfall in pharmaceutical QA/QC is directly comparing an ATR spectrum to a legacy Transmission spectrum without understanding the underlying physics.
Transmission FTIR measures the bulk absorption of infrared light passing completely through a diluted sample. It directly obeys the Beer-Lambert law, making it the gold standard for quantitative analysis and bulk material verification [2].
ATR-FTIR , conversely, relies on an evanescent wave that penetrates only a few micrometers into the sample at the crystal interface. The critical causality here is that penetration depth (
Because of this wavelength dependence, functional groups absorbing at lower wavenumbers (longer wavelengths), such as the C-Cl stretch in (R)-1-(5-Chloro-2-methoxyphenyl)ethanol, will appear artificially more intense in an ATR spectrum compared to higher wavenumber peaks, such as the O-H stretch [3]. Advanced analytical software must apply an "ATR correction" algorithm to normalize these relative intensities for accurate compendial library matching.
Spectral Data: Expected IR Peaks for (R)-1-(5-Chloro-2-methoxyphenyl)ethanol
The following table summarizes the expected vibrational frequencies for this specific chiral intermediate and highlights how the chosen analytical technique influences peak presentation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | ATR-FTIR Presentation | Transmission (KBr) Presentation |
| -OH (Alcohol) | ~3200 – 3400 | O-H Stretch (Broad) | Weaker intensity (shallow penetration at low | Strong, broad peak. Highly sensitive to chiral hydrogen-bonding networks. |
| Aromatic Ring | ~3000 – 3100 | sp² C-H Stretch | Weak intensity. | Weak to medium intensity. |
| Aliphatic Chain | ~2850 – 2960 | sp³ C-H Stretch | Medium intensity. | Medium intensity. |
| Aromatic Ring | ~1480, ~1590 | C=C Stretch | Medium-Strong. | Medium-Strong. |
| -OCH₃ (Methoxy) | ~1250, ~1040 | C-O-C Asym/Sym Stretch | Strong intensity. | Strong intensity. |
| Aryl Chloride | ~600 – 800 | C-Cl Stretch | Artificially Strong (deep penetration at high | Medium intensity (true bulk representation). |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, every analytical protocol must be a self-validating system. Below are the optimized workflows for both techniques.
Protocol A: ATR-FTIR (Rapid QA/QC & Polymorph Screening)
Causality Focus: Consistent contact pressure is mandatory. Because ATR only probes the first 1-5 µm of the sample, variable pressure changes the effective pathlength, leading to non-reproducible peak intensities [2].
-
Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Allow to dry. Collect a background spectrum (ambient air) to ratio out atmospheric H₂O and CO₂.
-
Sample Application: Place approximately 2-5 mg of neat (R)-1-(5-Chloro-2-methoxyphenyl)ethanol powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. This ensures a standardized, reproducible force is applied, maximizing optical contact between the crystal and the sample.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).
-
Validation & Processing: Apply the software's ATR correction algorithm to adjust for wavelength-dependent penetration depth before comparing the data to legacy transmission libraries.
Protocol B: Transmission FTIR (Bulk Quantitation)
Causality Focus: Particle size reduction is critical. If sample particles are larger than the wavelength of the IR light (>2 µm), anomalous scattering occurs (the Christiansen effect), resulting in distorted, asymmetric peaks and a sloping baseline.
-
Desiccation: Ensure the Potassium Bromide (KBr) powder is strictly anhydrous (stored in an oven at 105°C). Moisture in KBr will completely mask the critical O-H stretch of the chiral alcohol.
-
Matrix Preparation: Weigh ~1-2 mg of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol and ~150 mg of dry KBr.
-
Milling: Grind the mixture thoroughly in an agate mortar for 2-3 minutes to reduce the sample particle size to <2 µm.
-
Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.
-
Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. The resulting spectrum requires no mathematical correction for pathlength.
Analytical Workflow & Decision Matrix
To optimize laboratory efficiency, the selection between ATR and Transmission should be dictated by the specific phase of drug development.
Figure 1: Decision matrix for selecting the appropriate FTIR sampling technique.
Objective Comparison Summary
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct analysis) | High (Requires precise weighing, grinding, and pressing) |
| Analysis Time | < 1 minute | 5 - 10 minutes |
| Data Representation | Surface Chemistry (1-5 µm depth) | Bulk Chemistry (Entire sample volume) |
| Spectral Artifacts | Wavelength-dependent peak intensities | Christiansen effect (if poorly ground), Moisture interference |
| Best Use Case | Routine ID, Enantiomer vs. Racemate rapid screening | Quantitative analysis, Trace impurity detection |
References
-
Athena Instruments. "FTIR Accessories Guide: ATR vs Transmission vs Reflectance." Athena Technology. Available at:[Link]
-
Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac. Available at:[Link]
-
Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech. Available at: [Link]
Definitive Guide: Absolute Configuration of Chiral Chlorinated Alcohols
This guide outlines a definitive technical framework for determining the absolute configuration of chiral chlorinated alcohols, comparing Single-Crystal X-Ray Diffraction (SC-XRD) against alternative spectroscopic methods. It specifically evaluates the performance of heavy-atom derivatization reagents to enhance crystallographic precision.
Comparison of SC-XRD, VCD, and NMR Methodologies
Executive Summary
For drug development professionals, the unambiguous assignment of stereochemistry in chiral chlorinated alcohols (e.g., chloramphenicol intermediates, epichlorohydrin derivatives) is a critical regulatory milestone. While Vibrational Circular Dichroism (VCD) and NMR with Chiral Solvating Agents (CSA) offer rapid screening for liquids, Single-Crystal X-Ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute configuration (AC).
This guide demonstrates that while the chlorine atom provides measurable anomalous scattering (using Cu K
Methodological Comparison: The Landscape
Before selecting a protocol, researchers must weigh the "Product" (SC-XRD) against its alternatives.
Table 1: Performance Matrix of AC Determination Methods
| Feature | SC-XRD (Gold Standard) | VCD (Vibrational Circular Dichroism) | NMR (Mosher/CSA Method) |
| Primary Output | Direct 3D atomic map | Comparison of calc. vs. exp. spectra | Chemical shift difference ( |
| Sample State | Single Crystal (Solid) | Liquid / Solution | Solution |
| Confidence Level | Definitive (>99%) | High (Model Dependent) | Moderate (Conformer Dependent) |
| Sample Req. | < 1 mg (recoverable) | ~5–10 mg (recoverable) | ~5 mg (destructive derivatization) |
| Time to Result | 24–48 hrs (if crystals exist) | 4–12 hrs (calc. + exp.) | 4–6 hrs |
| Limitation | Requires crystallization | Requires accurate DFT modeling | Fails for remote chiral centers |
Decision Logic for Chiral Alcohols
The following decision tree illustrates when to deploy SC-XRD versus spectroscopic alternatives.
Figure 1: Decision matrix for selecting the absolute configuration methodology.
Product Performance: Evaluating Derivatization Reagents
For chlorinated alcohols that are liquids or crystallize poorly, derivatization is essential. Here we compare the performance of the two industry-standard "products" for this purpose: 4-Bromobenzoyl Chloride vs. 3,5-Dinitrobenzoyl Chloride .
The "Chlorine Problem"
Chlorine is a "light" heavy atom. Its anomalous scattering contribution (
-
Risk: Relying solely on Cl can lead to a Flack parameter with high standard uncertainty (e.g.,
), rendering the absolute configuration ambiguous.
Comparative Data: Derivatization Agents
We recommend 4-Bromobenzoyl Chloride for definitive results. The bromine atom (
Table 2: Performance Comparison of Derivatives
| Metric | 4-Bromobenzoyl Derivative | 3,5-Dinitrobenzoyl Derivative | Native Chlorinated Alcohol |
| Crystallizability | High (Rigid aromatic stacking) | Very High (Strong | Low (Often liquid/waxy) |
| Anomalous Signal ( | High (Br) | Low (Only O/N/Cl) | Low (Cl only) |
| Flack Parameter ( | |||
| Radiation Source | Mo or Cu | Cu Required | Cu Mandatory |
| Self-Validation | Yes (Br signal confirms AC) | No (Relies on weak Cl signal) | No |
Detailed Experimental Protocol
This protocol describes the synthesis and analysis of a 4-bromobenzoate derivative for a chiral chlorinated alcohol.
Phase 1: Derivatization (The "Heavy Atom" Tag)
Objective: Convert the liquid alcohol into a crystalline solid with a strong anomalous scatterer.
-
Reaction: Dissolve the chiral alcohol (0.5 mmol) in dry Pyridine (2 mL).
-
Addition: Add 4-Bromobenzoyl chloride (0.6 mmol, 1.2 eq) slowly at 0°C.
-
Workup: Stir at RT for 2 hours. Quench with water, extract with EtOAc, and wash with dilute HCl (to remove pyridine) and NaHCO
. -
Purification: Pass through a short silica plug (pipette column) if necessary to remove excess reagent.
Phase 2: Crystallization
Objective: Grow single crystals suitable for X-ray diffraction.
-
Technique: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Dissolve the derivative in a minimal amount of Dichloromethane (DCM) . Place this vial inside a larger jar containing Pentane or Hexane (Vapor Diffusion).
-
Observation: Check daily under polarized light. Birefringence (glowing under crossed polarizers) indicates crystallinity.
Phase 3: Data Collection & Analysis
Objective: Collect diffraction data and refine the Flack parameter.
-
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.
-
Collection:
-
Temperature: 100 K (Cryostream) to reduce thermal motion.
-
Source: Cu K
( Å) is preferred for absolute configuration, though Mo K is acceptable for Br-derivatives. -
Strategy: Collect a complete sphere of data (redundancy > 4) to accurately measure Friedel pairs (
vs ).
-
-
Refinement:
Interpretation of Results
-
(e.g.,
to ) with : The model has the Correct Absolute Configuration. -
(e.g.,
to ): The model is inverted. Invert the structure and re-refine; the AC is the opposite of the current model. - : The crystal is a racemic twin or the anomalous signal is too weak.[1]
Workflow Visualization
Figure 2: End-to-end workflow for determining absolute configuration via heavy-atom derivatization.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Retrieved from [Link]
-
Parsons, S., & Flack, H. D. (2004).[5] Determination of absolute configuration using the quotient method. Acta Crystallographica. Retrieved from [Link]
-
Spectroscopy Asia. (2025). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
MIT Dept of Chemistry. (2018). Absolute Configuration - Anomalous Diffraction. Retrieved from [Link]
Sources
Safety Operating Guide
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol proper disposal procedures
As a Senior Application Scientist, I cannot overstate the importance of treating halogenated aromatics with strict logistical discipline. While (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is an invaluable chiral building block in active pharmaceutical ingredient (API) synthesis, its aryl chloride functionality dictates a rigid end-of-life protocol.
The following operational guide establishes a self-validating framework designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.
Hazard Characterization & Mechanistic Grounding
The core hazard of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol lies in its carbon-chlorine (C-Cl) bond. Halogenated organic compounds are highly resistant to natural biodegradation and pose severe bioaccumulation and toxicity risks to aquatic ecosystems[1].
-
The Causality of Segregation: Halogenated waste must never be comingled with non-halogenated solvents. From a chemical standpoint, mixing halogens with certain organics can trigger exothermic side reactions. From an operational standpoint, the disposal cost of halogenated waste is approximately three times higher than non-halogenated waste; diluting it with standard solvents unnecessarily inflates institutional costs[2].
-
The Dioxin Threat: Standard municipal or low-temperature incineration of chlorinated aromatics fails to completely cleave the C-Cl bond. Instead, low temperatures catalyze the condensation of these molecules into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Complete, safe destruction requires specialized high-temperature rotary kilns operating at 1200–1400 °F[3].
Chemical & Waste Profiling Data
Before initiating any disposal protocol, personnel must verify the physical and regulatory data of the waste stream.
| Property / Parameter | Value / Specification |
| Chemical Name | (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol |
| CAS Number | 1216072-89-7 (Racemate base)[4] |
| Molecular Formula | C9H11ClO2 |
| Molecular Weight | 186.64 g/mol [4] |
| Waste Classification | Halogenated Organic Waste[1] |
| Primary Incompatibilities | Strong oxidizers, strong acids, galvanized steel[3],[5] |
| Required Disposal Method | High-Temperature Rotary Kiln Incineration (>1200°F)[3] |
Operational Disposal Plan: Step-by-Step Methodology
Every step in this disposal workflow is designed as a self-validating system , ensuring that errors are caught before the waste leaves the laboratory.
Phase 1: Source Segregation
-
Action: Isolate all (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol waste—including the pure compound, reaction mixtures, and contaminated labware (e.g., pipette tips, vials)—into a dedicated halogenated waste stream[6].
-
Validation: Visually inspect the waste carboy label prior to addition. It must explicitly state "Halogenated Organic Waste" and list chlorine as a constituent.
Phase 2: Containerization
-
Action: Utilize high-density polyethylene (HDPE) or chemically compatible glass containers. You must strictly avoid galvanized steel safety cans, as halogenated solvents will corrode the metal, leading to structural failure and leaks[3].
-
Validation: Invert the empty container prior to use to ensure structural integrity. Once filled, verify the cap is vapor-tight and securely threaded.
Phase 3: Labeling and Documentation
-
Action: Affix a standardized hazardous waste tag. Document the exact chemical name, concentration, and primary hazards (e.g., Toxic, Environmental Hazard)[1].
-
Validation: Ensure no abbreviations are used on the label (e.g., write the full IUPAC name instead of internal lab codes) to ensure downstream handlers can identify the exact incineration requirements.
Phase 4: Storage and EHS Handoff
-
Action: Store the sealed container in a designated secondary containment tray within a ventilated storage area, strictly segregated from strong oxidizers and incompatible metals[5].
-
Validation: Audit the accumulation start date. Ensure the waste is handed over to the Environmental Health and Safety (EHS) department for high-temperature incineration well before local regulatory time limits (typically 90 to 180 days) expire.
Spill Response & Decontamination Workflow
If a spill occurs on the benchtop or within the fume hood, execute the following validated recovery protocol:
-
Containment: Immediately isolate the spill zone. Ensure the compound cannot enter sink drains, as aqueous discharge of halogenated organics is strictly prohibited and violates environmental regulations[7].
-
Absorption: Apply a chemically inert, non-combustible absorbent such as sand, earth, or a specialized chemical spill pad[1]. Avoid using standard paper towels for concentrated liquid mixtures, as they do not effectively suppress vapor release.
-
Collection: Sweep the saturated absorbent into a designated, leak-proof hazardous waste container[1].
-
Decontamination: Scrub the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual organic material. Collect all rinsate and heavily contaminated PPE into the halogenated waste container[6].
Disposal Decision Workflow
Logical workflow for segregation and safe disposal of halogenated organic waste.
References
-
Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / NCBI Bookshelf URL:[Link]
-
Hazardous Waste Manual Source: Alabama A&M University URL:[Link]
-
Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]
-
Laboratory Waste Disposal Guidelines Source: University of Wollongong (UOW) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aamu.edu [aamu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
[1]
Executive Summary: The "Why" Behind the Protocol
Handling (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol requires a dual-focus approach: protecting the operator from halogenated aromatic toxicity and protecting the compound from enantiomeric degradation.[1]
As a chiral intermediate used in the synthesis of androgen receptor antagonists (like Enzalutamide), this molecule falls under Occupational Exposure Band (OEB) 3 protocols in many pharmaceutical development environments. While officially classified as an Irritant/Harmful (H302, H315, H319, H335), its status as a drug precursor necessitates treating it as a Potent Compound until full chronic toxicology data is established.
This guide moves beyond generic MSDS advice, providing a logic-driven safety architecture for researchers.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. The presence of the chlorine atom on the aromatic ring increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.
| Hazard Class (GHS) | H-Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Strict hygiene; no open handling outside containment. |
| Skin Irritation | H315 | Causes skin irritation.[4][5] | Contact Dermatitis Risk: Chlorinated aromatics can be sensitizing. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][5][6][7] | Dust/Splash protection is non-negotiable. |
| STOT - Single Exp. | H335 | Respiratory irritation.[3][5] | Inhalation Risk: Mucosal absorption is rapid. |
Logic-Driven PPE Selection (Graphviz)
The following decision tree illustrates the logic for PPE selection based on the physical state of the compound during your workflow.
Figure 1: PPE Decision Logic based on material state.[8] Note the specific warning regarding solvent compatibility.
Comprehensive PPE Matrix
This matrix is designed for OEB 3 handling standards.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (if outside hood): P100/N95 Particulate Respirator.[1] | The H335 classification implies mucosal irritation. Solid handling generates micro-dust that is easily inhaled. |
| Hand (Primary) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Change frequency: Every 2 hours or immediately upon splash. | Why Double? Chlorinated aromatics can permeate thin nitrile. The inner glove provides a "time buffer" to remove the outer glove safely after contact. |
| Hand (Special) | Silver Shield® / Laminate Gloves | Required when: Handling concentrated solutions in Dichloromethane (DCM) or Chloroform, as these solvents carry the solute through nitrile rapidly. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient for powders (dust entry) or reactive workups (splash entry). |
| Body | Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe shoes. | Cotton coats absorb liquids and hold the irritant against the skin. Tyvek repels dust and light splashes. |
Operational Protocols: From Storage to Synthesis[1]
Phase 1: Storage & Stability[1]
-
Condition: Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Reasoning: Chiral benzylic alcohols are prone to racemization or oxidation to the ketone (1-(5-Chloro-2-methoxyphenyl)ethan-1-one) if exposed to heat, moisture, or acidic environments.[1]
-
Safety Note: Cold containers must be warmed to room temperature before opening to prevent condensation, which can hydrolyze the compound or cause exothermic degradation.
Phase 2: Weighing & Transfer (Highest Risk)[1]
-
Engineering Control: Use a Static-Dissipative Balance Enclosure or work inside the Fume Hood.
-
Procedure:
-
Don double nitrile gloves.
-
Use an antistatic gun on the spatula and weighing boat (static charge disperses chiral powders, creating an inhalation hazard).
-
Wet-Wipe Method: After weighing, wipe the exterior of the transfer vessel with a solvent-dampened Kimwipe inside the hood to remove invisible dust residues before moving to the bench.
-
Phase 3: Reaction Setup
-
Solvent Selection: If dissolving in halogenated solvents (DCM), switch to Laminate gloves.
-
Addition: Add the solid to the solvent, not vice versa, to control potential exotherms (though mild for this alcohol).
-
Inerting: Purge headspace with Nitrogen. Oxygen can promote oxidation to the corresponding acetophenone, altering the hazard profile.
Emergency Response & Disposal
Spill Response Workflow (Graphviz)
Follow this logic to contain spills without spreading contamination.
Figure 2: Step-by-step spill response protocol.[1][2][3]
Disposal Specifications
-
Waste Stream: Halogenated Organic Waste .
-
Do NOT: Mix with strong oxidizers or acidic waste streams (risk of racemization or decomposition).
-
Container Labeling: Must explicitly state "Contains Chlorinated Aromatics" to prevent incineration errors at the disposal facility.
References & Authority
-
BLD Pharm. Safety Data Sheet: 1-(5-Chloro-2-methoxyphenyl)ethanol (Racemate). Accessed 2024.[3][4] Link
-
PubChem. Compound Summary: 1-(5-Chloro-2-methoxyphenyl)ethanol.[1] National Library of Medicine. Link
-
SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants (Chlorinated compounds). Link
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Link
Disclaimer: This guide is intended for trained scientific personnel. Always consult your facility's specific Chemical Hygiene Plan (CHP) and the manufacturer-specific SDS before handling.[1]
Sources
- 1. 1216072-89-7|1-(5-Chloro-2-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. kemper-system.com [kemper-system.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 1-(5-Chloro-2-methoxyphenyl)ethan-1-one | 6342-64-9 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
